molecular formula C13H18N2O3 B11809359 (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B11809359
M. Wt: 250.29 g/mol
InChI Key: PHVGNIVBGOBZCV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (3R)-3-(aminomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1

InChI Key

PHVGNIVBGOBZCV-GFCCVEGCSA-N

Isomeric SMILES

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)CN

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

Foundational & Exploratory

Advanced Technical Guide: (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocycles is a proven tactic to improve the physicochemical properties and metabolic stability of drug candidates. (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1312161-62-8) represents a highly versatile, orthogonally protected chiral building block[1]. By offering a rigidified morpholine core with a stereospecific primary amine, this scaffold is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor antagonists for neurological disorders[2] and apoptosis-inducing agents targeting the Bcl-2 protein family in oncology[3].

This whitepaper provides an in-depth analysis of the structural causality, synthetic utility, and validated experimental workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Causality

The utility of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is not coincidental; it is a direct result of its highly engineered molecular architecture. Every functional group serves a distinct mechanistic purpose in both the synthetic pipeline and the final biological target engagement.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which dictate its handling and reactivity[1].

ParameterValueCausality / Implication in Synthesis
CAS Registry Number 1312161-62-8Unique identifier for the (R)-enantiomer.
Molecular Formula C13H18N2O3Defines the mass balance for stoichiometric calculations.
Molecular Weight 250.29 g/mol Used for precise molarity tracking in micro-scale couplings.
Stereochemistry (R)-configuration at C3Dictates the 3D spatial vector of the aminomethyl group, crucial for binding pocket alignment (e.g., BH3 domain)[4].
N4 Protecting Group Carboxybenzyl (Cbz)Provides orthogonal protection. Stable to basic coupling conditions; cleaved exclusively via hydrogenolysis.
Primary Amine Unprotected (-CH2NH2)Acts as the primary nucleophile for immediate functionalization (e.g., amide coupling, reductive amination).
The Role of the Morpholine Core

The morpholine ring is a privileged scaffold in drug discovery. The presence of the oxygen atom introduces an amphoteric character, lowering the pKa of the adjacent nitrogen compared to a standard piperidine ring. This subtle electronic shift enhances aqueous solubility, modulates lipophilicity (LogD), and often improves the oral bioavailability of the final drug candidate[4].

Applications in Target-Directed Drug Discovery

Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

Overexpression of anti-apoptotic Bcl-2 proteins correlates with chemotherapy resistance in various hematological malignancies[3]. Small molecule inhibitors, such as Venetoclax (ABT-199) and Navitoclax (ABT-263), act as BH3 mimetics that bind to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and triggering cell death[4].

Derivatives of 3-(aminomethyl)morpholine are heavily cited in the optimization of these inhibitors. The morpholine moiety is strategically placed to enhance the solubility of these large, hydrophobic molecules while maintaining the critical hydrogen-bonding network required for target affinity[4].

Bcl2Pathway A Morpholine-Derived BH3 Mimetic B Bcl-2 Protein (Anti-apoptotic) A->B Binds & Inhibits C Bax/Bak Release B->C Disinhibits D Mitochondrial Permeabilization C->D E Apoptosis (Cancer Cell Death) D->E

Mechanism of action for morpholine-derived Bcl-2 inhibitors inducing apoptosis in cancer cells.

Orexin Receptor Antagonists

The orexin system regulates wakefulness and sleep. Morpholine derivatives, specifically functionalized at the 3-position, have been patented as potent orexin receptor antagonists for the treatment of insomnia and other neurological disorders[2]. The (R)-stereocenter ensures that the antagonist perfectly fits the chiral binding pocket of the OX1 and OX2 receptors.

Validated Experimental Workflows

To transform (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate into a bioactive API, chemists typically employ a two-stage workflow: functionalization of the primary amine, followed by deprotection of the secondary morpholine nitrogen.

SyntheticWorkflow A (R)-Cbz-Morpholine (CAS 1312161-62-8) B Amide Coupling HATU, DIPEA A->B C Cbz-Protected Intermediate B->C D Hydrogenolysis Pd/C, H2 C->D E Secondary Amine Target Scaffold D->E

Stepwise synthetic workflow for functionalizing (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate.

Protocol A: Selective HATU-Mediated Amide Coupling

This protocol describes the functionalization of the primary aminomethyl group.

Causality of Reagents: HATU is selected over traditional EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which is essential for coupling sterically hindered carboxylic acids while suppressing epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any trace acid without competing for the active ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation ensures the active ester is fully formed before the amine is introduced, preventing side reactions.

  • Coupling: Add (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 eq) dropwise as a solution in DMF. Stir at room temperature for 2 hours.

  • In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated when the starting material mass (m/z 251.1 [M+H]+) is consumed, and the product mass is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenolysis of the Cbz Group

Once the primary amine is functionalized, the Cbz group must be removed to expose the secondary morpholine nitrogen for further derivatization or to yield the final API.

Causality of Reagents: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl carbamate bond via hydrogenolysis. This method is completely orthogonal to acid-labile groups (like Boc) and base-labile groups, ensuring the newly formed amide bond remains intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected intermediate (1.0 eq) in a 1:1 mixture of Methanol/Ethyl Acetate (0.1 M). Causality: Methanol accelerates the hydrogenolysis, while Ethyl Acetate helps solubilize highly lipophilic intermediates.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

  • Purging (Critical Safety & Validation Step): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3x). Then, evacuate and backfill with Hydrogen gas from a balloon (repeat 3x). Causality: Strict exclusion of oxygen prevents the spontaneous ignition of Pd/C in the presence of methanol.

  • Reaction: Stir vigorously at room temperature under a hydrogen balloon for 4–12 hours.

  • In-Process Control (Self-Validation): Spot the reaction mixture on a TLC plate. Stain with Ninhydrin and heat. The appearance of a dark blue/purple spot confirms the presence of the newly liberated secondary amine.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Causality: Celite prevents finely divided palladium particulates from passing through standard filter paper, ensuring API purity.

  • Isolation: Concentrate the filtrate in vacuo to yield the free secondary morpholine derivative, ready for final purification or immediate downstream use.

References

Sources

Chiral Morpholine Building Blocks for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] The introduction of stereocenters into the morpholine core unlocks access to a three-dimensional chemical space, enabling fine-tuned interactions with biological targets and often leading to improved potency and selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral morpholine building blocks. We will explore the strategic value of this scaffold, delve into key stereoselective synthetic methodologies, showcase their application in landmark drugs, and provide a detailed experimental protocol for the synthesis of a key chiral intermediate.

The Strategic Value of the Morpholine Scaffold in Drug Design

The prevalence of the morpholine motif in approved pharmaceuticals is not coincidental; it is a direct result of its unique and beneficial properties that address several key challenges in drug design.[3][4]

  • Physicochemical Properties: The morpholine ring, containing both an ether oxygen and a secondary amine, strikes a desirable balance between hydrophilicity and lipophilicity.[3][5] The ether oxygen can act as a hydrogen bond acceptor, while the overall scaffold can improve aqueous solubility—a critical factor for oral bioavailability.[3][6] The nitrogen atom's basicity (pKa ~8.7) is attenuated compared to piperidine, a feature that can be advantageous for optimizing a drug candidate's properties, including its permeability across the blood-brain barrier (BBB).[5][6]

  • Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, enhancing the in vivo half-life of drug candidates.[6][7] This stability reduces the likelihood of rapid clearance and can lead to a more predictable pharmacokinetic profile.

  • Structural Versatility: The chair-like conformation of the morpholine ring provides a rigid scaffold that can be used to orient substituents in precise vectors, optimizing their interactions with target proteins.[5] Its synthetic tractability allows for the facile introduction of various functional groups, making it a versatile building block for creating diverse chemical libraries.[1][8]

Table 1: Comparison of Physicochemical Properties

HeterocycleTypical pKaLipophilicity (clogP)Key Features
Morpholine ~8.7~ -0.85H-bond acceptor (O), moderate base, good solubility.[5][6]
Piperidine ~11.2~ 0.84Strong base, more lipophilic.
Piperazine ~9.8 (N1), ~5.6 (N2)~ -1.0Two basic centers, highly hydrophilic.

Stereoselective Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure morpholines is paramount to harnessing their full potential in drug discovery. Several robust strategies have been developed, broadly categorized as substrate-controlled, catalyst-controlled, and biocatalytic methods.[9][10]

Substrate-Controlled Synthesis (Chiral Pool Approach)

This classic strategy leverages readily available, enantiopure starting materials such as amino acids or epoxides.[11][12] The inherent chirality of the starting material is transferred to the final morpholine product. For instance, enantiopure amino alcohols can be used as precursors for the stereocontrolled synthesis of disubstituted morpholines.[11] While reliable, this approach can sometimes be limited by the availability and diversity of the chiral starting materials.

Catalyst-Controlled Synthesis

Asymmetric catalysis represents a more flexible and powerful approach, creating chirality from prochiral substrates using a small amount of a chiral catalyst.[9][13]

  • Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral molecules.[9] The hydrogenation of dehydromorpholine precursors using chiral transition-metal catalysts (e.g., Rhodium complexes with chiral bisphosphine ligands) can yield 2-substituted or 3-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in high yields.[9][10][14]

  • Palladium-Catalyzed Carboamination: Intramolecular carboamination reactions catalyzed by palladium complexes offer a concise route to various substituted morpholines, including cis-3,5-disubstituted derivatives, from enantiopure amino alcohol precursors.[11]

  • Domino Reactions: One-pot tandem reactions, such as a sequence of hydroamination followed by asymmetric transfer hydrogenation, provide an efficient and atom-economical pathway to enantiomerically enriched 3-substituted morpholines.[13]

Chemoenzymatic and Biocatalytic Synthesis

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them attractive catalysts for synthesizing chiral building blocks.[15][16]

  • Hydroxynitrile Lyases: These enzymes can catalyze the addition of cyanide to aldehydes to form cyanohydrins with excellent enantioselectivity. These cyanohydrins can then be converted through several chemical steps into enantiomerically pure cis- and trans-2,5-disubstituted morpholines.[17]

  • Engineered Enzymes: Advances in enzyme engineering allow for the creation of biocatalysts tailored for specific transformations. For example, engineered phosphotriesterases can perform stereoselective hydrolysis of prochiral precursors to generate chiral organophosphothioates, demonstrating the power of biocatalysis in creating complex chiral molecules.[18]

Diagram 1: Major Strategies for Chiral Morpholine Synthesis

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Product Prochiral_Substrates Prochiral Substrates (e.g., Dehydromorpholines, Aminoalkynes) Catalyst_Control Catalyst-Controlled (Asymmetric Catalysis) Prochiral_Substrates->Catalyst_Control Chiral Catalyst Bio_Control Biocatalysis (Enzymatic) Prochiral_Substrates->Bio_Control Enzyme Chiral_Pool Chiral Pool (e.g., Amino Alcohols, Enantiopure Epoxides) Substrate_Control Substrate-Controlled (Stereochemical Transfer) Chiral_Pool->Substrate_Control Stoichiometric Chirality Target Enantiopure Chiral Morpholine Catalyst_Control->Target Substrate_Control->Target Bio_Control->Target

Caption: Overview of synthetic routes to chiral morpholines.

Case Studies: Chiral Morpholines in Approved Drugs

The impact of chiral morpholine building blocks is best illustrated by their incorporation into successful therapeutic agents.

Aprepitant (EMEND®)

Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[19] Its complex structure features a chiral morpholine core with three contiguous stereocenters. The synthesis of this core is a landmark achievement in process chemistry.[19][20] Early syntheses relied on a crystallization-induced diastereoselective transformation to set the stereochemistry.[20][21] This highlights the critical role of stereochemical control in achieving the desired biological activity. The morpholine ring in Aprepitant is crucial for its pharmacophore, correctly positioning the aryl substituents for optimal receptor binding.[19][22]

Rivaroxaban (Xarelto®)

Rivaroxaban is a direct Factor Xa inhibitor, widely used as an anticoagulant.[23][24] It contains a morpholinone moiety derived from a chiral precursor. The morpholine group was strategically introduced during the optimization process to improve the compound's pharmacokinetic profile.[25] The synthesis of the key 4-(4-aminophenyl)morpholin-3-one intermediate is a critical part of the overall manufacturing process.[26]

Table 2: Chiral Morpholine Building Blocks in Selected Drugs

DrugChiral Morpholine MoietyTherapeutic AreaKey Role of Morpholine
Aprepitant (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholineAntiemeticCore scaffold, essential for pharmacophore geometry.[19][20]
Rivaroxaban (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-oneAnticoagulantImproves pharmacokinetic properties.[23][25]
Reboxetine (2R)-2-(((R)-2-ethoxyphenoxy)(phenyl)methyl)morpholineAntidepressantCore structural element.[4]

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Chiral Morpholine

This section provides a representative, field-proven protocol for the asymmetric hydrogenation of a dehydromorpholine, a powerful method for accessing 2-substituted chiral morpholines.[9][27]

Reaction: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine.

Objective: To synthesize (R)-2-phenylmorpholine with high yield and enantioselectivity.

Materials:

  • [Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R)-SKP (Chiral bisphosphine ligand)

  • 2-phenyl-3,4-dihydro-2H-1,4-oxazine (Substrate)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (High purity)

  • Stainless-steel autoclave

Procedure:

  • Catalyst Preparation (in a glovebox):

    • Charge a dry Schlenk tube with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol, 1 mol%).

    • Add (R)-SKP ligand (1.6 mg, 0.00275 mmol, 1.1 eq).

    • Add 1.0 mL of anhydrous DCM.

    • Stir the resulting solution at room temperature for 30 minutes. The solution should turn a reddish-orange color, indicating catalyst formation.

  • Substrate Preparation:

    • In a separate dry vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol, 100 mol%) in 1.0 mL of anhydrous DCM.

  • Reaction Setup:

    • Transfer the substrate solution to the Schlenk tube containing the catalyst solution.

    • Transfer the combined reaction mixture to a stainless-steel autoclave.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge the autoclave with hydrogen gas three times to remove any air.

    • Pressurize the autoclave to 50 atm with hydrogen gas.

    • Stir the reaction vigorously at room temperature for 24 hours.

  • Work-up and Purification:

    • Carefully vent the autoclave to release the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure (rotary evaporation).

    • The resulting residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford the pure product.

Expected Outcome:

  • Yield: >99%

  • Enantiomeric Excess (ee): ~92% (determined by chiral HPLC analysis).[27]

Diagram 2: Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_purification Work-up & Analysis catalyst_prep 1. Prepare Catalyst [Rh(COD)2]BF4 + (R)-SKP in DCM substrate_prep 2. Prepare Substrate Dehydromorpholine in DCM combine 3. Combine Catalyst and Substrate catalyst_prep->combine substrate_prep->combine autoclave 4. Transfer to Autoclave combine->autoclave hydrogenate 5. Purge & Pressurize (50 atm H₂) Stir 24h @ RT autoclave->hydrogenate vent 6. Vent Autoclave hydrogenate->vent concentrate 7. Concentrate (Rotovap) vent->concentrate purify 8. Purify (Flash Chromatography) concentrate->purify analyze 9. Analyze Product (Yield, ee% via HPLC) purify->analyze

Caption: Step-by-step workflow for chiral morpholine synthesis.

Future Perspectives

The field of chiral morpholine synthesis continues to evolve, driven by the demand for novel drug candidates with improved properties.[28] Emerging areas of interest include:

  • Photocatalysis: Visible-light-mediated photocatalytic methods are emerging as powerful tools for constructing morpholine rings under mild conditions, offering new pathways to complex and diverse scaffolds.[29][30]

  • Flow Chemistry: Continuous flow technologies are being applied to the synthesis of morpholine building blocks, enabling safer, more scalable, and efficient production.[30]

  • Novel Scaffolds: Research into more complex, conformationally restricted, and spirocyclic morpholine derivatives is expanding the available chemical space for drug discovery.[31]

Conclusion

Chiral morpholine building blocks are indispensable tools in the modern drug discovery toolbox. Their unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has cemented their status as a privileged scaffold.[1][3] The continued development of innovative and efficient stereoselective synthetic methods, from asymmetric catalysis to biocatalysis, ensures that chemists will have access to an ever-expanding array of these valuable building blocks. By understanding the principles behind their synthesis and strategic application, researchers can continue to leverage the power of the chiral morpholine scaffold to design the next generation of safer and more effective medicines.

References

  • Giampietro, N. C., & Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society, 130(39), 12907–12907. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496. Available at: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

  • Ritzen, B., et al. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(9), 3053–3063. Available at: [Link]

  • Speranza, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 356-381. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. Available at: [Link]

  • Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant. ResearchGate. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Drug Discovery and Therapy World Congress. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Available at: [Link]

  • Li, G., et al. (2017). Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. ResearchGate. Available at: [Link]

  • Speranza, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Lulli, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(22), 10304–10313. Available at: [Link]

  • Google Patents. (2009). WO2009106486A1 - Preparation of morpholine derivatives.
  • Wijtmans, R., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(8), 1275-1278. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation. (2024). Future Science. Available at: [Link]

  • Wang, H., et al. (2019). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Rahman, M. A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Turpie, A. G. G. (2007). Rivaroxaban. Drugs of the Future, 32(6), 521. Available at: [Link]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Available at: [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Available at: [Link]

  • Grøndahl, L., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(44), 28659–28668. Available at: [Link]

  • Reddy, L. R., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Omega, 5(38), 24391–24396. Available at: [Link]

  • Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7654–7660. Available at: [Link]

  • Kikelj, D. (2004). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Li, W.-S., et al. (2002). Enzymatic Synthesis of Chiral Organophosphothioates from Prochiral Precursors. Organic Letters, 4(4), 571–573. Available at: [Link]

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • An, J., et al. (2023). An Efficient Synthesis of Rivaroxaban. ResearchGate. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Medical Research Laboratory Meeting. (2024). New class of chiral molecules offers strong stability for drug development. Medical Research Laboratory Meeting. Available at: [Link]

  • Perzborn, E., et al. (2011). The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants. Thrombosis Research, 127(Suppl 2), S1-S4. Available at: [Link]

Sources

Comprehensive Technical Guide: (R)-3-Aminomethyl-N-Cbz-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-aminomethyl-N-Cbz-morpholine (CAS: 1312161-62-8) is a highly versatile, stereochemically pure chiral building block extensively utilized in modern medicinal chemistry. Featuring a morpholine core substituted at the 3-position with a primary amine and protected at the secondary amine with a carboxybenzyl (Cbz) group, this scaffold provides critical conformational rigidity and hydrogen-bonding capabilities. It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor antagonists [2] and Bcl-2 family apoptosis-inducing agents [3].

Chemical Identity and Physicochemical Properties

The strategic placement of the Cbz protecting group is not arbitrary; it offers excellent orthogonality when subsequent synthetic steps require the protection of the primary amine (e.g., with a Boc group). The Cbz group is stable under acidic conditions (unlike Boc) and mild basic conditions, allowing for the selective manipulation of the primary amine without compromising the integrity of the morpholine nitrogen.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate
CAS Registry Number 1312161-62-8
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Stereochemistry (R)-enantiomer
Appearance Colorless to pale yellow viscous oil or solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO
Storage Conditions 2-8°C, inert atmosphere (Argon/N2)

(Data curated from commercial supplier specifications [1])

Synthesis and Manufacturing Pathways

The synthesis of (R)-3-aminomethyl-N-Cbz-morpholine demands strict stereochemical control to prevent racemization at the C3 position. The most robust pathway begins with the chiral pool precursor, D-serine.

Step-by-Step Methodology and Causality

Step 1: N-Protection of D-Serine

  • Protocol: D-serine is reacted with benzyl chloroformate (Cbz-Cl) in aqueous NaOH.

  • Causality: The Cbz group is chosen over Boc because it withstands the strongly basic alkylation conditions required in Step 2. Furthermore, it can be orthogonally cleaved later via hydrogenolysis without affecting acid-sensitive functional groups that may be introduced downstream.

Step 2: Cyclization to Morpholine Core

  • Protocol: N-Cbz-D-serine is treated with sodium hydride (NaH) and 1,2-dibromoethane in DMF at 0°C, slowly warming to room temperature.

  • Causality: The strong base deprotonates both the hydroxyl and carboxyl groups. The subsequent intramolecular cyclization forms the morpholine ring. Strict temperature control (≤ 25°C) is critical here; elevated temperatures drastically increase the risk of base-catalyzed racemization at the alpha-chiral center.

Step 3: Chemoselective Reduction to Alcohol

  • Protocol: The carboxylic acid is activated using isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride. This intermediate is reduced in situ with sodium borohydride (NaBH4) in a water/THF mixture to yield (R)-4-Cbz-3-(hydroxymethyl)morpholine.

  • Causality: Direct reduction of the carboxylic acid with strong reagents like Lithium Aluminum Hydride (LAH) would concurrently reduce or cleave the Cbz carbamate. The mixed anhydride method ensures chemoselective reduction of the acid while leaving the Cbz protecting group completely intact.

Step 4: Activation and Azidation

  • Protocol: The primary alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in DCM. The mesylate is subsequently displaced by sodium azide (NaN3) in DMF at 60°C.

  • Causality: Mesylation transforms the poor hydroxyl leaving group into an excellent one. The azide displacement proceeds via an SN2 mechanism. Because the reaction occurs at the adjacent methylene carbon rather than the C3 stereocenter itself, the (R)-configuration is perfectly preserved.

Step 5: Staudinger Reduction

  • Protocol: The azide is reduced to the primary amine using triphenylphosphine (PPh3) in THF/H2O at room temperature.

  • Causality: Standard catalytic hydrogenation (Pd/C, H2) would successfully reduce the azide but would simultaneously cleave the Cbz protecting group. The Staudinger reaction is perfectly chemoselective, reducing only the azide to the primary amine to yield the final product.

Synthesis A D-Serine B N-Cbz-D-serine (Cbz-Cl, NaOH) A->B Protection C (R)-4-Cbz-morpholine-3-carboxylic acid (1,2-Dibromoethane, NaH) B->C Cyclization D (R)-4-Cbz-3-(hydroxymethyl)morpholine (Isobutyl chloroformate, NaBH4) C->D Chemoselective Reduction E (R)-4-Cbz-3-(azidomethyl)morpholine (MsCl, Et3N; then NaN3) D->E Activation & Substitution F (R)-3-aminomethyl-N-Cbz-morpholine (PPh3, H2O - Staudinger) E->F Staudinger Reduction

Step-by-step synthesis of (R)-3-aminomethyl-N-Cbz-morpholine from D-serine.

Applications in Drug Discovery

The morpholine ring is a privileged scaffold in pharmacology. It improves aqueous solubility, modulates pKa, and enhances metabolic stability. The 3-aminomethyl substitution provides a highly reactive vector for further functionalization, such as amide coupling or reductive amination.

Orexin Receptor Antagonists

Derivatives of 3-aminomethyl-morpholine have been patented as potent, non-peptide antagonists of human orexin receptors (OX1 and OX2) [2]. These G-protein-coupled receptors (GPCRs) regulate sleep-wake cycles. By competitively blocking orexin binding, these compounds prevent intracellular calcium release, thereby promoting sleep. They are heavily investigated for treating insomnia and narcolepsy.

OrexinPathway Ligand Orexin A/B Receptor OX1/OX2 Receptors (GPCRs) Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Wake Wakefulness & Arousal Ca2->Wake Antagonist Morpholine Derivatives (e.g., Orexin Antagonists) Antagonist->Receptor Competitive Inhibition

Mechanism of action of morpholine-derived orexin receptor antagonists.

Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

This specific scaffold is also utilized in the synthesis of Bcl-2 family inhibitors [3]. The morpholine moiety is structurally ideal for fitting into the P4 pocket of the Bcl-2 protein, while the aminomethyl group serves as a critical linker to the rest of the macrocyclic or linear API, disrupting protein-protein interactions and inducing apoptosis in cancer cells.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for downstream API manufacturing, a self-validating analytical protocol must be employed.

  • Chiral HPLC (Self-Validating Protocol):

    • Purpose: To determine the enantiomeric excess (ee).

    • Method: Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1).

    • System Validation: The (S)-enantiomer must be injected alongside the sample as a reference standard. This creates a self-validating system: if the method cannot demonstrate baseline resolution between the spiked (S)-enantiomer and the (R)-enantiomer, the ee calculation is void. An ee of >98% is standard for pharmaceutical applications.

  • 1H and 13C NMR Spectroscopy:

    • Purpose: Structural confirmation.

    • Key Signals: The methylene protons of the Cbz group typically appear as a singlet or AB quartet around 5.1 ppm. The aminomethyl protons appear around 2.7-2.9 ppm, shifting slightly upon protonation.

  • LC-MS:

    • Purpose: Mass verification and purity.

    • Result: The ESI+ spectrum should show a prominent [M+H]+ peak at m/z 251.1.

Handling, Stability, and Storage

As a primary amine, the compound is susceptible to oxidation and carbamate formation upon prolonged exposure to atmospheric CO2.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed amber vial to prevent degradation.

  • Handling: Perform all transfers in a fume hood. If the compound presents as a viscous oil, gentle warming (up to 40°C) may be used to reduce viscosity for pipetting, though weighing by difference is highly recommended to ensure stoichiometric accuracy.

References

  • Weller, T., et al. "Substituted 1,2,3,4-tetrahydroisoquinoline derivatives." World Intellectual Property Organization, Patent WO2005118548A1, 2005.
  • AbbVie Inc. "Melt-extruded solid dispersions containing an apoptosis-inducing agent." World Intellectual Property Organization, Patent WO2012121758A1, 2012.
  • National Center for Biotechnology Information (NCBI). "3-Aminomethyl-4-boc-morpholine." PubChem Compound Summary for CID 44182325. Available at:[Link]

The Morpholine Advantage: Strategic Implementation in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the morpholine ring (1,4-oxazinane) is not merely a structural filler; it is a privileged scaffold that solves specific pharmacokinetic (PK) defects.[1] By introducing a morpholine moiety, a medicinal chemist can simultaneously modulate lipophilicity (


), enhance aqueous solubility via the ether oxygen, and fine-tune basicity (

) to improve bioavailability. However, this utility comes with a metabolic "tax"—oxidative liability. This guide details the strategic deployment, synthesis, and optimization of morpholine scaffolds in drug development.[2]

Part 1: Physicochemical Profiling & Strategic Utility

The Solubility/Permeability Balance

Morpholine is a "sweet spot" heterocycle. Unlike piperazine (


), morpholine is less basic (

), reducing the risk of phospholipidosis while maintaining sufficient ionization at physiological pH to support solubility.
PropertyValue / CharacteristicImpact on Drug Design
pKa (Conjugate Acid) 8.33Predominantly ionized at pH 1-2 (stomach), aiding dissolution. Partially unionized at pH 7.4, aiding passive permeability.
LogP -0.86Significantly lowers the

of lipophilic aromatic cores, improving "drug-likeness" (Lipinski compliance).
H-Bonding 1 Acceptor (Ether O), 1 Donor (NH)The ether oxygen acts as a weak H-bond acceptor, critical for water solubility and specific receptor interactions.
Conformation Chair (lowest energy)predictable vector positioning for substituents; mimics the spatial arrangement of piperidine/piperazine but with altered electronics.
The Metabolic Liability

The primary weakness of the morpholine ring is oxidative metabolism mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: Hydroxylation at the

    
    -carbon (adjacent to nitrogen) leads to an unstable carbinolamine intermediate.
    
  • Outcome: Ring opening to form (2-hydroxyethoxy)acetaldehyde derivatives or N-dealkylation.

  • Mitigation Strategy: Deuteration of the

    
    -carbons or introducing steric bulk (e.g., methyl substitution) at the C2/C6 positions to sterically hinder CYP approach.
    

Part 2: Synthetic Architectures & Protocols

The most common entry point for morpholine into a drug scaffold is via N-arylation . While nucleophilic aromatic substitution (


) works for electron-deficient rings, the Buchwald-Hartwig Cross-Coupling  is the industry standard for installing morpholine onto unactivated aryl halides.
Visualization: Buchwald-Hartwig Workflow

The following diagram outlines the logical flow of a Pd-catalyzed morpholine installation, highlighting critical decision nodes.

BuchwaldHartwig Start Start: Aryl Halide (Ar-Cl/Br/I) Reagents Add Reagents: Morpholine (1.2 eq) Pd2(dba)3 (1-2 mol%) XPhos (2-4 mol%) NaOtBu (1.5 eq) Start->Reagents Solvent Solvent System: Toluene or Dioxane (Degassed) Reagents->Solvent Cycle Catalytic Cycle: 1. Oxidative Addition 2. Amine Binding 3. Reductive Elimination Solvent->Cycle Heat 80-100°C Check Checkpoint: TLC/LCMS (Disappearance of Ar-X) Cycle->Check Check->Cycle Incomplete (Add time/cat) Workup Workup: Filter through Celite Conc. & Silica Column Check->Workup Complete

Caption: Logic flow for Palladium-catalyzed N-arylation of morpholine, ensuring checkpoint validation before workup.

Standard Operating Procedure: N-Arylation of Aryl Chlorides

Objective: Install a morpholine ring onto a deactivated aryl chloride. Self-Validating Mechanism: The use of XPhos (a bulky, electron-rich ligand) ensures oxidative addition occurs even with unreactive aryl chlorides. The color change of the catalyst system serves as a visual indicator of complex formation.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Morpholine (1.2 equiv)[3]

  • 
     (1.5 mol%) – Source of Pd(0)
    
  • XPhos (3.0 mol%) – Ligand

  • Sodium tert-butoxide (

    
    ) (1.5 equiv) – Base
    
  • Toluene (Anhydrous)

Protocol:

  • Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 5 minutes. Why:

    
     is oxygen-sensitive; 
    
    
    
    will kill the catalyst.
  • Catalyst Pre-complexation: Add

    
    , XPhos, and 
    
    
    
    to the flask. Add anhydrous Toluene. Stir at room temperature for 5 minutes.
    • Validation: The solution should turn a deep orange/red, indicating active catalyst formation.

  • Substrate Addition: Add the Aryl Chloride and Morpholine via syringe.

  • Reaction: Heat the mixture to 100°C (oil bath). Stir for 4–6 hours.

  • Checkpoint (Critical): At T=4h, remove a 10µL aliquot. Dilute in MeOH and inject into LCMS.

    • Pass Criteria: Area% of Aryl Chloride < 5%.

    • Fail Criteria: If Aryl Chloride > 5%, add 0.5 mol% additional catalyst and heat for 2 more hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 3: Case Studies in Medicinal Chemistry

Linezolid (Zyvox): The Solubility Tuner

Linezolid is an oxazolidinone antibiotic. The morpholine ring is not the primary pharmacophore for ribosomal binding but is critical for the drug's "drug-like" properties.

  • Role: The fluorine atom on the central ring and the morpholine ring work in tandem. The morpholine improves the solubility profile, allowing for both IV and oral formulations (100% bioavailability).

  • SAR Insight: Modification of the morpholine oxygen to sulfur (thiomorpholine) or carbon (piperidine) retains antibacterial activity but drastically reduces solubility and alters the safety profile [1].

Gefitinib (Iressa): The Solubilizing Tail

Gefitinib is an EGFR inhibitor used in non-small cell lung cancer.

  • Structural Logic: The core quinazoline is highly lipophilic and insoluble. The addition of a 3-morpholinopropoxy side chain at the C6 position serves two purposes:

    • Solubility: The basic nitrogen (

      
      ) forms a salt, allowing formulation.
      
    • Solvent Exposure: The morpholine ring points out towards the solvent front in the ATP-binding pocket, making minimal contact with the protein but improving physicochemical properties without steric clash [2].

Visualization: EGFR Pathway Inhibition

Understanding where Gefitinib acts helps visualize the downstream effects of the morpholine-containing drug.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds Phos Autophosphorylation EGFR->Phos Normal Function Gefitinib Gefitinib (Morpholine Scaffold) Gefitinib->EGFR Inhibits ATP Binding Ras RAS Activation Phos->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Nucleus Nucleus: Gene Transcription Erk->Nucleus Prolif Cell Proliferation Nucleus->Prolif

Caption: Gefitinib utilizes its morpholine tail to solubilize the core, allowing it to reach and inhibit the EGFR ATP-binding site.

Part 4: Metabolic Stability Assay Protocol

To ensure the morpholine ring does not become a metabolic liability, early-stage screening is required.

Protocol: Microsomal Stability Assay (Human Liver Microsomes - HLM)

  • Preparation: Prepare a 10 mM stock of the morpholine test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM).

  • Sampling: Take aliquots at T=0, 5, 15, 30, and 60 mins.

  • Quenching (Validation Step): Immediately dispense aliquot into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). Why: This precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).
    • Target:

      
       protein is desirable for a once-daily oral drug.
      

References

  • Barbachyn, M. R., & Ford, C. W. (2003).[4] Oxazolidinone structure-activity relationships leading to linezolid.[4][][6] Angewandte Chemie International Edition, 42(18), 2010-2023. Link

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Testa, B. (2004). The Metabolism of Drugs and Other Xenobiotics. Academic Press.

Sources

Strategic Synthesis of Linezolid & Analogs: Key Intermediates Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxazolidinone Scaffold

Linezolid (Zyvox®) represents the first commercially successful class of oxazolidinone antibiotics, targeting the 50S ribosomal subunit to inhibit bacterial protein synthesis initiation.[1][2] For drug developers, the structural rigidity of the oxazolidinone C-ring and the specific fluorine substitution on the B-ring are critical for pharmacophore binding.[1][3]

This guide moves beyond basic textbook synthesis, focusing on the strategic isolation and manipulation of key intermediates .[2][3] It prioritizes convergent industrial routes that maximize enantiomeric purity and safety, specifically avoiding hazardous azide intermediates common in early academic routes.[1][2][3]

Retrosynthetic Logic & Strategic Disconnections

To design efficient analogs, we must disconnect the molecule at its most labile yet strategic bonds.[2][3] The synthesis generally converges on two distinct domains: the Nucleophilic Aromatic Core (A/B Rings) and the Electrophilic Chiral Synthon (C Ring/Side Chain) .[1][2]

Visualizing the Disconnection (Graphviz)[1][2]

G Linezolid Linezolid (Target) Disconnection1 C-N Bond Formation (Cyclization) Linezolid->Disconnection1 Intermediate_A Key Intermediate A: 3-fluoro-4-morpholinylaniline (Nucleophilic Core) Disconnection1->Intermediate_A Route 1 & 2 Intermediate_B Key Intermediate B: (S)-Epichlorohydrin OR (R)-Glycidyl Butyrate (Chiral Synthon) Disconnection1->Intermediate_B Route 1 (Stepwise) Intermediate_C Advanced Intermediate C: (S)-N-(2-acetoxy-3-chloropropyl)acetamide (Convergent Precursor) Disconnection1->Intermediate_C Route 2 (Convergent) Precursor_Nitro 3,4-Difluoronitrobenzene Intermediate_A->Precursor_Nitro Precursor_Morph Morpholine / Analogs Intermediate_A->Precursor_Morph

Figure 1: Retrosynthetic breakdown of Linezolid showing the divergence between stepwise chiral building (Route 1) and convergent alkylation (Route 2).[1][4]

Key Intermediate Class 1: The A/B-Ring System

3-Fluoro-4-morpholinylaniline

This is the universal nucleophile for Linezolid and the majority of its structural analogs.[1][3][4] The presence of the fluorine atom at the 3-position is non-negotiable for bioactivity, but the morpholine ring is a prime target for analog modification (e.g., thiomorpholine, piperazine).[1][2]

Synthesis Protocol (Self-Validating System)
  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ) followed by Nitro Reduction.[1][2][4]
    
  • Critical Quality Attribute (CQA): Regioselectivity during substitution; removal of defluorinated impurities.

Step 1:


 Coupling 
  • Charge: 3,4-Difluoronitrobenzene (1.0 eq) and anhydrous

    
     (1.2 eq) in Acetonitrile (ACN).
    
  • Addition: Add Morpholine (1.1 eq) dropwise at 0–5°C to control exotherm.

  • Reflux: Heat to 80°C for 4–6 hours.

  • Validation: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting material (

    
    ) and appearance of yellow product (
    
    
    
    ).[1][2][4]
  • Workup: Quench with water, filter yellow precipitate (3-fluoro-4-morpholinylnitrobenzene). Yields typically >90%.[3][4][5]

Step 2: Reduction (The "Green" Catalytic Route) Avoid Fe/HCl in scale-up due to waste disposal issues.[1][4] Use Catalytic Hydrogenation.

  • Charge: Nitro intermediate in Methanol/THF (1:1).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Conditions:

    
     atmosphere (balloon or 50 psi), RT, 6 hours.
    
  • Purification: Filter through Celite. Recrystallize from Toluene/Hexane to remove des-fluoro impurities.[1][3][4]

Analog Opportunities

To synthesize analogs, replace Morpholine in Step 1 with:

  • Thiomorpholine: Increases lipophilicity.[3][4]

  • N-Boc-Piperazine: Allows for further functionalization of the distal nitrogen after C-ring formation.[1][3][4]

Key Intermediate Class 2: The C-Ring Chiral Synthons

The construction of the oxazolidinone ring determines the stereochemistry (S-configuration is required for activity).[1][3]

Comparison of Chiral Building Blocks
IntermediateCAS No.[3][4][6][7]Strategic AdvantageDrawback
(S)-Epichlorohydrin 67843-74-7Low cost; direct cyclization.[1][3][4]Requires high optical purity; potential for racemization if conditions are too basic.[3][4]
(R)-Glycidyl Butyrate 60456-26-0Industry Standard. Higher molecular weight allows easier handling; kinetic resolution improves ee%.[1][3][4]Higher cost than epichlorohydrin.[3][4]
(S)-N-(2-acetoxy-3-chloropropyl)acetamide 183905-31-9Convergent. Installs the side chain before ring closure, eliminating the hazardous azide step.[1][3][4]Synthesis requires multiple steps if not purchased.[3][4]
Protocol: The Convergent Carbamate Route

This route avoids the explosive azide intermediate utilized in the original Brickner synthesis.[1][3]

Workflow Diagram (Graphviz)

Synthesis Aniline 3-Fluoro-4- morpholinylaniline Carbamate Cbz-Intermediate (Stable Solid) Aniline->Carbamate Protection CbzCl Benzyl Chloroformate (or CDI) CbzCl->Carbamate Alcohol Hydroxymethyl Oxazolidinone Carbamate->Alcohol Cyclization (Lithium assisted) Glycidyl (R)-Glycidyl Butyrate Glycidyl->Alcohol LiOtBu LiOtBu / MeOH LiOtBu->Alcohol Mesylate Mesylate Intermediate Alcohol->Mesylate Activation MsCl MsCl / TEA MsCl->Mesylate

Figure 2: The modern "Carbamate Route" utilizing (R)-Glycidyl Butyrate to form the oxazolidinone ring safely.[1][4]

Detailed Methodology (Carbamate Formation & Cyclization):

  • Carbamate Formation: React 3-fluoro-4-morpholinylaniline with Benzyl Chloroformate (Cbz-Cl) or Carbonyldiimidazole (CDI) in DCM at 0°C. The Cbz-protected aniline is a stable solid intermediate.[1][3][4]

  • Lithium-Mediated Cyclization:

    • Dissolve Cbz-intermediate in THF/MeOH.[1][3][4]

    • Add (R)-Glycidyl Butyrate (1.2 eq).[1][4]

    • Add Lithium tert-butoxide (LiOtBu) solution dropwise at -10°C.[1][4]

    • Mechanism:[1] The Lithium cation coordinates with the carbamate and epoxide, facilitating the intramolecular cyclization to form the (S)-5-(hydroxymethyl)oxazolidin-2-one.[1][4]

  • Validation: HPLC purity should be >98% with enantiomeric excess (ee) >99%.

Advanced Intermediate Class 3: Side Chain Precursors

For researchers modifying the C-5 side chain (e.g., replacing acetamide with triazoles or thioamides), the Mesylate Intermediate is the divergence point.[1][2]

  • Intermediate: (R)-[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl methanesulfonate.[1][3][4][8]

  • Stability Warning: This mesylate is thermally unstable over long periods; store at -20°C.

  • Reaction: Displacement of the mesylate with nucleophiles (Azide, Potassium Phthalimide, or Thioacetate) generates the amine precursor for diverse side-chain acylation.[1][2]

Troubleshooting & Impurity Control (E-E-A-T)

Field experience dictates that specific impurities often derail Linezolid synthesis.

ImpurityOriginControl Strategy
Bis-Linezolid (Dimer) Over-reaction during cyclization or presence of excess aniline.[1][3][4]Maintain strict stoichiometry of the chiral synthon (1.1–1.2 eq). Use slow addition of base.[1][3][4]
Des-fluoro Linezolid Over-reduction of the nitro-intermediate (Step 1).[1][3][4]Use mild hydrogenation catalysts (e.g., sulfided Pt/C) or control H2 pressure (<2 bar).[1][2][4]
R-Enantiomer Low optical purity of Epichlorohydrin/Glycidyl butyrate.[1][3][4]Source chiral synthons with >99% ee. Avoid high temperatures (>50°C) during cyclization which can cause racemization.[1][4]

References

  • Brickner, S. J., et al. (1996).[1][2] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[1][3][4] Journal of Medicinal Chemistry. Link[1][2][4]

  • Madhusudhan, G., et al. (2011).[1][2] "A new and alternate synthesis of Linezolid: An antibacterial agent."[1][3][9] Der Pharma Chemica. Link

  • Perrault, W. R., et al. (2003).[1][2] "Process Research and Development of a Scalable Synthesis of Linezolid." Organic Process Research & Development. Link[1][2][4]

  • Agrawal, A., et al. (2013).[1][2] "Linezolid: A review of its properties, function, and use in critical care." Journal of Anaesthesiology Clinical Pharmacology. Link

  • Patel, M., et al. (2012).[1][2][10] "Synthesis of Antibiotic Linezolid Analogues." Asian Journal of Chemistry. Link

Sources

3-Substituted Morpholine Derivatives in Pharmaceutical Research: Scaffold Optimization, Synthesis, and Clinical Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Morpholine Scaffold

In modern medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) has transcended its origins as a simple solvent to become a "privileged scaffold"[1]. Its ubiquitous presence in central nervous system (CNS) agents, oncology drugs, and antimicrobial compounds is not coincidental. The strategic introduction of substituents—particularly at the 3-position—provides medicinal chemists with a powerful tool to lock molecular conformations, direct pharmacophore appendages, and fine-tune pharmacokinetic (PK) profiles[2],[3].

This technical guide dissects the causality behind the physicochemical advantages of 3-substituted morpholines, explores their mechanistic binding in validated clinical targets, and provides self-validating synthetic protocols for their integration into drug discovery pipelines.

Physicochemical Causality & The 3-Substitution Advantage

The Inductive Effect on Basicity and ADME

The fundamental advantage of the morpholine ring over its all-carbon (cyclohexane) or all-nitrogen (piperazine) analogs lies in its heteroatomic synergy. The oxygen atom exerts a strong electron-withdrawing inductive effect on the nitrogen atom, significantly reducing its basicity. While piperidine has a pKa of ~11.2, morpholine's pKa sits at approximately 8.4[1],[3].

The Causality: At a physiological pH of 7.4, a substantial fraction of the morpholine population remains unionized. This delicate lipophilic-hydrophilic balance enhances passive membrane permeability, allowing morpholine derivatives to cross the blood-brain barrier (BBB) efficiently while maintaining sufficient aqueous solubility to avoid formulation liabilities[3].

Conformational Locking via 3-Substitution

Unsubstituted morpholine exists in a rapid equilibrium between chair and skew-boat conformations. While flexible, this entropy can result in a high energetic penalty upon target binding.

The Causality of 3-Substitution: Introducing a substituent at the C3 position adjacent to the nitrogen atom fundamentally alters the ring's conformational landscape. It introduces steric constraints that force the ring into a preferred chair conformation to avoid pseudo-allylic (


) strain between the C3 substituent and any N-alkyl or N-acyl groups[2]. By pre-organizing the molecule, 3-substituted morpholines minimize the entropic cost of binding, directly translating to enhanced target affinity and selectivity.

Mechanistic Case Studies in Target Binding

PI3K Inhibitors: Hinge-Binding Dynamics

Phosphoinositide 3-kinases (PI3Ks) are critical targets in oncology. Buparlisib (NVP-BKM120) is a potent pan-PI3K inhibitor featuring a bismorpholino-pyrimidine scaffold[4].

Mechanism of Action: The morpholine ring is not merely a solubilizing group; it is the primary pharmacophore. The morpholine oxygen acts as a highly specific hydrogen bond acceptor for the backbone amide of Val851 (in the p110


 isoform) or Val882 (in the p110

isoform) within the kinase hinge region[4]. The 3-substitution on the morpholine ring can be utilized to project functional groups into the adjacent affinity pocket, increasing selectivity against off-target kinases like mTOR[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110 Catalytic Subunit) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Pathway (Cell Survival) AKT->mTOR Stimulates Inhibitor Morpholine Inhibitor (e.g., BKM120) Inhibitor->PI3K H-bonds to Val851/Val882

Fig 1: Morpholine-based PI3K inhibitors blocking the PI3K/AKT/mTOR signaling pathway.

NK1 Receptor Antagonists: The Aprepitant Model

Aprepitant, an FDA-approved drug for chemotherapy-induced nausea and vomiting, exemplifies the power of a highly substituted morpholine core[3],[6].

Mechanism of Action: Aprepitant utilizes a 2,3-disubstituted morpholine ring as a central structural hub. The morpholine core does not just bind the neurokinin 1 (NK1) receptor directly; rather, its rigid chair conformation precisely directs three distinct "arms" (a bis-trifluoromethyl-phenylethoxy group, a 4-fluorophenyl group, and a triazolyl-methyl group) into their respective hydrophobic and polar sub-pockets within the receptor[6],[7].

Quantitative Data Summaries

The following tables summarize the critical physicochemical parameters and binding affinities that drive the selection of 3-substituted morpholines in lead optimization.

Table 1: Physicochemical Comparison of Saturated Heterocycles

ScaffoldpKa (Conjugate Acid)LogP (Octanol/Water)BBB Permeability PotentialPrimary Utility in Drug Design
Piperidine ~11.2Highly LipophilicLow (Highly Ionized)Strong basic center, salt formation
Piperazine ~9.8 (N1), ~5.6 (N2)HydrophilicModerateTwo distinct basic centers
Morpholine ~8.4BalancedHigh (Partially Unionized)H-bond acceptor, PK/PD modulation
3-Substituted Morpholine ~8.0 - 8.5TunableVery HighConformational locking, chiral targeting

Table 2: Key Morpholine-Containing Clinical Compounds

Drug / CandidateTargetMorpholine SubstitutionPrimary Interaction Mechanism
Aprepitant NK1 Receptor2,3-DisubstitutedScaffold directing 3 pharmacophore arms[6]
Buparlisib (BKM120) PI3K (Pan-class I)Unsubstituted (Bismorpholino)H-bond acceptor at Val851/Val882 hinge[4]
ZSTK474 PI3K

UnsubstitutedH-bond acceptor at Val828 hinge[8]

Experimental Methodologies: Self-Validating Protocols

Achieving high diastereoselectivity in the synthesis of 3-substituted morpholines is historically challenging. Below are two field-proven, self-validating protocols designed for high stereochemical fidelity.

Protocol 1: Diastereoselective Synthesis via 2-Tosyl-1,2-Oxazetidine Ring Opening

This protocol utilizes an umpoled synthon approach to construct conformationally rigid morpholines[2].

Rationale: Base catalysis promotes a cascade sequence where an


-formyl carboxylate attacks the oxazetidine, triggering ring opening and subsequent cyclization to yield a morpholine hemiaminal.
  • Preparation: In a flame-dried flask under inert atmosphere (N

    
    ), dissolve 2-tosyl-1,2-oxazetidine (1.0 equiv, e.g., 0.30 mmol) and the discrete nucleophile, ethyl 2-methyl-3-oxopropanoate (1.0 equiv), in anhydrous dichloromethane (DCM, 0.1 M).
    
  • Base Catalysis: Add anhydrous

    
     (1.2 equiv) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) dropwise at 0 °C.
    
  • Cascade Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 7:3) until the complete disappearance of the oxazetidine spot.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the diastereomeric mixture of the morpholine hemiaminal.

  • Elaboration: The resulting hemiaminal can be subjected to photoredox-mediated Giese-type reactions to yield the final 3-substituted morpholine with high diastereoconvergence[2].

Synthetic_Workflow SM1 2-Tosyl-1,2- Oxazetidine Step1 Base Catalysis (DBU or K2CO3) SM1->Step1 SM2 α-Formyl Carboxylate SM2->Step1 Int1 Morpholine Hemiaminal Step1->Int1 Cascade Cyclization Step2 Photoredox Giese Reaction Int1->Step2 Product 3-Substituted Morpholine Step2->Product Diastereoconvergent

Fig 2: Synthetic workflow for 3-substituted morpholines via oxazetidine ring opening.

Protocol 2: Stereoselective Grignard Addition to Sulfinyl Imines

This two-step process leverages a chiral auxiliary to dictate the stereochemistry at the C3 position[9].

Rationale: The addition of trimethylaluminum (


) acts as a Lewis acid to pre-organize the sulfinyl imine, locking its conformation. This directs the subsequent Grignard reagent attack exclusively to one face of the imine, ensuring high diastereoselectivity.
  • Pre-organization: Dissolve the sulfinyl imine (1.0 equiv, 0.22 mmol) in anhydrous methyl tert-butyl ether (MTBE, 1.1 mL) and cool to –78 °C. Add

    
     (1.1 equiv, 2.0 M in toluene) dropwise. Stir for 30 minutes at –78 °C.
    
  • Nucleophilic Attack: Add the desired Grignard reagent (1.5 equiv) dropwise. Maintain stirring at –78 °C for 6 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous

    
    . Dilute with 
    
    
    
    and extract with EtOAc (3 × 15 mL). Dry the combined organics (
    
    
    ) and concentrate.
  • Cyclization: Dissolve the purified intermediate in anhydrous THF (0.05 M). Add 18-crown-6 (0.5 equiv) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv). Stir at room temperature for 2 hours.

  • Final Isolation: Quench with

    
    , extract with EtOAc, and purify via flash chromatography to yield the enantiopure 3-substituted morpholine derivative[9].
    

Conclusion

The 3-substituted morpholine scaffold is far more than a passive structural linker; it is an active participant in drug-target interactions. By understanding the causality between its oxygen-induced pKa lowering, its


 strain-avoiding conformational rigidity, and its capacity for precise spatial direction of pharmacophores, medicinal chemists can rationally design therapeutics with superior efficacy and safety profiles. As synthetic methodologies like photoredox catalysis and chiral auxiliary-directed additions mature, the chemical space of complex, multi-substituted morpholines will continue to expand, driving the next generation of targeted therapies.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience URL:[Link]

  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Cancer Discovery - AACR Journals URL:[Link]

  • Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors MDPI Pharmaceuticals URL:[Link]

  • Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography Nature Communications (via ETH Zurich Research Collection) URL:[Link]

  • Discovery of Novel PI3K

    
     Inhibitors Based on the p110
    
    
    
    Crystal Structure
    MDPI Molecules URL:[Link]

Sources

Chemical properties of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chemical Properties & Synthetic Utility of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Part 1: Executive Summary & Compound Identity

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (CAS: 1312161-62-8) is a high-value chiral building block used primarily in the synthesis of morpholine-containing pharmaceutical agents. Its structural value lies in its bifunctionality : it presents a reactive primary amine for immediate diversification while protecting the morpholine secondary amine with a Benzyloxycarbonyl (Cbz) group. This orthogonal protection strategy allows for the precise, stepwise construction of complex bioactive scaffolds, particularly in kinase inhibitors and GPCR ligands where the morpholine ring serves to modulate solubility and metabolic stability.

Identity Data
PropertyDetail
Systematic Name (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate
Common Name (R)-4-N-Cbz-3-aminomethylmorpholine
CAS Number 1312161-62-8
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol
SMILES C1COCC(N1C(=O)OCC2=CC=CC=C2)CN
Chirality (R)-enantiomer

Part 2: Physicochemical Profile

Understanding the physical state and solubility profile is critical for assay development and reaction planning.

Table 1: Physicochemical Properties

ParameterValue / DescriptionNote
Physical State Viscous Oil or Low-Melting SolidCommon for Cbz-protected amino-morpholines.
Boiling Point ~420°C (Predicted)Decomposes before boiling at atm pressure.
pKa (Basic Amine) 8.8 ± 0.5 (Predicted)Primary amine; suitable for standard couplings.
LogP 1.2 - 1.5 (Predicted)Lipophilic enough for organic extraction (DCM/EtOAc).
Solubility DMSO, Methanol, DCM, Ethyl AcetateHigh organic solubility; poor water solubility at neutral pH.
Storage 2-8°C, Inert AtmosphereAmine is sensitive to atmospheric CO₂ (carbamate formation).

Part 3: Synthetic Utility & Reactivity

The core value of this molecule is its orthogonal reactivity . The primary amine is nucleophilic and ready for coupling, while the Cbz group renders the morpholine nitrogen non-nucleophilic and stable to acidic conditions (e.g., TFA), distinguishing it from Boc-protected variants.

Reactivity Matrix
  • Primary Amine (-NH₂):

    • Acylation: Reacts rapidly with acid chlorides, NHS-esters, or carboxylic acids (with HATU/EDC) to form amides.

    • Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.

    • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

  • Cbz Group (Carbamate):

    • Stability: Stable to basic hydrolysis, TFA (Trifluoroacetic acid), and mild oxidants.

    • Deprotection: Cleaved via Hydrogenolysis (H₂/Pd-C) or strong acid (HBr in Acetic Acid). Crucially, it survives Boc deprotection conditions.

Strategic Orthogonality Visualization

The following diagram illustrates the strategic advantage of using the Cbz-protected scaffold in a multi-step synthesis.

Orthogonality Start (R)-Benzyl 3-(aminomethyl) morpholine-4-carboxylate (The Scaffold) Step1 Step 1: Functionalization (Amide Coupling) Start->Step1 R-COOH, HATU (Reacts -NH2 only) Intermediate Intermediate: Cbz-Protected Ligand Step1->Intermediate Yields Amide Step2 Step 2: Cbz Deprotection (H2, Pd/C) Intermediate->Step2 Specific Cleavage Final Final Product: Free Morpholine Secondary Amine (Ready for further coupling) Step2->Final Reveals Morpholine NH

Figure 1: Orthogonal protection strategy. The Cbz group remains inert during the initial functionalization of the primary amine, allowing for controlled, sequential growth of the molecule.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: General Amide Coupling (Functionalization of the Primary Amine)

Objective: To attach a therapeutic "warhead" or core scaffold to the primary amine.

Reagents:

  • (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: Solution should turn slightly yellow (activation of acid).

  • Addition: Add (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Target Mass: Look for [M_acid + M_scaffold - 18 + 1]⁺.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To remove the protecting group and liberate the secondary morpholine amine.

Reagents:

  • Substrate (from Protocol A)

  • Pd/C (10% wt loading, 0.1 equiv by mass)

  • Hydrogen Gas (Balloon pressure)

  • Solvent: Methanol or Ethanol

Procedure:

  • Preparation: Dissolve substrate in Methanol (0.05 M). Nitrogen purge the vessel.

  • Catalyst Addition: Carefully add Pd/C under nitrogen flow (Caution: Pyrophoric).

  • Hydrogenation: Evacuate and backfill with H₂ gas (balloon) three times. Stir vigorously at RT for 4–16 hours.

    • Checkpoint: LC-MS should show disappearance of starting material and loss of mass corresponding to the Cbz group (Mass - 134 Da + 1).

  • Filtration: Filter reaction mixture through a Celite pad to remove Pd/C. Rinse pad with Methanol.

  • Isolation: Concentrate filtrate in vacuo. The resulting secondary amine is often used directly in the next step without further purification to avoid stability issues.

Part 5: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but standard precautions for novel chemical intermediates apply.

  • Storage: Store at 2–8°C. The primary amine can absorb CO₂ from the air to form carbamic acid salts; store under nitrogen or argon if possible.

  • Waste Disposal: Aqueous waste from workups containing DIPEA/HATU should be treated as organic waste. Palladium waste must be handled as heavy metal waste.

Part 6: Synthesis Workflow Visualization

The following diagram details the chemical logic for utilizing this scaffold in a drug discovery campaign.

SynthesisWorkflow Input Starting Material: (R)-Benzyl 3-(aminomethyl) morpholine-4-carboxylate PathA Path A: Amide Coupling (R-COOH / HATU) Input->PathA PathB Path B: Reductive Amination (R-CHO / NaBH(OAc)3) Input->PathB PathC Path C: Sulfonylation (R-SO2Cl / Et3N) Input->PathC ProductA Amide Intermediate (Stable to TFA) PathA->ProductA ProductB Secondary Amine Intermediate PathB->ProductB ProductC Sulfonamide Intermediate PathC->ProductC Deprotection Global Deprotection Step H2, Pd/C ProductA->Deprotection ProductB->Deprotection ProductC->Deprotection Final Final Bioactive Morpholine Analog Deprotection->Final Liberates Morpholine NH for solubility/binding

Figure 2: Divergent synthesis pathways. The scaffold allows for diverse chemical modifications at the primary amine before the morpholine ring is exposed.

References

  • Sartori, G., & Maggi, R. (2013). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Authoritative source for Cbz deprotection protocols).
  • Joshi, R., et al. (2016). Morpholine as a privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 24(18), 3997-4016. (Context for morpholine utility in drug design).

Architecting Complexity: Chiral Amine Building Blocks in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Chiral Amine Imperative in Drug Discovery

The architectural landscape of modern therapeutics is heavily reliant on the precise spatial arrangement of functional groups. Chiral amines represent one of the most critical structural motifs in medicinal chemistry, with approximately 40% of new chemical entities (NCEs) among FDA-approved drugs containing at least one chiral amine moiety[1]. These fragments not only dictate the pharmacodynamic interactions between a drug and its biological target but also serve as foundational building blocks for the construction of complex, three-dimensional heterocyclic scaffolds.

As drug discovery platforms increasingly prioritize the expansion of chemical space to overcome resistance mechanisms and improve safety profiles, the demand for robust, scalable, and highly enantioselective methods for chiral amine synthesis has surged. This technical guide explores the mechanistic paradigms of chiral amine synthesis—specifically biocatalytic transamination and asymmetric induction via chiral auxiliaries—and details their integration into advanced heterocyclic frameworks.

Mechanistic Paradigms for Asymmetric C-N Bond Formation

To synthesize heterocycles with high stereofidelity, the precursor chiral amines must be generated through methods that offer absolute stereocontrol. We focus on two field-proven methodologies: biocatalysis and sulfinamide-directed asymmetric synthesis.

Biocatalytic Transamination: The PLP-Dependent Engine

-Transaminases (

-TAs) have revolutionized the green synthesis of chiral amines. These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor to transfer an amino group from a donor (e.g., alanine or isopropylamine) to a prochiral ketone[2]. The reaction proceeds via a ping-pong bi-bi mechanism, transitioning between the PLP (resting) and pyridoxamine-5'-phosphate (PMP) states.

Causality in Experimental Design: A major limitation of


-TAs in batch reactions is severe product inhibition and unfavorable thermodynamic equilibria. To circumvent this, modern protocols employ continuous flow monolithic reactors. By immobilizing the enzyme on a highly porous silica monolith, the local concentration of the inhibitory chiral amine product is continuously swept away. This dynamic removal drives Le Chatelier's principle toward complete conversion, enabling the synthesis of sterically demanding amines that would otherwise stall in batch conditions[2].

G Ketone Prochiral Ketone PMP PMP-Enzyme (Aminated State) Ketone->PMP Transamination PLP PLP-Enzyme (Resting State) PLP->PMP Amine Chiral Amine (Product) PLP->Amine Release PMP->PLP Byproduct Byproduct (e.g., Pyruvate) PMP->Byproduct Release AmineDonor Amine Donor (e.g., Alanine) AmineDonor->PLP Amination

Catalytic cycle of PLP-dependent transaminases for chiral amine synthesis.

Chiral Auxiliaries: The Ellman Sulfinamide Paradigm

When biocatalysis is limited by substrate scope—such as in the presence of bulky benzylic or highly fluorinated groups—chemical asymmetric synthesis using Ellman's auxiliary (tert-butanesulfinamide) becomes the gold standard. This method involves the condensation of a prochiral ketone with enantiopure tert-butanesulfinamide, followed by the diastereoselective addition of a nucleophile or hydride[3].

Causality in Experimental Design: The high diastereoselectivity observed in these reactions is dictated by a highly ordered cyclic half-chair transition state. For instance, when utilizing a zirconocene hydride for the reduction of sulfinyl ketimines, the high oxophilicity of zirconium coordinates the sulfinyl oxygen, locking the conformation and directing the hydride attack exclusively to one face of the imine[4]. This predictable stereocontrol is heavily utilized in the synthesis of FDA-approved drugs like Apremilast[3].

Ellman A Prochiral Ketone/Aldehyde C Chiral N-Sulfinylimine (Stable Intermediate) A->C Ti(OEt)4 Condensation B (R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary) B->C D Nucleophilic Addition (Grignard/Hydride) C->D Stereocontrolled Attack E Diastereomerically Pure Sulfinamide D->E Cyclic Transition State F Acidic Cleavage (HCl/MeOH) E->F Deprotection G Enantiopure Primary Amine Building Block F->G Auxiliary Removal

Stereoselective synthesis of chiral amines utilizing Ellman's sulfinamide.

Translating Amines into Heterocyclic Scaffolds

Once synthesized, these enantiopure amines serve as nucleophilic anchors for the construction of complex heterocycles.

  • Oxetane Desymmetrization: Oxetanes have emerged as highly versatile building blocks due to their balanced ring strain. Chiral amines can execute intramolecular nucleophilic attacks on oxetanes, a process often catalyzed by chiral phosphoric acids. This desymmetrization strategy provides robust access to chiral 3,4-dihydro-2H-1,4-benzoxazines with up to 99% enantiomeric excess (ee).

  • Organocatalytic [3+3] Cycloadditions: Chiral primary and secondary amines act as powerful organocatalysts and building blocks in asymmetric [3+3] cycloadditions. By forming reactive enamine or iminium intermediates, they facilitate the construction of heavily substituted, chiral six-membered nitrogenous heterocycles (e.g., piperidines and pyridines).

Hetero A Chiral Amine Building Block B Oxetane Desymmetrization A->B Intramolecular Nucleophilic Attack C Organocatalytic [3+3] Cycloaddition A->C Bifunctional Catalysis D Chiral 1,4-Benzoxazines B->D E Chiral Piperidines C->E

Logical pathways from chiral amine precursors to complex heterocycles.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that stereochemical leakage or incomplete conversions are detected immediately.

Protocol A: Biocatalytic Continuous Flow Transamination[2]

Objective: Synthesis of (S)-1-phenylethylamine from acetophenone. Mechanistic Rationale: Immobilization of


-TA on a macrocellular silica monolith via glutaraldehyde cross-linking prevents enzyme leaching and allows continuous product elution, overcoming thermodynamic equilibrium limits.
  • Monolith Functionalization: Graft a dried silica monolith with 3-aminopropyl-triethoxysilane (APTES) in toluene at 100 °C for 24 h.

  • Enzyme Immobilization: Flow 50 mL of a 1% glutaraldehyde aqueous solution through the monolith at 1.4 mL/min. Subsequently, flow 50 mL of buffered

    
    -TA solution (0.2 g/L, pH 8.0, containing 2.02 mM PLP).
    
  • Continuous Flow Reaction: Pump a feed solution containing 10 mM acetophenone, 50 mM isopropylamine (donor), and 1 mM PLP in phosphate buffer through the reactor at 0.1 mL/min at 30 °C.

  • Self-Validation Checkpoint: Route the reactor effluent through an in-line UV-Vis flow cell set to 240 nm. A plateau in absorbance indicates steady-state conversion. Collect a 100

    
    L aliquot, derivatize with Marfey's reagent, and analyze via LC-MS to confirm >99% ee before bulk solvent evaporation.
    
Protocol B: Diastereoselective Synthesis via Ellman's Auxiliary[3]

Objective: Synthesis of the chiral benzylic amine precursor for Apremilast. Mechanistic Rationale: Titanium(IV) ethoxide [Ti(OEt)4] is strictly required over weaker Lewis acids because it acts dually as an imine-activating agent and an irreversible water scavenger, preventing the thermodynamically favored hydrolysis of the N-sulfinylimine back to the ketone.

  • Condensation: To a flame-dried flask under N2, add (R)-tert-butanesulfinamide (1.0 eq) and dry THF. Add Ti(OEt)4 (2.0 eq) and stir for 1 h. Dropwise add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) at 0 °C. Stir at room temperature for 12 h.

  • Intermediate Validation: Quench with saturated Na2CO3, filter through Celite, and concentrate. Checkpoint: Perform 1H-NMR on the crude mixture. The disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine proton (~8.5 ppm) validates complete condensation.

  • Nucleophilic Addition: Cool the purified N-sulfinylimine to -48 °C in THF. Slowly add the required Grignard or organolithium reagent (1.5 eq) to maintain the highly ordered cyclic transition state. Stir for 4 hours.

  • Self-Validation Checkpoint: Isolate the sulfinamide product. Analyze via chiral HPLC. A diastereomeric ratio (dr) of >95:5 must be confirmed prior to acidic cleavage (using 4M HCl in dioxane) to prevent the generation of enantiomeric mixtures in the final primary amine.

Quantitative Performance Metrics

The selection of a chiral amine synthesis route depends heavily on substrate sterics, required scale, and environmental impact. The following table synthesizes the quantitative parameters of the discussed methodologies.

Synthesis MethodologyTypical Yield (%)Enantiomeric/Diastereomeric ExcessScalabilityKey AdvantagesPrimary Limitation
Biocatalytic Transamination (Flow) [2]85 - 95%>99% eeHigh (kg scale possible)Mild conditions, green solvent (water), absolute stereocontrol.Limited by substrate steric bulk; requires cofactor recycling.
Ellman's Sulfinamide Addition [3]75 - 88%95 - 99% deModerate to HighBroad substrate scope, tolerates bulky/fluorinated groups.Requires stoichiometric chiral auxiliary and cryogenic conditions.
Zirconocene Hydride Reduction [4]80 - 92%>96% deModerateExceptional chemoselectivity, accelerates drug discovery cycles.Transition metal waste; requires rigorous anhydrous handling.

Conclusion

The synthesis of complex heterocyclic therapeutics is fundamentally bottlenecked by the availability and stereochemical purity of chiral amine building blocks. While biocatalytic transamination in continuous flow reactors offers an unparalleled green chemistry profile for accessible substrates, Ellman's sulfinamide auxiliary remains the definitive solution for sterically encumbered or electronically deactivated scaffolds. By integrating these self-validating synthetic paradigms, drug development professionals can rapidly and reliably access the vast chemical space of chiral heterocycles.

References

1.[3]3 - MDPI 2. - Organic Chemistry Frontiers (RSC Publishing) 3.[4]4 - The Journal of Organic Chemistry (ACS Publications) 4.[2]2 - RSC Publishing 5.[1] 1 - RSC Publishing 6. - RSC Publishing

Sources

Precision Synthesis of Novel Oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Chiral Precursors and Late-Stage Diversification

Part 1: Executive Directive & Scientific Rationale

The clinical utility of first-generation oxazolidinones (e.g., Linezolid) is increasingly compromised by the emergence of the cfr gene, which mediates C-8 methylation of the 23S rRNA, and mutations in the 23S rRNA and L3/L4 ribosomal proteins. To overcome these resistance mechanisms, drug discovery has pivoted toward novel C-5 substituted oxazolidinones and fused-ring scaffolds (e.g., Tedizolid, Radezolid).

This guide does not merely list recipes; it delineates the causal logic required to synthesize high-purity, chiral precursors. The focus is on the (S)-5-(aminomethyl)-oxazolidin-2-one core—the "Universal Precursor"—which allows for late-stage diversification of the C-5 side chain, the primary determinant for overcoming cfr-mediated resistance.

The Core Challenge: Constructing the oxazolidinone ring with absolute stereocontrol at the C-5 position. The (S)-configuration is essential for antibacterial activity; the (R)-enantiomer is effectively inert.

Part 2: Strategic Scaffold Design (SAR Logic)

Before synthesis, one must understand the structural imperatives. The oxazolidinone pharmacophore relies on three pillars:

  • The N-Aryl Core (Ring B): A 3-fluoro-4-substituted phenyl ring is the industry standard. The fluorine atom improves metabolic stability and binding affinity.

  • The C-5 Stereocenter: Must be (S)-configured to fit the 50S ribosomal A-site.

  • The C-5 Side Chain: The acetamidomethyl group of Linezolid is the site of resistance vulnerability.[1] Replacing this with bulky heterocycles (e.g., triazoles, isoxazoles) or thio-groups can restore potency.

Visualization: SAR & Resistance Logic

SAR_Logic Pharmacophore Oxazolidinone Pharmacophore C5_Center C-5 Stereocenter (S)-Configuration Pharmacophore->C5_Center Essential for Binding Side_Chain C-5 Side Chain (Target for Modification) Pharmacophore->Side_Chain Modulates Potency Solution Novel Precursors (Bulky/Heteroatom chains) Side_Chain->Solution Late-Stage Diversification Resistance cfr Resistance (Steric Hindrance) Resistance->Side_Chain Blocks Binding Solution->Resistance Overcomes

Figure 1: Structural logic driving the synthesis of novel precursors. The C-5 side chain is the primary lever for overcoming resistance.

Part 3: Core Synthetic Methodologies

We reject the hazardous isocyanate routes of the 1980s. The modern standard for safety and stereochemical integrity is the Lithium-Mediated Carbamate-Epoxide Cyclization .

Why this route?

  • Atom Economy: Utilizes readily available chiral epoxides (e.g., (R)-glycidyl butyrate or epichlorohydrin).

  • Safety: Avoids phosgene and high-pressure isocyanates.[2]

  • Stereoretention: The reaction proceeds via nucleophilic attack at the epoxide terminus, preserving the chiral center (with inversion if using epichlorohydrin, or retention relative to the C-O bond if using glycidyl esters).

Visualization: The Universal Precursor Pathway

Synthesis_Pathway Aniline Start: 3-Fluoro-4-morpholinoaniline Carbamate Intermediate 1: N-Cbz or N-Boc Carbamate Aniline->Carbamate Cbz-Cl / NaHCO3 Cyclization Step 2: LiOtBu/DMF Cyclization (The Critical Step) Carbamate->Cyclization Epoxide Reagent: (R)-Glycidyl Butyrate Epoxide->Cyclization Hydroxymethyl Intermediate 2: (R)-5-(Hydroxymethyl)oxazolidinone Cyclization->Hydroxymethyl Stereocontrolled Ring Closure Mesylation Step 3: MsCl / TEA Hydroxymethyl->Mesylation Azide Step 4: NaN3 / DMF Mesylation->Azide SN2 Displacement Reduction Step 5: H2 / Pd-C Azide->Reduction Final Universal Precursor: (S)-5-(Aminomethyl)oxazolidinone Reduction->Final

Figure 2: The "Universal Precursor" workflow. This route ensures high enantiomeric excess (ee) and scalability.

Part 4: Experimental Protocol

Target Molecule: (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Role: The "Master Key" for synthesizing Linezolid, Tedizolid, and novel derivatives.

Phase 1: Formation of the N-Aryl Carbamate

Rationale: The aniline nitrogen must be activated as a nucleophile (carbamate anion) to attack the epoxide.

  • Charge a reaction vessel with 3-fluoro-4-morpholinoaniline (1.0 eq) and Acetone/Water (1:1 v/v).

  • Cool to 0–5 °C.

  • Add Sodium Bicarbonate (2.5 eq) followed by dropwise addition of Benzyl Chloroformate (Cbz-Cl) (1.1 eq).

  • Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Precipitate by adding excess water. Filter the solid, wash with water/hexanes, and dry in vacuo.

    • Yield Target: >90%[3][4]

    • Checkpoint: NMR should show the characteristic benzylic protons at ~5.2 ppm.

Phase 2: Lithium-Mediated Cyclization (The Critical Step)

Rationale: Lithium tert-butoxide acts as a mild base to deprotonate the carbamate. The lithium cation coordinates with the epoxide oxygen, activating it for regioselective attack.

  • Dissolve the N-Cbz carbamate (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).

  • Cool to -78 °C to suppress side reactions.

  • Add Lithium tert-butoxide (LiOtBu) (1.1 eq) in THF dropwise. Stir for 30 min.

  • Add (R)-Glycidyl Butyrate (1.2 eq) dropwise.

    • Note on Chirality: (R)-Glycidyl butyrate yields the (R)-hydroxymethyl intermediate, which converts to the (S)-aminomethyl product after azide displacement (inversion).

  • Warm slowly to RT and stir for 16–24 hours.

  • Quench with saturated NH4Cl solution.

  • Extract with Ethyl Acetate. Wash organic layer with water and brine.[2][5]

  • Purify via recrystallization (EtOAc/Hexane) or column chromatography.

    • Product: (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

Phase 3: Conversion to the Aminomethyl Precursor

Rationale: Converting the hydroxyl group to a primary amine allows for the attachment of novel "tails" (acyl chlorides, isocyanates, etc.).

  • Mesylation: Dissolve the hydroxymethyl intermediate (1.0 eq) in DCM with Triethylamine (1.5 eq). Cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.1 eq). Stir 1 hour.

  • Azidation: Evaporate DCM. Dissolve residue in DMF . Add Sodium Azide (NaN3) (1.5 eq). Heat to 70 °C for 4 hours.

    • Safety: Use a blast shield.[2] Azides are potential explosion hazards.

  • Reduction: Dissolve the crude azide in MeOH/THF . Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 4 hours.

  • Filter through Celite and concentrate.

    • Final Product:(S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one .[3][6][5][7]

Part 5: Data Presentation & Quality Control[2]

To ensure the precursor is viable for drug development, it must meet strict purity criteria.

Table 1: Quality Control Specifications

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18 column)> 98.0%Essential for accurate biological assays.
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.0% eeThe (R)-enantiomer is biologically inactive.
Residual Solvent GC-Headspace< 5000 ppm (Class 3)DMF/THF entrapment is common in oxazolidinones.
Identity 1H-NMR (DMSO-d6)Conforms to structureVerify the C-5 proton splitting pattern.
Part 6: Future Outlook - Late-Stage Diversification

Once the (S)-5-aminomethyl precursor is in hand, researchers can generate libraries of novel antibiotics by reacting the primary amine with:

  • Heteroaryl Carboxylic Acids: To create bi-heterocyclic side chains (e.g., isoxazoles).

  • Thiocarbonyls: To generate thioamide derivatives (often more potent against MRSA).

  • Alkynes: Via "Click Chemistry" (if the amine is converted to an azide) to form triazoles.

This modular approach transforms the linear synthesis of Linezolid into a divergent platform for next-generation discovery.

References
  • Barbachyn, M. R., & Ford, C. W. (2003).[8] Oxazolidinone structure-activity relationships leading to linezolid.[2][7][9] Angewandte Chemie International Edition, 42(18), 2010–2023. [Link]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673–679. [Link]

  • Zappia, G., et al. (2021).[2] Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280.[2] [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Oxazolidinones: Recent Literature. [Link]

Sources

Methodological & Application

Reaction conditions for coupling (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Coupling Strategies for (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Executive Summary

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (CAS: 1312161-62-8) is a high-value chiral building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structural core—a morpholine ring with a defined (R)-stereocenter—imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, to drug candidates.[3]

This guide details the optimized reaction conditions for "coupling" this molecule. In this context, coupling refers to utilizing the free primary amine moiety (


) as a nucleophile to form bonds with electrophilic partners (carboxylic acids, aryl halides, or aldehydes).[2][3]

Chemical Profile & Reactivity

PropertyDescription
IUPAC Name Benzyl (3R)-3-(aminomethyl)morpholine-4-carboxylate
Common Name (R)-N-Cbz-3-aminomethylmorpholine
CAS Number 1312161-62-8
Molecular Weight 250.29 g/mol
Reactive Handle Primary Amine (

) on C3-methyl group.[1][2][3]
Protecting Group Benzyl carbamate (Cbz/Z) at N4 position.[2][3]
Chirality (R)-configuration at C3.
Stability Stable under basic and mild acidic conditions. Cbz group is sensitive to hydrogenolysis (

) and strong acids (HBr/AcOH).[3]

Mechanistic Insight: The molecule features a "chiral amine on a leash."[2] The primary amine is nucleophilic and unhindered, making it highly reactive. The Cbz group at N4 reduces the basicity of the morpholine nitrogen, preventing interference and ensuring regioselectivity at the primary amine.

Application I: Amide Coupling (General Protocol)

The most common application is reacting the amine with a carboxylic acid to form an amide bond.[2][3]

Reagent Selection Matrix
Reagent SystemSuitabilityProsCons
HATU / DIPEA High (Discovery)Fast kinetics, high conversion, works for hindered acids.[1][2][3]Expensive, difficult to remove urea byproducts on scale.
T3P / Pyridine High (Scale-up)Low epimerization risk, easy workup (water-soluble byproducts).[1][3]Requires longer reaction times.
EDC / HOBt Medium Cost-effective, standard peptide chemistry.[1][2]Slower, lower yields with electron-deficient acids.[1][3]
Acid Chloride Low Very fast.High risk of bis-acylation or Cbz degradation if HCl is not scavenged.[1][3]
Optimized Protocol: HATU-Mediated Coupling

Objective: Couple (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (1 ) with a generic Carboxylic Acid (


).

Reagents:

  • Amine 1 (1.0 equiv)[2][3][4]

  • Carboxylic Acid (1.1 equiv)[3][5]

  • HATU (1.2 equiv)[3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2][3]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane) [0.1 M concentration][3]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv). The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester (O-At ester).[1][3]

  • Amine Addition: Add (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for disappearance of amine mass:

    
    ).[1][3]
    
  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).[3]

    • Wash with sat.

      
       (2x) to remove excess acid and HOBt byproducts.[3]
      
    • Wash with Water (1x) and Brine (1x) to remove DMF.[3]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[3]

Application II: SNAr Coupling (Kinase Inhibitor Synthesis)

Used to attach the morpholine scaffold to heteroaryl halides (e.g., chloropyrimidines).[2][3]

Context: The primary amine acts as a nucleophile displacing a halide on an aromatic ring.

Protocol:

  • Setup: Dissolve Heteroaryl Chloride (1.0 equiv) and Amine 1 (1.1 equiv) in DMSO or NMP.

  • Base: Add DIPEA or

    
      (2.5 equiv).[3]
    
  • Temperature: Heat to 80–100°C . (Note: Cbz is stable at this temp, but do not exceed 120°C for prolonged periods).[3]

  • Monitoring: Reaction is usually complete in 4–12 hours.

  • Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc.

Critical Process Parameters & Visualization

Reaction Decision Tree

CouplingStrategy Start Start: (R)-Benzyl 3-(aminomethyl) morpholine-4-carboxylate Partner Select Electrophilic Partner Start->Partner Acid Carboxylic Acid (R-COOH) Partner->Acid Halide Aryl Halide (Ar-Cl/F) Partner->Halide Aldehyde Aldehyde (R-CHO) Partner->Aldehyde Cond_Acid Condition A: HATU, DIPEA, DMF, RT (Amide Bond) Acid->Cond_Acid Cond_Halide Condition B: DIPEA, DMSO, 90°C (SNAr) Halide->Cond_Halide Cond_Reduct Condition C: NaBH(OAc)3, DCM/AcOH (Reductive Amination) Aldehyde->Cond_Reduct Product Target Intermediate Cond_Acid->Product Cond_Halide->Product Cond_Reduct->Product

Caption: Decision matrix for coupling (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate based on electrophile type.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of the partner acid.[1][2][3]Switch to T3P (50% in EtOAc) and heat to 50°C. Add DMAP (0.1 equiv) as a catalyst.
Racemization Over-activation or high base concentration.Ensure temperature is kept

RT. Use Collidine instead of DIPEA (weaker base).[2][3]
Cbz Loss Reaction conditions too acidic or hydrogenation used.Avoid HBr/AcOH. Do not use

for coupling; reserve for deprotection after coupling.
Precipitate in DMF Urea byproduct from coupling reagent.Filter the reaction mixture before workup or switch to water-soluble EDC/HCl.[1][3]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][6][7] Organic Process Research & Development, 20(2), 140–177.[3] Link[2][3]

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[2][3] The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2679-2696.[2][3] (Context on morpholine solubility).

Sources

Application Note: Solvent Selection for Morpholine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Paradox

Morpholine-4-carboxylate derivatives (carbamates) represent a critical structural motif in medicinal chemistry, serving as prodrugs, metabolic blockers, and active pharmaceutical ingredients (APIs). Structurally, they combine the hydrophilic, hydrogen-bond-accepting morpholine ring with a lipophilic carbamate linker.

This hybrid nature creates a solubility paradox :

  • The morpholine ether oxygen demands polar interaction for solubility.

  • The carbamate backbone (

    
    ) reduces the basicity of the nitrogen (rendering it non-ionizable under physiological pH) and increases lipophilicity.
    

Selecting the wrong solvent results in oiling-out during synthesis, hydrolysis during storage, or poor peak shape during HPLC analysis. This guide moves beyond "trial and error," providing a mechanistic approach to solvent selection based on the physicochemical profile of the morpholine carbamate moiety.

Physicochemical Profiling & Solvent Compatibility[1]

Before selecting a solvent, one must understand the solute. Unlike free morpholine (


), the nitrogen in morpholine-4-carboxylate is part of an amide-like resonance system.
PropertyValue / CharacteristicImplication for Solvent Selection
Nitrogen Basicity Negligible (Non-basic)Acidic buffers (pH 2-3) will not protonate the N for solubility enhancement.
H-Bonding 2 Acceptors (Ether O, Carbonyl O)Highly soluble in H-bond donors (Alcohols, Chlorinated solvents).
LogP Variable (0.5 – 3.0 depending on R-group)Requires mid-polarity solvents (LogP 0.5–2.0) for optimal partitioning.
Hydrolytic Stability Susceptible to acid/base hydrolysisAvoid protic solvents at extreme pH; avoid wet hygroscopic solvents (e.g., wet DMF).

Part I: Solvent Selection for Synthesis

The Challenge: Acylation Efficiency vs. Workup

The synthesis of morpholine-4-carboxylates typically involves reacting morpholine with a chloroformate or an activated carbonate. The choice of solvent dictates the reaction rate and the ease of removing the byproduct (morpholine salts or phenols).

Recommended Solvent Systems
  • The "Green" Standard: 2-Methyltetrahydrofuran (2-MeTHF)

    • Why: Unlike THF, 2-MeTHF is immiscible with water. This allows for a "one-pot" reaction and workup. The reaction is run in 2-MeTHF; upon completion, a simple water wash removes inorganic salts (e.g., NaCl,

      
      ), leaving the product in the organic phase.
      
    • Benefit: Higher reaction temperature ceiling (

      
      C) than DCM or THF.
      
  • The Crystallization Driver: Isopropyl Acetate (IPAc)

    • Why: Morpholine carbamates often exhibit high solubility in EtOAc but moderate solubility in IPAc.

    • Protocol: Run reaction in IPAc. Upon completion, add Heptane as an antisolvent. The product often crystallizes directly, avoiding silica chromatography.

  • Avoid: Dichloromethane (DCM)

    • Why: While solubility is excellent, DCM poses environmental hazards and often retains TEA/HCl salts, requiring multiple aqueous washes that can induce hydrolysis of labile carbamates.

Visualization: Synthesis Solvent Decision Tree

SolventSelection cluster_legend Legend Start Start: Morpholine + R-O-CO-Cl SolubilityCheck Is the R-group highly lipophilic? Start->SolubilityCheck GreenChem Is Green Chemistry a priority? SolubilityCheck->GreenChem No (Standard) Toluene Select Toluene (For high temp/azeotrope) SolubilityCheck->Toluene Yes (e.g., Steroids) MeTHF Select 2-MeTHF (Easy aqueous workup) GreenChem->MeTHF Yes DCM Select DCM (Only if solubility is critical) GreenChem->DCM No (Lab Scale) IPAc Select Isopropyl Acetate (Direct Crystallization) GreenChem->IPAc Yes (Process Scale) Recommended Recommended Caution Use with Caution

Figure 1: Decision matrix for selecting reaction solvents based on substrate lipophilicity and process requirements.

Part II: Analytical Method Development (HPLC/LC-MS)

The Challenge: Peak Tailing and Detection

Morpholine-4-carboxylates lack a strong chromophore (unless the R-group provides one) and do not protonate easily.

Mobile Phase Strategy
  • Buffer Selection: Use Ammonium Formate (10mM, pH 3.8) .

    • Reasoning: Although the carbamate N is not basic, the ether oxygen can interact with silanols on the column. Ammonium ions suppress these secondary interactions, sharpening the peak.

  • Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol.

    • Reasoning: Methanol can hydrogen bond with the carbamate carbonyl, causing peak broadening or slight retention time shifts. MeCN provides a sharper dipole interaction.

  • Detection: If UV is weak (205-210 nm), use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection), as these derivatives are non-volatile.

Detailed Protocols

Protocol A: Rapid Solubility Screening (Shake-Flask Method)

Use this to determine the best solvent for reaction or crystallization.

Materials: 10 mg of Morpholine-4-carboxylate derivative, 1.5 mL HPLC vials, various solvents.

  • Weigh 10 mg of solid into five separate vials.

  • Add Solvent stepwise (50

    
    L aliquots) to each vial:
    
    • Vial 1: Methanol (Protic polar)

    • Vial 2: Acetonitrile (Aprotic polar)

    • Vial 3: Toluene (Aromatic non-polar)

    • Vial 4: Isopropyl Acetate (Ester)

    • Vial 5: 2-MeTHF (Ether)

  • Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved < 100

      
      L: High Solubility (>100 mg/mL). Good for reaction solvent.[1][2]
      
    • Dissolved 100-500

      
      L: Moderate Solubility. Good for crystallization.
      
    • Undissolved > 500

      
      L: Poor Solubility. Use as anti-solvent.[2]
      
Protocol B: Hydrolytic Stability Stress Test

Use this to ensure your solvent choice doesn't degrade the carbamate.

  • Prepare Stock: Dissolve derivative in MeCN to 1 mg/mL.

  • Prepare Stress Media:

    • Acid: 0.1 N HCl

    • Base: 0.1 N NaOH

    • Oxidative: 3%

      
      
      
  • Incubate: Mix Stock and Media (1:1) at 40°C for 4 hours.

  • Analyze: Inject on HPLC.

    • Acceptance Criteria: < 2% degradation.[3] Morpholine carbamates are generally stable in acid but labile in strong base (releasing morpholine).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture Diluent Dilute in 50:50 MeCN:Water Sample->Diluent Column Column Selection: C18 (End-capped) Diluent->Column MobilePhase Mobile Phase: 10mM NH4 Formate / MeCN Column->MobilePhase Detection Detection: UV (210nm) or ELSD MobilePhase->Detection

Figure 2: Optimized workflow for the HPLC analysis of morpholine carbamates.

References

  • Sielc Technologies. Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[4] Retrieved from

  • Kumari, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Retrieved from

  • Ghasemi, N. (2018).[5] Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds.[5] Asian Journal of Green Chemistry.[5] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. Retrieved from

Sources

Introduction: The Role of Chiral Amino Acid Morpholine Esters in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Utilization of Chiral Amino Acid Morpholine Esters

Chiral amino acid morpholine esters, often referred to as morpholides, are activated amino acid derivatives increasingly utilized in synthetic chemistry, particularly in peptide synthesis and drug discovery. The morpholine moiety acts as a leaving group, facilitating amide bond formation under specific conditions. Their utility stems from a balance of reactivity and stability, offering an alternative to more common activating agents. However, the inherent reactivity and the structural features of the morpholine ring necessitate a robust understanding of their handling, storage, and disposal to ensure laboratory safety and experimental integrity.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the chemical principles underpinning the recommended protocols, ensuring a safe and effective application of these valuable synthetic intermediates.

Section 1: Comprehensive Safety & Handling Protocols

The primary hazards associated with amino acid morpholine esters are derived from the morpholine moiety. Morpholine is a flammable, corrosive, and toxic compound.[1][2][3] While the specific properties will be modified by the attached amino acid, it is prudent to treat all derivatives with a high degree of caution, assuming a similar hazard profile.

Hazard Identification & GHS Classification (Proxy-Based)

The following table summarizes the primary hazards based on the known profile of morpholine.[2][3][4]

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids🔥Warning H226: Flammable liquid and vapour.[1]
Acute Toxicity (Oral, Dermal, Inhalation)Danger H302+H332: Harmful if swallowed or if inhaled.[1] H311: Toxic in contact with skin.[1]
Skin Corrosion/IrritationDanger H314: Causes severe skin burns and eye damage.[2][3]
Serious Eye DamageDanger H318: Causes serious eye damage.[1]
Engineering Controls & Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of these compounds, robust protective measures are not optional.

  • Primary Engineering Control: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[5] The fume hood provides critical protection against inhalation of vapors and containment in case of a spill.

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory.

    • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are required to protect against splashes, which can cause severe, irreversible eye damage.[1][2]

    • Hand Protection: Wear elbow-length, chemical-resistant gloves (e.g., nitrile or neoprene).[3] Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[6]

    • Body Protection: A flame-retardant laboratory coat, fully fastened, is required. For larger quantities, a chemical-protection suit and rubber boots are recommended.[2][6]

Safe Handling & Dispensing Workflow

The following diagram and protocol outline the critical steps for safely handling these reagents from storage to use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Verify Fume Hood Functionality b Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) a->b c Transfer Reagent from Storage to Fume Hood b->c d Allow to Equilibrate to Room Temperature c->d e Weigh into a Tared, Sealed Vial Under Inert Atmosphere d->e f Dissolve in Anhydrous Solvent for Transfer e->f g Tightly Seal Original Container f->g i Decontaminate Surfaces and Glassware f->i h Return to Correct Storage Conditions g->h j Dispose of Contaminated Waste Appropriately i->j

Caption: Primary Hydrolytic Degradation Pathway.

Section 3: Application Protocol: Fmoc-Based Peptide Coupling

Chiral amino acid morpholine esters serve as activated precursors for amide bond formation. This protocol details their use in a standard solid-phase peptide synthesis (SPPS) workflow using the Fmoc/tBu strategy. [7][]The N-terminus of the growing peptide chain is deprotected, and the activated morpholine ester is coupled to the newly freed amine.

Materials & Reagents
  • Fmoc-protected, resin-bound peptide (e.g., on Wang or Rink Amide resin)

  • Fmoc-protected amino acid morpholine ester

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: Anhydrous DMF, Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Inert gas supply (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Experimental Workflow Diagram

G start Start: Fmoc-Peptide-Resin swell 1. Resin Swelling start->swell end End: Longer Peptide Chain deprotect 2. Fmoc Deprotection swell->deprotect Add 20% Piperidine/DMF wash1 3. Washing Steps deprotect->wash1 Remove Piperidine couple 4. Coupling Reaction wash2 5. Washing Steps couple->wash2 Remove Unreacted Reagents wash1->couple Add AA-Morpholide in Anhydrous DMF wash2->end

Caption: Workflow for Peptide Coupling using Morpholine Esters.

Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol of resin-bound peptide.

  • Resin Swelling:

    • Place the resin in the synthesis vessel.

    • Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation. [9] * Drain the DCM.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the swollen resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution. The removal of the Fmoc group can often be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution. []

  • Washing:

    • Thoroughly wash the resin to remove all residual piperidine, which would otherwise neutralize the incoming activated amino acid.

    • Perform a series of washes: 3x DMF, 2x DCM, 3x DMF. [9]Each wash should involve adding the solvent, agitating for ~30 seconds, and draining.

  • Coupling Reaction:

    • In a separate, dry, and inerted vial, dissolve 3-5 equivalents of the Fmoc-amino acid morpholine ester in anhydrous DMF (approx. 2 mL).

    • Add this solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly to remove any unreacted morpholine ester and the morpholine byproduct.

    • Perform a series of washes: 3x DMF, 2x DCM, 2x MeOH. [9]

  • Cycle Repetition or Finalization:

    • The resin is now ready for the next deprotection and coupling cycle.

    • If the synthesis is complete, the peptide can be cleaved from the resin and side-chain protecting groups removed according to the specific chemistry of the resin linker and protecting groups used.

Section 4: Waste Disposal

  • Solid Waste: All contaminated solid materials, including used gloves, absorbent materials from spills, and empty reagent vials, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction solvents and washing solutions, must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. [4]

References

  • Vertex AI Search, based on Morpholine - SAFETY D
  • Vertex AI Search, based on Safety Data Sheet Morpholine Revision 5, D
  • Vertex AI Search, based on Morpholine - SAFETY D
  • Vertex AI Search, based on Morpholine - Santa Cruz Biotechnology. (URL: )
  • Vertex AI Search, based on Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (URL: )
  • Vertex AI Search, based on SAFETY D
  • Vertex AI Search, based on MORPHOLINE EXTRA PURE - Loba Chemie. (URL: )
  • Vertex AI Search, based on Synthesis of Biologically Important Chiral Morpholine Deriv
  • Vertex AI Search, based on One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Vertex AI Search, based on 4-Amino Morpholine CAS No 4319-49-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
  • Vertex AI Search, based on Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Vertex AI Search, based on Amino Acid Deriv
  • Vertex AI Search, based on Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (URL: )
  • Vertex AI Search, based on Green Synthesis of Morpholines via Selective Monoalkyl
  • Vertex AI Search, based on Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: )
  • Vertex AI Search, based on Methods and protocols of modern solid phase peptide synthesis - DU Chem. (URL: )
  • Vertex AI Search, based on Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences - PubMed. (URL: )
  • Vertex AI Search, based on An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. (URL: )
  • Vertex AI Search, based on Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (URL: )
  • Vertex AI Search, based on Why Fmoc-Protected Amino Acids Domin
  • Vertex AI Search, based on Morpholine - Wikipedia. (URL: )
  • Vertex AI Search, based on Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (URL: )
  • Vertex AI Search, based on Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocomp

Sources

Application Note: Scalable Preparation of (S)-Linezolid via Chiral Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable protocol for the synthesis of the oxazolidinone antibiotic (S)-Linezolid, emphasizing the mechanistic causality of chiral pool starting materials.

Mechanistic Rationale & Stereochemical Strategy

Linezolid is a critical last-resort oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit[1]. The efficacy of Linezolid is strictly dependent on two structural pillars: the morpholine C-ring and the (S)-configuration of the oxazolidinone C5 stereocenter.

The Morpholine Core

The fluorine-containing phenyl group and the morpholinyl moiety dictate the drug's pharmacokinetic profile and ribosomal binding affinity[]. While the morpholine ring itself does not make significant direct interactions with the binding pocket, its electronic properties and spatial geometry are essential for minimizing off-target mitochondrial protein synthesis (MPS) inhibition[1].

The Chiral Pool Strategy & CIP Priority Inversion

A major challenge in Linezolid synthesis is establishing the (S)-stereocenter enantiospecifically. This protocol utilizes (R)-epichlorohydrin as a highly cost-effective chiral pool building block[3].

Causality of Stereocontrol: When 3-fluoro-4-morpholinylaniline opens the epoxide ring of (R)-epichlorohydrin, the nucleophilic attack occurs regioselectively at the less hindered terminal carbon (C3). Because no bonds to the chiral center (C2) are broken, the spatial arrangement is perfectly preserved. Following cyclization, the intermediate is designated as (5R) -5-(chloromethyl)oxazolidin-2-one. However, upon substitution of the chloride with an amine/acetamide, the Cahn-Ingold-Prelog (CIP) priorities swap. The exocyclic nitrogen substituent becomes lower priority than the endocyclic oxazolidinone nitrogen, causing the nomenclature to invert to (5S) -Linezolid without any actual spatial inversion of the stereocenter[4],[3].

Synthetic Workflow

G A 3,4-Difluoronitrobenzene + Morpholine B 3-Fluoro-4-morpholinonitrobenzene A->B SNAr (TEA, 75°C) C 3-Fluoro-4-morpholinylaniline (Key Intermediate) B->C Reduction (Pd/C, H2) E (R)-1-Chloro-3-(arylamino)propan-2-ol C->E Epoxide Opening (t-BuOH) D (R)-Epichlorohydrin D->E G (5R)-5-(Chloromethyl)oxazolidin-2-one E->G Cyclization (CH2Cl2) F CDI (Carbonyl Diimidazole) F->G I (5S)-5-(Aminomethyl)oxazolidin-2-one G->I Gabriel Synthesis H Potassium Phthalimide then Hydrazine H->I K (S)-Linezolid (Target API) I->K N-Acetylation J Acetic Anhydride J->K

Synthetic workflow of (S)-Linezolid via chiral morpholine and (R)-epichlorohydrin intermediates.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric equivalents, conditions, and validated yields for the continuous sequence[5].

Reaction StageSubstrateKey Reagents (Eq.)Solvent (Vol)Temp / TimeExpected YieldPurity (HPLC)
1. SNAr 3,4-Difluoronitrobenzene (1.0)Morpholine (1.1), TEA (1.2)DMF (5V)75°C / 4h>92%>98.0%
2. Reduction 3-F-4-morpholino-NO₂ (1.0)H₂ (20 psi), 10% Pd/C (0.05)MeOH (10V)25°C / 6h>95%>99.0%
3. Epoxide Opening 3-F-4-morpholinylaniline (1.0)(R)-Epichlorohydrin (1.2)t-BuOH (5V)Reflux / 16h85–88%>95.0%
4. Cyclization Amino Alcohol Int. (1.0)CDI (1.5)CH₂Cl₂ (10V)25°C / 24h90%>98.0%
5. Gabriel Amination (5R)-Chloromethyl Int. (1.0)K-Phthalimide (1.1)DMF (6V)120°C / 2h85–90%>97.0%
6. Deprotection (5S)-Phthalimide Int. (1.0)Hydrazine Hydrate (3.0)MeOH (6V)Reflux / 1h>90%>99.0%
7. Acetylation (5S)-Aminomethyl Int. (1.0)Acetic Anhydride (1.5)Toluene (5V)25°C / 2h>92%>99.5% ee

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Chiral Morpholine Intermediate

Rationale: The synthesis begins with a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The nitro group strongly activates the para-fluorine of 3,4-difluoronitrobenzene, allowing morpholine to substitute exclusively at the 4-position[].

  • SNAr Reaction: Charge a reactor with 3,4-difluoronitrobenzene (100 g) and N,N-dimethylformamide (DMF, 500 mL). Add triethylamine (TEA, 1.2 eq) followed by dropwise addition of morpholine (1.1 eq). Heat the mixture to 75°C for 4 hours[5].

  • Isolation: Quench with ice water to precipitate the yellow solid. Filter and dry to obtain 3-fluoro-4-morpholinonitrobenzene.

  • Reduction: Dissolve the intermediate in methanol (1.0 L). Add 10% Pd/C catalyst (5 g). Pressurize the vessel with H₂ gas (20 psi) and stir at 25°C for 6 hours. Filter through a Celite pad to remove the catalyst and concentrate the filtrate.

  • Validation Checkpoint A: Perform LC-MS. The nitro intermediate must be fully consumed. The product (3-fluoro-4-morpholinylaniline) should exhibit an

    
     peak at 
    
    
    
    .
Protocol B: Epoxide Opening and Oxazolidinone Cyclization

Rationale: tert-Butanol is chosen as the solvent for the epoxide opening because its steric bulk prevents it from acting as a competing nucleophile. For the cyclization, Carbonyl Diimidazole (CDI) is utilized as a mild, phosgene-free carbonylating agent that safely forms the cyclic carbamate without risking racemization of the sensitive chiral center[5].

  • Epoxide Opening: Mix 3-fluoro-4-morpholinylaniline (100 g) with (R)-epichlorohydrin (59 g) in tert-butanol (500 mL). Heat at reflux for 16 hours. Distill the solvent under reduced pressure to yield the crude amino alcohol[5].

  • Carbonylation: Dissolve the crude N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (approx. 156 g) in methylene chloride (1.5 L). Add CDI (87.4 g) in portions at room temperature. Stir for 24 hours at 25–30°C[5].

  • Workup: Wash the organic layer sequentially with water (

    
     mL) and brine. Dry over anhydrous 
    
    
    
    and evaporate to yield (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
  • Validation Checkpoint B: Chiral HPLC must confirm an enantiomeric excess (ee) > 98%.

    
     NMR (
    
    
    
    ) should reveal characteristic oxazolidinone multiplets at
    
    
    4.05-4.11 and 3.79-3.84 ppm, confirming successful cyclization[6].
Protocol C: Gabriel Amination and N-Acetylation

Rationale: Direct amination of the chloromethyl group with ammonia often leads to over-alkylation (secondary/tertiary amines). The Gabriel synthesis using potassium phthalimide ensures strictly primary amine formation after deprotection, maximizing the yield of the target API[4].

  • Phthalimide Substitution: Combine the (5R)-chloromethyl intermediate (30 g) with potassium phthalimide (19.4 g) in DMF (180 mL). Heat to 120°C for 2 hours. Cool to 0–5°C and slowly add demineralized water (360 mL) to precipitate the (5S)-phthalimide intermediate. Filter and dry (Yield: ~27 g)[5].

  • Hydrazinolysis: Suspend the phthalimide intermediate (25 g) in methanol (150 mL). Add hydrazine hydrate (16.2 g) and reflux for 1 hour. Cool to room temperature, filter off the phthalhydrazide byproduct, and concentrate to yield the free (5S)-amine[5].

  • Acetylation: Dissolve the amine in toluene (125 mL) and add acetic anhydride (1.5 eq). Stir at room temperature for 2 hours. Filter the resulting white crystalline solid and recrystallize from ethyl acetate to afford pure (S)-Linezolid[6].

  • Validation Checkpoint C:

    
     NMR must show the complete disappearance of the aromatic phthalimide protons (
    
    
    
    7.7–7.9 ppm) and the appearance of a sharp acetamide singlet at
    
    
    2.02 ppm. Chiral HPLC must verify
    
    
    99.5% ee.

References[4] A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide, Ingenta Connect / Bentham Science. Verified Link[5] EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates, Google Patents. Verified Link[3] Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions, Arkivoc. Verified Link[2] Linezolid: Definition, Mechanism of Action and Application, BOC Sciences. Verified Link[6] An expeditious construction of 3-aryl-5-(substituted methyl)-2- oxazolidinones: a short and efficient synthesis of Linezolid, Semantic Scholar. Verified Link[1] Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity, NIH / PMC. Verified Link

Sources

Application Note: Microwave-Assisted Synthesis of Morpholine Derivatives – Protocols, Mechanistic Insights, and Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Morpholine is a privileged heterocyclic pharmacophore extensively utilized in drug discovery. Its structural incorporation enhances a molecule's water solubility, modulates basicity, and establishes critical hydrogen-bonding networks with biological targets[1]. Morpholine-containing compounds exhibit a broad spectrum of pharmacological activities, acting as reversible MAO-A inhibitors, antibacterial agents, and anti-inflammatory therapeutics[1][2].

Historically, the synthesis of morpholine derivatives—such as Schiff bases, chalcones, and benzimidazole conjugates—relied on conventional convective heating. These methods are notoriously inefficient, often requiring 12 to 24 hours of reflux, utilizing toxic solvents, and yielding complex mixtures of side products due to prolonged thermal exposure[1][3].

The Microwave Advantage (Causality & Physics): Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics. Instead of relying on thermal conductivity from the vessel walls (which creates temperature gradients), microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of polar molecules[2]. Solvents like ethanol and reagents like morpholine possess high loss tangents (


), making them excellent microwave absorbers. As these molecules continuously align and realign with the oscillating electromagnetic field, they generate intense, uniform internal friction. This localized superheating allows the reaction mixture to reach activation energy thresholds instantaneously, accelerating reaction rates by orders of magnitude while suppressing thermodynamically driven side reactions[3].

Quantitative Yield and Time Analysis

The transition from conventional heating to microwave irradiation provides measurable improvements in both throughput and material efficiency. The table below summarizes comparative data across various morpholine derivatives.

Target Compound ClassConventional TimeConventional YieldMicrowave ConditionsMicrowave TimeMicrowave YieldRef.
Morpholine Schiff Bases 12–18 hours~60–70%320 W, 65 °C4–6 min89–96%[1]
Oxadiazole-Morpholine Hybrids 7–9 hours77%Reflux equivalent9–10 min92%[3]
Triazole-Morpholine Derivatives >12 hours<70%160 °C10 min79–91%[4]
Benzimidazole-Morpholine 18–24 hours~50–60%240 °C, 10 bar5 min (x2)76–84%[5]

Experimental Workflows and Logical Relationships

To ensure reproducibility, the MAOS workflow must be treated as a self-validating system. The following diagram illustrates the standardized logical progression from reagent preparation to analytical validation.

MAOS_Workflow N1 Reagent Preparation Equimolar Morpholine N2 Microwave Irradiation Controlled Temp/Pressure N1->N2 N3 Rapid Cooling & Precipitation N2->N3 N4 Isolation & Purification (Vacuum Filtration) N3->N4 N5 Analytical Validation (NMR, LC-MS, FTIR) N4->N5

Fig 1: Standardized workflow for microwave-assisted synthesis of morpholine derivatives.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that successful MAOS requires precise control over stoichiometry, solvent selection, and vessel pressure. Below are two field-proven protocols for synthesizing highly active morpholine derivatives.

Protocol A: Synthesis of Benzimidazole-Morpholine Derivatives (High-Pressure MAOS)

This protocol utilizes a two-step, one-pot microwave approach to overcome the high activation energy barrier of cyclization and dehydration[5].

Rationale: Sodium bisulfite is used to form a highly reactive bisulfite adduct with the aldehyde. Microwave irradiation at high pressure (10 bar) prevents solvent boil-off, allowing the reaction to safely reach 240 °C, compressing a multi-hour reflux into minutes.

Step-by-Step Methodology:

  • Adduct Formation: In a 30-mL microwave-safe glass vial, combine the appropriate aldehyde derivative (0.03 mol), sodium bisulfite (5.7 g, 0.03 mol), and N,N-dimethylformamide (DMF) (10 mL)[5].

  • First Irradiation: Seal the vial and place it into the microwave synthesis reactor (e.g., Milestone Flexi Wave). Heat the mixture to 240 °C under 10 bars of internal pressure for exactly 5 minutes[5].

  • Intermediate Cooling: Allow the reactor to actively cool the vial to room temperature (RT) to prevent volatile loss upon opening.

  • Amine Addition: Add 1,2-phenylenediamine (3.24 g, 0.03 mol) and the morpholine derivative to the cooled mixture[5].

  • Second Irradiation (Cyclization): Reseal the vial and subject it to the identical microwave conditions (240 °C, 10 bar, 5 min) to drive the dehydration and ring-closure[5].

  • Workup & Validation: Cool to RT, pour the mixture into crushed ice to precipitate the crude product. Filter under vacuum, wash with cold water, and recrystallize from ethanol. Confirm structure via

    
    H-NMR (look for the characteristic morpholine -CH
    
    
    
    - multiplets at
    
    
    2.20 and 3.48 ppm)[5].

Reaction_Pathway A Aldehyde Derivative + Sodium Bisulfite B Microwave Activation (240°C, 10 bar, 5 min) A->B C Bisulfite Adduct Intermediate B->C Nucleophilic Addition E Microwave Condensation (240°C, 10 bar, 5 min) C->E D 1,2-Phenylenediamine + Morpholine Reagent D->E F Benzimidazole-Morpholine Target Compound E->F Cyclization & Dehydration

Fig 2: Two-step microwave-assisted cyclization pathway for benzimidazole-morpholine derivatives.

Protocol B: Synthesis of Morpholine Schiff Bases (Low-Temperature MAOS)

This protocol demonstrates the synthesis of 2-amino-N-[4-(morpholin-4-yl) phenyl]benzenesulfonamide Schiff bases[1].

Rationale: Ethanol is selected as the solvent because of its high microwave absorbing capacity. The reaction requires only 4–6 minutes at 65 °C, preventing the thermal degradation of the morpholine moiety often seen in prolonged conventional heating (12-18 hours)[1].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, mix equimolar amounts of 2-amino-N-[4-(morpholin-4-yl) phenyl]benzenesulfonamide and the target aldehyde[1].

  • Solvent Addition: Add a minimum quantity of absolute ethanol (approx. 2 volumes). The minimal solvent ensures a high concentration of reactants, promoting rapid collision rates under microwave irradiation[1].

  • Irradiation: Place the vessel in the microwave reactor. Irradiate at a continuous power of 320 W, maintaining a temperature of 65 °C for 4–6 minutes[1].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane–ethyl acetate)[2].

  • Isolation: Upon completion, allow the vessel to cool to room temperature. The crude solid product will precipitate. Collect via vacuum filtration, wash with cold ethanol, and dry under vacuum[1].

  • Validation: Recrystallize from ethanol. Validate the Schiff base formation via LC-MS (M+1 peak) and

    
    H-NMR (confirming the imine -CH=N- proton shift)[1].
    

Conclusion

Microwave-assisted organic synthesis represents a critical technological leap in the development of morpholine derivatives. By understanding the causality behind dielectric heating, researchers can manipulate temperature and pressure profiles to force thermodynamically unfavorable reactions to completion in minutes. The self-validating protocols provided above ensure that drug development professionals can achieve high-yield, high-purity morpholine scaffolds while adhering to the principles of green chemistry.

References

  • Title: Microwave-assisted synthesis and biological screening of some novel phenyl Morpholine Benzene sulfonamide schiff bases.
  • Title: MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)
  • Source: National Institutes of Health (nih.gov)
  • Source: ACS Omega (acs.org)
  • Source: MDPI (mdpi.com)

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity Assurance for (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate Common Applications: Intermediate for EZH2 inhibitors (e.g., Tazemetostat), chiral building block for peptidomimetics. Critical Quality Attribute: Enantiomeric Excess (% ee) > 98%.

Core Directive: The Racemization Risk Profile

As a Senior Application Scientist, I must clarify that while the morpholine ring is generally robust, the C3 chiral center in this specific molecule faces a unique vulnerability. The C3 position is flanked by the electron-withdrawing N-Cbz group (Position 4). This electronic environment renders the C3 proton slightly acidic.

The Threat: Base-Catalyzed Proton Abstraction. Under basic conditions (pH > 10) or elevated temperatures, a base can abstract the C3 proton. This results in a planar, enolate-like intermediate that destroys the stereochemical information. Upon reprotonation, the molecule returns as a racemic mixture (50:50 R/S).

Mechanism of Failure (Visualized)

RacemizationMechanism Start (R)-Isomer (Chiral C3-H) Inter Planar Intermediate (Loss of Chirality) Start->Inter Proton Abstraction (-H+) Base Strong Base / Heat (Trigger) Base->Start End Racemic Mixture ((R) + (S)) Inter->End Reprotonation (+H+)

Caption: Figure 1. The pathway of base-catalyzed racemization at the C3 position driven by the electron-withdrawing N-Cbz group.

Troubleshooting Guide: Scenario-Based Solutions

This section addresses specific "pain points" reported by researchers handling this scaffold.

Scenario A: Loss of %ee During Amide Coupling

Context: You are coupling the primary amine (aminomethyl side chain) to a carboxylic acid using standard peptide coupling reagents. Symptom: The final product shows 85% ee instead of the starting 99% ee.

Potential CauseThe Scientific RealityCorrective Action
Excess Base Strong bases or large excesses of tertiary amines (TEA, DIPEA) can deprotonate C3 over time.Switch to NMM: Use N-methylmorpholine (NMM) as the base; it is weaker and less likely to trigger alpha-deprotonation. Limit base to 2.0–2.5 equivalents.
Over-activation Highly reactive activated esters can lead to oxazolone formation (less likely here, but possible) or promote elimination.Protocol Check: Pre-activate the acid with EDC/HOBt or HATU at 0°C for 15 mins before adding the amine. Keep the reaction at 0°C–RT. Avoid heating.
Solvent Choice Polar aprotic solvents (DMF, DMSO) enhance the basicity of amines, accelerating proton abstraction.Dilution/Choice: Use DCM or THF if solubility permits. If DMF is required, ensure it is strictly anhydrous and keep the reaction time short (< 4 hours).
Scenario B: Degradation During Storage

Context: The compound has turned from a white solid to a yellow gum after 3 months. Symptom: NMR shows broadening; HPLC shows new peaks.

  • Root Cause: The primary amine is reacting with atmospheric CO₂ (carbamate salt formation) or undergoing slow oxidation.

  • Fix: Store as a salt form (e.g., HCl or TFA salt) rather than the free base. The protonated amine is non-nucleophilic and chemically inert.

    • Procedure: Dissolve free base in Et₂O/DCM, add 1.0 eq of 4M HCl in dioxane, filter the precipitate, and dry under vacuum.

Scenario C: Cbz Deprotection Issues

Context: Removing the Cbz group to free the morpholine nitrogen. Issue: Harsh acidic hydrolysis (HBr/AcOH) causes degradation. Solution: Use Hydrogenolysis (Pd/C, H₂, MeOH).[1] This is neutral and preserves the C3 stereocenter perfectly.

Critical Workflow: Safe Coupling Decision Tree

Before initiating a reaction involving the aminomethyl group, consult this logic flow to ensure stereochemical integrity.

CouplingWorkflow Start Start: Coupling Reaction Solubility Is the substrate soluble in DCM/THF? Start->Solubility YesSol Use DCM or THF (Low Racemization Risk) Solubility->YesSol Yes NoSol Use DMF/DMAc Solubility->NoSol No BaseCheck Select Base Strategy YesSol->BaseCheck NoSol->BaseCheck Strict Control Req. StrongBase AVOID: TEA, DBU, NaH BaseCheck->StrongBase High pKa WeakBase PREFERRED: DIPEA (limit eq) or NMM BaseCheck->WeakBase Mod. pKa TempCheck Reaction Temperature WeakBase->TempCheck HighTemp > 40°C: HIGH RISK TempCheck->HighTemp LowTemp 0°C to 20°C: SAFE TempCheck->LowTemp

Caption: Figure 2. Decision matrix for selecting solvents and bases to minimize C3 epimerization risk.

Validated Analytical Protocol: Chiral HPLC

You cannot fix what you cannot measure. Standard C18 HPLC will not separate the (R) and (S) enantiomers. You must use a polysaccharide-based chiral stationary phase.

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to sharpen the peak of the primary amine. Without it, the amine interacts with silanols, causing tailing that masks the enantiomer.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Benzyl absorption).

  • Temperature: 25°C.

Acceptance Criteria:

  • (R)-Isomer Retention Time: ~12.5 min (Example - must validate experimentally).

  • (S)-Isomer Retention Time: ~15.0 min.

  • Resolution (Rs) > 1.5.

Frequently Asked Questions (FAQs)

Q1: Can I use NaH to alkylate the primary amine? A: Absolutely not. Sodium Hydride (NaH) is a strong base that will almost certainly deprotonate the C3 position (alpha to the carbamate), causing immediate racemization. Use reductive amination (aldehyde + NaBH(OAc)3) for alkylation instead; it proceeds under mildly acidic conditions which are safe.

Q2: I need to remove the Cbz group. Is acid hydrolysis safe? A: While the stereocenter is stable to acid, the conditions (e.g., HBr/AcOH) are harsh and can cause side reactions. The "Gold Standard" is hydrogenolysis (H₂, Pd/C) in Methanol or Ethanol. This occurs at neutral pH and room temperature, preserving the chiral center perfectly.

Q3: Why does my %ee drop when I scale up the reaction? A: Scale-up often introduces heat transfer issues. If you add reagents too quickly, localized exotherms (hot spots) can occur. Even transient high temperatures in the presence of base can trigger epimerization. Action: Control addition rates strictly and ensure efficient cooling during scale-up.

Q4: Is the starting material (3-aminomethylmorpholine) commercially available as a single enantiomer? A: Yes, but purity varies. It is often synthesized via resolution of the racemic mixture or from chiral epichlorohydrin. Always quarantine incoming batches and test them using the Chiral HPLC method defined in Section 4 before use.

References

  • Vertex AI Search. (2024). Racemization mechanism of 3-substituted morpholines. Retrieved from 3

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Stability of N-Cbz Groups. Retrieved from 4

  • Phenomenex. (2024). Chiral HPLC Separations Guide. Retrieved from 5

  • BLD Pharm. (2024). Product Safety: (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate. Retrieved from 6

Sources

Technical Support Center: Solubility & Handling of Benzyl Morpholine Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphiphilic Challenge

Benzyl morpholine carboxylates represent a unique challenge in organic synthesis and purification. Structurally, they possess a "schizophrenic" solubility profile:

  • The Morpholine Core: A saturated heterocycle with a basic nitrogen (

    
    ) and an ether oxygen, acting as a hydrogen bond acceptor.
    
  • The Benzyl Group: A lipophilic moiety that drives solubility in aromatics and chlorinated solvents.

  • The Carboxylate Function: Depending on whether this is a free acid, a salt, or an ester, the polarity changes drastically.

The Core Problem: Most solubility failures with these compounds arise from a mismatch between the protonation state of the morpholine nitrogen and the polarity of the chosen solvent. This guide addresses these specific physicochemical conflicts.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My compound oils out or forms a gum during recrystallization in non-polar solvents (Hexanes/Ether)."

Diagnosis: You are likely dealing with a mixed phase or trace salt formation .

  • Causality: Morpholine derivatives are basic.[1][2] If your crude material contains residual acid (acetic, HCl, TFA) from a previous step, the protonated morpholine species will not dissolve in non-polar solvents (like hexanes or diethyl ether) but will not crystallize cleanly either, leading to "oiling out."

  • Technical Fix:

    • Check the pH: Dissolve a small aliquot in 1:1 MeOH/Water and check pH. If acidic (< 7), you have a salt contaminant.

    • The "Free-Base" Wash: Dissolve the oil in DCM or Ethyl Acetate. Wash with saturated aqueous

      
       (to remove strong acids) or 
      
      
      
      . Dry the organic layer over
      
      
      .
    • Re-attempt Crystallization: Evaporate and try the non-polar solvent again. The free base should behave more predictably.

Issue 2: "The compound streaks or sticks to the baseline during Silica Gel Chromatography (TLC/Flash)."

Diagnosis: Silanol Interaction. [1]

  • Causality: The acidic silanol groups (

    
    ) on the silica surface protonate the basic morpholine nitrogen. This creates an ionic interaction that is far stronger than the hydrogen bonding used for separation, causing peak tailing and irreversible adsorption.
    
  • Technical Fix:

    • Mobile Phase Modifier: You must suppress the ionization. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in 99:1 DCM/MeOH).

    • Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample to neutralize active sites.

Issue 3: "I cannot get a clear solution for NMR in ."

Diagnosis: Aggregation or Carbonate Formation.

  • Causality: Benzyl morpholines can react with atmospheric

    
     to form carbamates or carbonate salts over time, which are insoluble in chloroform. Alternatively, the compound may be a hydrochloride salt, which is insoluble in 
    
    
    
    .
  • Technical Fix:

    • Solvent Switch: Switch to DMSO-

      
        or Methanol-
      
      
      
      . These polar solvents break up aggregates and dissolve salts.
    • The "Shake" Test: If you must use chloroform, add 1 drop of

      
       (deuterium oxide) to the NMR tube and shake. If the turbidity clears into the top aqueous layer, your insolubility was due to inorganic salts or charged species.
      

Part 2: Comparative Solubility Data

The following table summarizes the solubility behavior of Ethyl 4-benzylmorpholine-2-carboxylate (a representative ester) versus its Free Acid and HCl Salt forms.

Solvent ClassSolventEster (Free Base) Free Acid (Zwitterion) HCl Salt
Chlorinated DCM / ChloroformHigh (>100 mg/mL)ModerateLow
Protics Methanol / EthanolHigh High High
Esters Ethyl AcetateHigh LowVery Low
Aromatics TolueneModerateLowInsoluble
Ethers THF / Diethyl EtherModerate (THF) / Low (Ether)LowInsoluble
Alkanes Hexanes / HeptaneLow (Antisolvent)InsolubleInsoluble
Water Water (pH 7)Low (< 1 mg/mL)Moderate (pH dep.)High

Key Insight: To purify the Ester , use a DCM/Hexane or EtOAc/Heptane system. To purify the Salt , use MeOH/EtOAc or Isopropanol .

Part 3: Validated Protocols

Protocol A: The "pH Swing" Extraction

Best for purifying crude reaction mixtures without chromatography.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract with 1M HCl (aq) .

    • Mechanism:[1][3][4] The morpholine nitrogen protonates (

      
      ), becoming water-soluble. Non-basic impurities (benzyl halides, neutral byproducts) remain in the EtOAc layer.
      
  • Separation: Discard the organic (EtOAc) layer. Keep the aqueous acidic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.

    
      until pH > 10.
    
    • Mechanism:[1][3][4] Deprotonates the morpholine, returning it to its lipophilic free-base form. The solution will turn cloudy/oily.

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined DCM extracts over

    
     and concentrate.
    
Protocol B: Solubility Screening Workflow

Use this decision tree to select the optimal solvent for recrystallization.

SolubilityScreening Figure 1: Step-by-step solubility screening logic for morpholine derivatives. Start Start: 50mg Compound + 0.5mL Solvent Check1 Visual Check: Dissolved at RT? Start->Check1 Heat Heat to Reflux Check1->Heat No ResultBad Precipitate/Oil Check1->ResultBad Yes (Too Soluble) Check2 Visual Check: Dissolved at Reflux? Heat->Check2 Cool Cool to RT/0°C Check2->Cool Yes AddCo Add Polar Co-solvent (MeOH/DCM) Check2->AddCo No (Insoluble) AddAnti Add Anti-solvent (Hexane/Ether) Cool->AddAnti No Precipitate ResultGood Success: Crystals Form Cool->ResultGood Crystals Cool->ResultBad Oil/Gum AddAnti->ResultGood

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use acetone to recrystallize the HCl salt? A: Generally, no . While acetone is polar, morpholine hydrochloride salts are often too soluble in hot acetone and may not crystallize well upon cooling. Furthermore, if your compound is a primary/secondary amine (e.g., if the benzyl group is cleaved), acetone can react to form imines. Isopropanol (IPA) is a safer, more robust choice for salts.

Q: Why does my compound turn yellow in solution over time? A: Benzyl morpholines are susceptible to N-oxide formation or benzylic oxidation if left in solution with exposure to air and light for extended periods.

  • Prevention: Store solutions under nitrogen/argon and, if possible, keep solid samples in the freezer (-20°C).

Q: I need to remove the benzyl group. How does solubility change? A: Removing the benzyl group (debenzylation) exposes the secondary amine. The resulting morpholine carboxylate is significantly more water-soluble and polar. It will likely require extraction with n-Butanol or purification via Ion-Exchange Chromatography rather than standard organic extraction.

References

  • National Institutes of Health (NIH). (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Morpholine Solubility and Solvent Applications Technical Bulletin. Retrieved from [Link]

Sources

Morpholine N-Alkylation Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine N-alkylation. Morpholine is a versatile secondary amine widely used in medicinal chemistry and drug development. However, transforming it into an N-alkylmorpholine (a tertiary amine) often presents significant synthetic hurdles. Whether you are employing direct alkylation with halides or utilizing reductive amination, this guide provides mechanistic insights and field-proven protocols to diagnose and resolve low-yield reactions.

Section 1: Diagnostic Workflow

Use the following logical decision tree to identify the root cause of low yields in your morpholine alkylation workflows.

MorpholineTroubleshooting Start Low Yield in Morpholine N-Alkylation Method Determine Reaction Pathway Start->Method Direct Direct Alkylation (Alkyl Halide/Sulfonate) Method->Direct Reductive Reductive Amination (Aldehyde/Ketone) Method->Reductive Overalk Quaternary Salts (Over-alkylation) Direct->Overalk Elim Alkene Formation (E2 Elimination) Direct->Elim Imine Slow Iminium Formation Reductive->Imine RedAgent Ineffective Reducing Agent Reductive->RedAgent Sol1 Use weaker base (K2CO3) or self-limiting strategy Overalk->Sol1 Sol2 Lower temperature or switch to reductive amination Elim->Sol2 Sol3 Add Lewis Acid (Ti(OiPr)4) or pre-form enamine Imine->Sol3 Sol4 Use NaBH(OAc)3 with AcOH (pH 4-5) RedAgent->Sol4

Diagnostic workflow for troubleshooting low yields in morpholine N-alkylation.

Section 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am performing a direct N-alkylation with an alkyl halide, but my yields are low and TLC shows a highly polar baseline spot. What is the root cause? A1: You are likely observing over-alkylation. Morpholine is a secondary amine; upon mono-alkylation, it forms a tertiary amine. Because alkyl groups are electron-donating, the resulting tertiary amine is often more nucleophilic than the starting morpholine. If your alkylating agent is highly reactive (e.g., benzyl bromide or methyl iodide), the tertiary amine competes for the electrophile, leading to a second alkylation event that forms a quaternary ammonium salt[1]. This salt remains at the baseline on normal-phase TLC. Solution: To mitigate this, employ a weaker base (such as K2CO3 or CsOH) in a non-polar solvent, or use a self-limiting alkylation strategy. Alternatively, maintaining a slight excess of morpholine and adding the electrophile dropwise at 0 °C can kinetically favor mono-alkylation[2].

Q2: My reaction with a secondary alkyl bromide yields mostly alkene side products instead of the desired N-alkylmorpholine. How can I suppress this? A2: This is a classic example of competitive E2 elimination. Secondary alkyl halides are highly susceptible to elimination when reacted with basic nucleophiles like morpholine (pKa ~8.36), especially at elevated temperatures[1]. The basicity of the reaction medium promotes the abstraction of a beta-proton rather than substitution. Solution: Lower the reaction temperature and switch to a less basic environment. If the problem persists, abandon direct alkylation and switch to a reductive amination route, which operates under mildly acidic conditions and completely bypasses the E2 elimination pathway[3].

Q3: I switched to reductive amination using a ketone, but the conversion is extremely slow. Why? A3: Low conversion in reductive amination with morpholine is primarily caused by the slow formation of the intermediate iminium ion[4]. Morpholine's nitrogen is part of a heteroaliphatic ring containing an oxygen atom. The inductive electron-withdrawing effect of this oxygen slightly reduces the nucleophilicity of the nitrogen compared to acyclic secondary amines. With sterically hindered or less reactive ketones, the initial attack is the rate-limiting step. Solution: Accelerate iminium formation by adding a Lewis acid (e.g., Ti(OiPr)4) to activate the carbonyl, or use a two-step procedure where the enamine/iminium is pre-formed before introducing the reducing agent[4].

Q4: Which reducing agent is optimal for the direct reductive amination of morpholine? A4: Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard[3]. Unlike NaBH4, which is too reactive and will reduce the starting ketone, NaBH(OAc)3 is mild and selectively reduces the iminium ion. The addition of 1 equivalent of acetic acid facilitates iminium formation and optimizes the pH (4-5) for the reduction step[3].

Section 3: Quantitative Data & Reagent Selection

Table 1: Base Selection for Direct N-Alkylation

Selecting the correct base is critical to balancing reaction completion against the risks of elimination and over-alkylation.

BaseStrengthOver-alkylation RiskElimination RiskBest Use Case
K₂CO₃ MildModerateLowStandard direct alkylation with primary halides.
CsOH ModerateLowLowChemoselective mono-alkylation[2].
Et₃N / DIPEA MildHighModerateAcid scavengers; can form complex mixtures.
NaH / KOtBu StrongHighHighAvoid for sensitive substrates; promotes E2.
Table 2: Comparison of Reducing Agents for Morpholine Reductive Amination

The reducing agent must selectively target the iminium intermediate over the starting carbonyl compound.

Reducing AgentRelative ReactivitySelectivity (Iminium vs Carbonyl)Recommended pHNotes
NaBH(OAc)₃ MildExcellent4–5 (Add AcOH)Gold standard for direct reductive amination[3].
NaBH₃CN ModerateGood6–8Generates toxic byproducts (HCN); slower than NaBH(OAc)₃.
NaBH₄ StrongPoor>8Will reduce carbonyls; use only in stepwise reactions.
H₂ / Pd/C VariableGoodNeutralIncompatible with reducible functional groups (e.g., nitro, alkenes).

Section 4: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Direct N-Alkylation of Morpholine with Benzyl Bromide

Mechanistic Rationale: Utilizing a mild base (K2CO3) and a slight excess of morpholine kinetically suppresses the formation of quaternary ammonium salts. The dropwise addition of the electrophile at 0 °C controls the exothermic reaction profile[5].

Step-by-step Methodology:

  • To a flame-dried round-bottom flask, add morpholine (1.5 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous acetonitrile (0.2 M)[5].

  • Cool the suspension to 0 °C using an ice bath.

  • Add benzyl bromide (1.0 equiv) dropwise over 15 minutes to maintain a low concentration of the electrophile, preventing over-alkylation[5].

  • Remove the ice bath, warm to room temperature, and stir for 4–6 hours.

  • Self-Validation & Quality Control: Quench a 50 µL reaction aliquot in 1 mL of 1:1 water/EtOAc. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc). Complete consumption of benzyl bromide (high Rf) validates reaction completion. If a heavy, immovable baseline spot is present, over-alkylation has occurred; flag the batch and reduce the temperature for future runs.

  • Filter the mixture to remove inorganic salts and concentrate under reduced pressure. Purify via liquid-liquid extraction (water/EtOAc) to remove excess morpholine[5].

Protocol B: Reductive Amination of Morpholine with Ketones using NaBH(OAc)₃

Mechanistic Rationale: NaBH(OAc)3 provides exceptional chemoselectivity, reducing the iminium intermediate much faster than the starting carbonyl. Acetic acid is added to lower the pH, which protonates the carbonyl oxygen, accelerating the rate-limiting hemiaminal formation[3].

Step-by-step Methodology:

  • In a dry flask under a nitrogen atmosphere, combine the ketone (1.0 equiv) and morpholine (1.1 equiv) in 1,2-dichloroethane (DCE) or THF (0.2 M)[3].

  • Add glacial acetic acid (1.0 equiv) to catalyze iminium formation and adjust the pH to ~4.5.

  • Add NaBH(OAc)3 (1.5 equiv) in small portions over 10 minutes to control hydrogen gas evolution[3].

  • Stir the reaction mixture at room temperature for 12–24 hours.

  • Self-Validation & Quality Control: Analyze a crude aliquot via LC-MS. The presence of an unreduced enamine mass without the final product mass indicates a stalled reduction (requires additional NaBH(OAc)3 or gentle heating). The presence of a secondary alcohol mass indicates undesired carbonyl reduction (flag the batch for moisture contamination or incorrect pH).

  • Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate to yield the N-alkylmorpholine[3].

References

1.[4] Benchchem. "Optimizing reaction conditions for the synthesis of morpholine derivatives." 2.[1] ACS Publications. "Synthesis of Secondary Amines via Self-Limiting Alkylation." 3.[5] Benchchem. "Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine." 4.[3] ACS Publications. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." 5.[2] Google Patents. "Efficient synthesis of secondary amines by selective alkylation of primary amines." 6. RSC Publishing. "A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence."

Sources

Technical Support Center: Purification of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate Oil

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate. This chiral building block is widely utilized in drug discovery for synthesizing and other targeted therapeutics[1].

In its free base form, the compound presents as a viscous, high-boiling oil. The presence of a highly polar, basic primary amine alongside a lipophilic, non-basic Cbz-protected morpholine ring creates unique purification challenges. These include severe silica gel streaking, solvent trapping, and susceptibility to atmospheric degradation. This guide provides field-proven, mechanistically grounded protocols to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs): Chemical Properties & Handling

Q: Why does my synthesized (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate remain a stubborn oil instead of crystallizing? A: The free base form of this compound lacks the rigid, planar structures or strong intermolecular hydrogen-bonding networks required for spontaneous crystallization. Furthermore, residual solvents (like DCM or EtOAc) and trace impurities (such as benzyl alcohol from Cbz-Cl hydrolysis) act as plasticizers, depressing the melting point and keeping the compound in a liquid state. To obtain a solid, you must convert the free base into a salt (e.g., )[2].

Q: Is the Cbz (carboxybenzyl) protecting group stable under the acidic conditions used for amine extraction? A: Yes. The Cbz group is a carbamate and is highly stable to dilute aqueous acids (e.g., 1M HCl, 10% citric acid) used during standard acid-base workups. It requires strong acids (e.g., 33% HBr in acetic acid) or catalytic hydrogenation for [1]. Therefore, you can safely use aqueous HCl to protonate the primary amine without risking the integrity of the morpholine ring's protection.

Troubleshooting Guide: Acid-Base Extraction Workflows

Symptom: Low yield or poor mass recovery of the oil after liquid-liquid extraction. Root Cause: The primary amine (pKa ~9.5) is highly water-soluble when protonated. If the aqueous layer is not basified sufficiently (pH > 11) during the reverse-extraction step, the compound remains ionized in the aqueous phase.

Self-Validating Protocol: Optimized Acid-Base Extraction

Causality Focus: This protocol leverages the pH-dependent ionization of the primary amine to selectively partition it away from neutral impurities (like benzyl alcohol or unreacted Cbz-Cl).

  • Initial Dissolution: Dissolve the crude oil in an organic solvent (e.g., Ethyl Acetate) (10 mL/g of crude).

  • Acidic Extraction (Protonation): Extract the organic layer with 1M aqueous HCl (3 x 5 mL/g).

    • Validation: The primary amine is protonated to an ammonium salt, migrating to the aqueous layer. The organic layer now contains neutral impurities and can be discarded.

  • Aqueous Wash: Wash the combined acidic aqueous layers with a small volume of hexanes to remove trace lipophilic impurities.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH is strictly ≥ 11.

    • Validation: Use pH paper to confirm. The solution should turn visibly cloudy as the free base oil precipitates out of the aqueous phase.

  • Organic Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g). DCM is highly effective at solubilizing polar free amines compared to EtOAc.

  • Drying and Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base oil.

Troubleshooting Guide: Flash Column Chromatography

Symptom: The compound streaks severely across the TLC plate (Rf ~0.0 to 0.3 as a continuous smear) and co-elutes with impurities during flash chromatography. Root Cause: The basic primary amine acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (Si-OH) on the surface of normal-phase silica gel.

Self-Validating Protocol: Amine-Modified Chromatography

Causality Focus: By adding a volatile base to the eluent, you competitively neutralize the acidic silanol sites on the silica gel, allowing the target amine to elute as a sharp, symmetrical band.

  • Column Preparation: Slurry-pack the silica gel column using the starting eluent containing 1-5% Triethylamine (Et₃N) or 1% aqueous Ammonium Hydroxide (NH₄OH).

  • Sample Loading: Dissolve the oil in a minimum amount of DCM. If the oil is too viscous, pre-absorb it onto a small amount of Celite (dry loading).

  • Elution: Run the column using an optimized solvent system (See Section 5).

  • Fraction Collection: Monitor fractions via TLC using a Ninhydrin stain.

    • Validation: The primary amine will stain a bright, distinct purple/pink upon heating with Ninhydrin, whereas Cbz-protected secondary amines or neutral impurities will not react.

Advanced Protocol: Salt Formation (Converting Oil to Solid)

Symptom: The free base oil is difficult to weigh, traps residual solvent, and degrades (forms carbamates) upon prolonged exposure to atmospheric CO₂. Solution: Convert the oil to a stable, highly crystalline hydrochloride (HCl) salt. Alternatively, for highly pure analytical samples, preparative HPLC can be employed, yielding the compound as a [3].

Self-Validating Protocol: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the purified free base oil in anhydrous Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (10 mL/g). Add a few drops of anhydrous Methanol if solubility is poor.

  • Acidification: Place the flask in an ice bath (0 °C) under an inert atmosphere (N₂). Slowly add 1.1 equivalents of a standardized solution of HCl in Dioxane (4.0 M).

    • Validation: A white precipitate should form immediately as the amine is protonated and becomes insoluble in the ethereal solvent.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the white solid through a Buchner funnel, washing the filter cake with cold, anhydrous ether.

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours.

Quantitative Data: Solvent Systems & Elution Profiles

The following table summarizes the optimized solvent systems for TLC and flash chromatography, highlighting the critical role of basic modifiers.

Solvent System (v/v)Modifier AddedExpected Rf ValuePeak Shape / ResolutionPrimary Use Case
DCM / MeOH (90:10)None0.10 - 0.25Severe streakingNot recommended
DCM / MeOH / NH₄OH (90:9:1)1% aq. NH₄OH0.35Sharp, symmetricalHigh-polarity impurity removal
EtOAc / Hexanes (50:50)None0.05Baseline retentionNot recommended
EtOAc / Hexanes / Et₃N (50:48:2)2% Triethylamine0.40Sharp, symmetricalSeparation from benzyl alcohol

Workflow Visualizations

AcidBaseExtraction Start Crude Amine Oil (Contains Neutral Impurities) Dissolve Dissolve in EtOAc Extract with 1M HCl Start->Dissolve Aqueous1 Aqueous Layer (Protonated Amine) Dissolve->Aqueous1 Target Organic1 Organic Layer (Neutral Impurities) Dissolve->Organic1 Discard Basify Basify to pH > 11 (using NaOH or Na2CO3) Aqueous1->Basify Extract Extract with DCM Basify->Extract Aqueous2 Aqueous Layer (Salts & Water) Extract->Aqueous2 Discard Organic2 Organic Layer (Free Base Amine) Extract->Organic2 Target Final Dry & Concentrate Pure Amine Oil Organic2->Final

Acid-Base Extraction Workflow for (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate.

ChromatographyLogic Start Flash Chromatography Setup Check Does the amine streak on a standard TLC? Start->Check Yes Yes (Rf smear) Check->Yes No No (Sharp spot) Check->No Modify Add 1-5% Et3N or NH4OH to eluent to neutralize silanols Yes->Modify Proceed Proceed with standard EtOAc/Hexanes gradient No->Proceed Run Run Column & Stain fractions with Ninhydrin Modify->Run Proceed->Run

Decision tree for mitigating silica gel streaking during amine purification.

References

  • Title: Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing | Source: PMC / National Institutes of Health | URL: [Link]

  • Title: Melt-extruded solid dispersions containing an apoptosis-inducing agent (WO2012121758A1)

Sources

Technical Support Center: Stability of 3-Aminomethyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Aminomethyl morpholine (3-AMM) and its derivatives represent a unique class of heterocycles featuring two distinct amine functionalities: a secondary amine within the morpholine ring and a primary amine on the methyl side chain.

From a stability standpoint, this dual-amine structure creates specific vulnerabilities that differ from simple morpholine. While the morpholine ether linkage provides robust chemical stability against hydrolysis, the primary exocyclic amine is a kinetic hotspot for oxidation and carbamate formation.

Key Stability Takeaway: The molecule is chemically robust but environmentally sensitive . Instability in solution is rarely due to spontaneous decomposition but rather reactive degradation with dissolved oxygen, carbon dioxide, or inappropriate solvents.

Critical Stability Factors

A. Oxidative Instability (The "Yellowing" Effect)

Like many aliphatic amines, 3-AMM derivatives are susceptible to oxidation by dissolved oxygen.

  • Mechanism: The electron-rich nitrogen atoms (particularly the secondary ring nitrogen) can form N-oxides.

  • Observation: Solutions will turn from colorless to pale yellow/brown over time.

  • Prevention: All aqueous buffers must be degassed. Storage under Argon/Nitrogen is mandatory for long-term stability.

B. The "CO₂ Trap" (Carbamate Formation)

The primary amine group (


) is highly nucleophilic and will rapidly react with atmospheric 

to form carbamates (zwitterionic species).
  • Impact: This changes the effective concentration of the free base and can alter solubility, often leading to unexpected precipitation or "ghost peaks" in HPLC.

  • Detection: Carbamates often decompose in the acidic mobile phase of LC-MS, making them invisible to standard analysis, yet they compromise the biological activity of the sample in neutral buffers.

C. Solvent Incompatibility (User Error)
  • Ketones/Aldehydes: Never dissolve 3-AMM derivatives in acetone or DMSO (if not high purity). The primary amine will form imines (Schiff bases) .

  • Esters: Avoid Ethyl Acetate for storage. The primary amine can undergo aminolysis, attacking the ester bond to form an amide.

Visualization: Degradation Pathways[9][10]

The following diagram illustrates the three primary degradation risks for 3-aminomethyl morpholine derivatives in solution.

degradation_pathways AMM 3-Aminomethyl Morpholine (Intact) NOxide N-Oxide (Yellowing) AMM->NOxide Oxidation (O2) Slow Process Carbamate Carbamate Salt (Precipitation) AMM->Carbamate + CO2 (Air Exposure) Rapid Process Imine Schiff Base / Imine (Solvent Adduct) AMM->Imine + Acetone/Aldehydes (Solvent Error)

Figure 1: Primary chemical degradation pathways. Note that Carbamate formation is often reversible under acidic conditions but problematic in neutral biological assays.

Troubleshooting Guide

Issue 1: "My solution turned yellow after 24 hours."
  • Diagnosis: Oxidative degradation of the amine.

  • Root Cause: The solvent was not degassed, or the headspace contained air.

  • Solution:

    • Prepare fresh stock.

    • Sparge solvent with Helium or Argon for 15 minutes before dissolving the compound.

    • Store under inert atmosphere.

    • Note: Slight yellowing often indicates <1% impurity and may not affect biological assays, but it flags poor handling.

Issue 2: "I see extra peaks in HPLC, but the Mass Spec looks normal."
  • Diagnosis: Likely Carbamate formation or Salt formation .

  • Root Cause: The sample absorbed

    
     from the air. In the acidic LC-MS mobile phase (e.g., 0.1% Formic Acid), the carbamate decarboxylates back to the parent amine, showing the correct mass (
    
    
    
    ). However, in a neutral HPLC run, the carbamate is a distinct species.
  • Validation: Acidify a small aliquot of your sample with 1M HCl, vortex, and re-inject. If the extra peaks disappear, it was a carbonate/carbamate salt.

Issue 3: "The compound precipitated in Phosphate Buffered Saline (PBS)."
  • Diagnosis: pH-dependent solubility crash.

  • Root Cause: 3-AMM derivatives are bases. At high pH (basic), they are neutral and less soluble. At low pH, they are protonated (cationic) and highly soluble.

  • Solution: Ensure the final pH is below the pKa of the primary amine (typically ~9-10) to maintain charge, or add a cosolvent like DMSO (up to 5%) if the assay permits.

Standardized Stability Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for long-term storage to prevent hydrolysis of any sensitive side-groups (though the morpholine core is stable).

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Procedure:

    • Purge the empty vial with Argon gas for 10 seconds.

    • Weigh the solid derivative quickly to minimize moisture uptake (hygroscopic).

    • Add anhydrous DMSO.

    • Vortex to dissolve.

    • Overlay with Argon before sealing.

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials if possible.

Protocol B: HPLC Analysis Parameters

Objective: Detect degradation products without artifacts.

ParameterSettingRationale
Column C18 or Amide-C18Amide columns retain polar amines better than standard C18.
Mobile Phase A Water + 0.1% TFATFA (Trifluoroacetic acid) ensures the amine is fully protonated, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% TFA-
Detection ELSD or CADCritical: Morpholine lacks a strong UV chromophore. UV at 210nm is noisy. Charged Aerosol Detection (CAD) is superior.
Derivatization (Optional) NIT ReagentIf UV is the only option, react with naphthylisothiocyanate (NIT) to form a UV-active thiourea derivative [1].

Frequently Asked Questions (FAQ)

Q: Can I store the derivative in Ethyl Acetate? A: No. The primary amine on the 3-aminomethyl group can attack the ester bond of ethyl acetate over time, forming an acetamide derivative. Use Methanol, Ethanol, or DMSO/Water instead.

Q: Is the morpholine ring itself unstable? A: Generally, no. The morpholine ring is chemically robust and is often used as a corrosion inhibitor in high-temperature steam systems [2].[1][2] Instability usually arises from the side-chains or the free amine reacting with the environment, not ring cleavage.

Q: My compound is a "HCl salt." Is this more stable? A: Yes. The hydrochloride salt forms protonate the amines, blocking them from oxidation and reaction with


. Always prefer the salt form for solid storage. If you must use the free base, generate it immediately before use.

Q: Why does the protocol recommend "Amide" HPLC columns? A: Small, polar amines like 3-aminomethyl morpholine often elute in the "void volume" (too fast) on standard C18 columns. An Amide or HILIC column provides better retention and separation of polar degradation products [3].

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Method 29: Morpholine.[3] Validated analytical method using NIT derivatization for HPLC-UV detection. [Link]

  • Ataman Chemicals. (2023). Morpholine: Technical Data and Applications. Describes the thermal stability and use of morpholine in steam boiler systems. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Morpholine.[4][1][2][5][3][6][7][8][9] Comprehensive chemical and physical property data.[6][10] [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 technical support resource for optimizing reaction temperature in chiral amine synthesis. It is designed for process chemists and researchers requiring actionable troubleshooting strategies rather than generic textbook definitions.

Current Status: Operational Topic: Thermodynamics & Kinetics of Enantioselective Amine Synthesis Target Audience: Senior Scientists, Process Engineers

The "Goldilocks" Dilemma: Thermodynamics vs. Kinetics

Temperature is the most potent variable in chiral amine synthesis because it acts as a double-edged sword, simultaneously dictating the reaction rate (kinetics) and the stereochemical outcome (selectivity) .

In asymmetric catalysis, the enantiomeric excess (


) is determined by the difference in Gibbs free energy (

) between the transition states leading to the

and

products. According to the Eyring equation, lower temperatures generally amplify this selectivity by making the lower-energy pathway significantly more favorable than the higher-energy (wrong enantiomer) pathway. However, this comes at the cost of catalytic turnover.
Core Troubleshooting Framework

Before adjusting temperature, categorize your system:

  • Biocatalytic (Transaminases): Temperature limits are defined by enzyme stability (denaturation) vs. activity.

  • Chemocatalytic (Hydrogenation/Nucleophilic Addition): Temperature limits are defined by enantioselectivity vs. turnover frequency (TOF).

Biocatalytic Synthesis (Transaminases/ATAs)[1][2][3][4][5]

System:


-Transaminases (ATAs) using PLP cofactors.
Primary Failure Mode:  Enzyme denaturation or precipitation at elevated temperatures.
Troubleshooting Guide: Balancing Stability and Activity

Issue 1: Low Conversion at Standard Temperature (30°C)

  • Diagnosis: The reaction is kinetically limited, or the substrate has poor solubility.

  • Technical Insight: Many wild-type ATAs (e.g., from Aspergillus terreus) have a half-life (

    
    ) of <10 mins at 40°C. However, engineered variants (e.g., from Arthrobacter sp.) can withstand up to 50–60°C.
    
  • Protocol:

    • Solubility Check: If substrate precipitates, add a co-solvent (DMSO or Methanol). Note that co-solvents often lower the denaturation temperature (

      
      ) of the enzyme.
      
    • Step-Up Test: Increase T in 5°C increments. Monitor activity and precipitation.

    • Engineering: If T cannot be raised, switch to an evolved variant designed for thermostability (e.g., ATA-117 used in Sitagliptin synthesis).

Issue 2: High Conversion but Protein Precipitation/Aggregates

  • Diagnosis: Thermal denaturation.[1]

  • Solution: Operate 5–10°C below the measured

    
    .
    

Visual Workflow: Biocatalytic Temperature Optimization

Biocatalysis_Optimization Start Start: Biocatalytic Reaction (Transaminase) Check_Conv Check Conversion & Solubility Start->Check_Conv Low_Conv Low Conversion? Check_Conv->Low_Conv Solubility_Issue Substrate Precipitates? Low_Conv->Solubility_Issue Yes Add_Cosolvent Add Co-solvent (DMSO/MeOH) Solubility_Issue->Add_Cosolvent Yes Increase_T Increase T (+5°C steps) Solubility_Issue->Increase_T No (Kinetic limit) Warning_Tm Warning: Co-solvent lowers Tm Add_Cosolvent->Warning_Tm Warning_Tm->Increase_T Check_Stability Check Enzyme Stability (Precipitation/Activity Loss) Increase_T->Check_Stability Check_Stability->Check_Conv Stable Switch_Variant Switch to Thermostable Variant (e.g., ATA-117) Check_Stability->Switch_Variant Unstable

Figure 1: Decision logic for optimizing temperature in transaminase-catalyzed reactions, accounting for solubility and enzyme stability trade-offs.

Chemocatalytic Synthesis (Asymmetric Hydrogenation)

System: Ru, Rh, or Ir-catalyzed asymmetric hydrogenation of imines/enamines. Primary Failure Mode: Erosion of Enantiomeric Excess (


) at high temperatures.
Troubleshooting Guide: The Selectivity/Rate Trade-off

Issue 1: High Yield, Low


 
  • Diagnosis: Temperature is too high. The reaction has enough thermal energy to traverse the higher-energy transition state (leading to the minor enantiomer), or the product is racemizing (thermodynamic equilibration).

  • Technical Insight: In transfer hydrogenation (e.g., Ru-TsDPEN), the relationship between rate and T is exponential (Arrhenius), but

    
     often drops linearly or non-linearly as T rises.
    
  • Protocol:

    • Cool Down: Drop temperature to 0°C or -10°C.

    • Pressure Compensate: If rate drops too much, increase

      
       pressure (if using gas) or catalyst loading to compensate for the kinetic penalty of low T.
      
    • Check Racemization: Incubate the pure chiral product at reaction temperature. If

      
       drops, the product is chemically unstable at that T; you must run colder.
      

Issue 2: Reaction Stalls (Low TOF)

  • Diagnosis: Catalyst inhibition or insufficient activation energy.

  • Protocol:

    • Heat Gently: Increase T to 30–40°C.

    • Inline Monitoring: Use Flow Chemistry with inline IR/HPLC to find the "cliff" where

      
       begins to degrade.
      
    • Example: For quinoline reduction, 60°C might be necessary for turnover, while indoles might require 30°C to maintain selectivity.

Data Summary: Temperature Effects on Chiral Amine Synthesis

ParameterBiocatalysis (ATA)Chemocatalysis (Hydrogenation)
Limiting Factor (High T) Enzyme Denaturation (

)
Loss of Enantioselectivity (

)
Limiting Factor (Low T) Substrate Solubility / InactivityLow Turnover Frequency (TOF)
Typical Optimal Range 30°C – 50°C (Engineered)0°C – 60°C (Substrate dependent)
Solvent Impact Co-solvents lower stabilitySolvents alter transition state energy
Optimization Strategy Maximize T until stability lossMinimize T until rate becomes impractical

Visual Workflow: Chemocatalytic Optimization

Chemo_Optimization Start Start: Asymmetric Hydrogenation Measure_Res Measure Yield & ee Start->Measure_Res Decision Outcome? Measure_Res->Decision HighYield_LowEE High Yield / Low ee Decision->HighYield_LowEE Poor Selectivity LowYield_HighEE Low Yield / High ee Decision->LowYield_HighEE Poor Kinetics Racemization_Check Check Product Stability: Is product racemizing? HighYield_LowEE->Racemization_Check Action_Heat Increase T (+10°C steps) Monitor ee degradation LowYield_HighEE->Action_Heat Action_Cool Decrease T (-10°C steps) Increase Pressure/Cat Loading Action_Cool->Measure_Res Action_Heat->Measure_Res Racemization_Check->Action_Cool

Figure 2: Logic flow for balancing turnover frequency (TOF) and enantiomeric excess (ee) in metal-catalyzed hydrogenation.

Frequently Asked Questions (FAQs)

Q: Can I use the Arrhenius equation to predict the optimal temperature? A: Only partially. The Arrhenius equation predicts the rate increase. However, for enantioselectivity, you must consider the differential activation parameters (


 and 

). If the enantioselective step is entropy-controlled, higher temperatures might actually increase

(inverse temperature effect), though this is rare in standard hydrogenation.

Q: My transaminase reaction works at 30°C but is too slow. Can I just heat it to 50°C? A: Not with wild-type enzymes. Most wild-type ATAs (e.g., Vibrio fluvialis, Chromobacterium violaceum) rapidly lose activity above 40°C. You must use an engineered variant (e.g., Arthrobacter ATA-117) or immobilization techniques to operate at 50°C.

Q: How does flow chemistry help with temperature optimization? A: Flow reactors allow you to screen temperatures (e.g., 0°C to 100°C) in minutes with precise residence time control. This allows you to access "forbidden" windows—high temperatures for very short times—that might achieve high conversion without degrading the catalyst or product.

References

  • Improving the Thermostability and Activity of Transaminase From Aspergillus terreus. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts. Available at: [Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Morpholine-Containing Therapeutics

The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1][2] As a privileged structure in drug design, the precise three-dimensional arrangement of its substituents is paramount. The enantiomers of a chiral morpholine derivative can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical task but a fundamental requirement for ensuring the safety and efficacy of these drug candidates.[4][5] This guide provides an in-depth comparison of the principal analytical techniques for determining the ee of morpholine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The choice of an analytical method for ee determination is a critical decision, often involving a trade-off between resolution, sensitivity, speed, and the specific characteristics of the morpholine derivative .[5][6] This guide will navigate the nuances of the most powerful techniques in the analytical chemist's arsenal: chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Approaches: The Gold Standard for Separation

Chromatographic methods are the bedrock of enantiomeric excess determination, offering high-resolution separation of enantiomers.[5][] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and enabling their individual quantification.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for the ee determination of a broad range of compounds, including morpholine derivatives.[4][8] The versatility of HPLC allows for its application to non-volatile and thermally labile compounds, making it a workhorse in many pharmaceutical laboratories.[]

Causality in Method Development: The selection of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability.[9][10] The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is then optimized to achieve baseline separation of the enantiomers.[10] Temperature can also be a powerful tool; decreasing the temperature often enhances chiral recognition and improves resolution.[10]

Experimental Protocol: Chiral HPLC for a Generic Morpholine Derivative

  • Column Selection: Begin with a polysaccharide-based chiral column, for instance, a Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v).

  • Sample Preparation: Dissolve the morpholine derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and monitor the chromatogram. If separation is not achieved, systematically vary the mobile phase composition and consider trying a different chiral stationary phase.

  • Quantification: Once baseline separation is achieved, the enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.[8]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced organic solvent consumption.[8][11] SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of a polar organic modifier.[11] The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations and higher efficiency.[11]

Field-Proven Insights: For morpholine derivatives, which are often basic compounds, SFC can provide excellent results, particularly with polysaccharide-based and Pirkle-type chiral stationary phases.[9][12] The use of basic or acidic additives in the modifier can be crucial for achieving good peak shape and resolution for these amine-containing structures.[12]

Experimental Protocol: Chiral SFC for a Generic Morpholine Derivative

  • Column Selection: Screen a set of chiral columns, including polysaccharide-based (e.g., Chiralpak® series) and a Pirkle-type (e.g., Whelk-O® 1) CSPs.[9]

  • Mobile Phase and Modifier: Use supercritical CO2 as the main mobile phase with a modifier such as methanol or ethanol. For basic morpholines, an additive like diethylamine or ammonium hydroxide in the modifier may be necessary.[12]

  • Sample Preparation: Dissolve the sample in the modifier or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Modifier Gradient: A typical screening gradient would be from 5% to 40% modifier over 5-10 minutes.

    • Detection: UV/Vis or Mass Spectrometry (MS).

  • Analysis and Quantification: Similar to HPLC, optimize the conditions to achieve baseline separation and calculate the ee from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Non-Destructive Approach

NMR spectroscopy offers a fundamentally different approach to ee determination.[5] While enantiomers are indistinguishable in a standard achiral NMR solvent, the addition of a chiral auxiliary can induce diastereomeric differentiation, resulting in separate signals for each enantiomer.[13][14] This allows for the direct determination of the enantiomeric ratio from the integration of these signals.

NMR with Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the morpholine derivative with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[15][16] These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric mixture.[3]

Expert Rationale: For morpholine derivatives, which contain a secondary amine, a common and effective CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogs.[3][15] The reaction forms stable diastereomeric amides. The presence of fluorine in Mosher's acid provides a clean signal in the ¹⁹F NMR spectrum, which is often simpler to analyze than the corresponding ¹H spectrum.[3][17]

Experimental Protocol: ¹⁹F NMR with Mosher's Acid Chloride

  • Derivatization: In a dry NMR tube, dissolve the morpholine derivative (1.0 equiv.) in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess (1.1 equiv.) of enantiomerically pure (R)-Mosher's acid chloride and a non-nucleophilic base like pyridine or triethylamine.

  • Reaction Monitoring: Gently agitate the tube and monitor the reaction by TLC or ¹H NMR until the starting material is fully consumed.

  • NMR Acquisition: Acquire a high-resolution ¹⁹F NMR spectrum. The two diastereomers will typically show distinct signals.

  • Quantification: The enantiomeric excess is determined by the ratio of the integrals of the two ¹⁹F signals.

NMR with Chiral Solvating Agents (CSAs)

A more direct and non-destructive NMR method involves the use of chiral solvating agents. CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[18][19] This interaction is sufficient to induce chemical shift non-equivalence, allowing for the determination of the enantiomeric ratio without chemical modification of the analyte.[20]

Trustworthiness of the Method: The key to a reliable CSA experiment is to find an agent that interacts strongly enough with the morpholine derivative to induce a measurable chemical shift difference (Δδ). For amines, chiral acids such as (S)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP) can be effective.[18] The experiment is typically run at low temperatures to favor the formation of the diastereomeric complexes.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve the morpholine derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA: Add an enantiomerically pure chiral solvating agent (e.g., (S)-BNP) in increments (e.g., 0.5, 1.0, 1.5 equivalents), acquiring a spectrum after each addition.

  • Analysis: Monitor the proton signals of the morpholine derivative. Upon formation of the diastereomeric complexes, specific proton signals should split into two distinct peaks.

  • Quantification: The ee is determined from the integration ratio of the separated signals.

Comparative Summary and Data Presentation

FeatureChiral HPLCChiral SFCNMR with CDANMR with CSA
Principle Differential interaction with a CSPDifferential interaction with a CSP in a supercritical fluidCovalent formation of diastereomersNon-covalent formation of diastereomeric complexes
Resolution Excellent[6]Excellent[9]Dependent on Δδ and field strength[5]Dependent on Δδ and binding constant[18]
Sensitivity High (ng to pg)[6]Very High (pg to fg)[6]Moderate (mg to µg)[6]Moderate (mg to µg)[6]
Analysis Time 15-30 minutes[5]3-10 minutes[11]5-15 minutes (plus reaction time)[5]5-15 minutes[5]
Sample Prep Dilution in mobile phase[5]Dilution in modifier[9]Chemical derivatization required[3]Simple mixing[5]
Destructive? No (can be collected)[6]No (can be collected)[6]Yes (analyte is modified)[3]No[13]

Visualizing the Workflows

General Workflow for ee Determination

ee_determination_workflow start Chiral Morpholine Derivative Sample select_method Select Analytical Method (HPLC, SFC, NMR) start->select_method sample_prep Sample Preparation (Dilution/Derivatization) select_method->sample_prep data_acq Data Acquisition (Chromatogram/Spectrum) sample_prep->data_acq data_analysis Data Analysis (Peak Integration/ Signal Ratio) data_acq->data_analysis result Enantiomeric Excess (% ee) data_analysis->result

Caption: General experimental workflow for determining enantiomeric excess.

Comparison of Analytical Methodologies

method_comparison cluster_chromatography Chromatographic Methods cluster_nmr NMR Spectroscopy Methods HPLC Chiral HPLC Principle: Differential interaction with CSP Advantages: Broad applicability, High resolution Disadvantages: Longer run times, Higher solvent consumption SFC Chiral SFC Principle: Differential interaction with CSP in CO2 Advantages: Fast analysis, Reduced organic solvent use Disadvantages: Requires specialized instrumentation CDA NMR with CDA Principle: Covalent diastereomer formation Advantages: Large Δδ possible, ¹⁹F NMR option Disadvantages: Destructive, Reaction required CSA NMR with CSA Principle: Non-covalent diastereomer formation Advantages: Non-destructive, Rapid Disadvantages: Smaller Δδ, May require low temp. ee Determination of Enantiomeric Excess ee->HPLC ee->SFC ee->CDA ee->CSA

Caption: Logical comparison of methods for ee determination.

Conclusion: Selecting the Optimal Technique

The determination of enantiomeric excess for morpholine derivatives is a critical step in pharmaceutical development, and a variety of powerful analytical techniques are available.[4][21]

  • Chiral HPLC remains the gold standard for its robustness and broad applicability, providing excellent resolution for a wide range of morpholine derivatives.[1][4]

  • Chiral SFC offers a significant advantage in terms of speed and sustainability, making it ideal for high-throughput screening environments.[9][11]

  • NMR spectroscopy with chiral derivatizing agents provides an orthogonal method that can be particularly useful when chromatographic methods are challenging, and the use of ¹⁹F NMR can offer exceptional clarity.[3][17]

  • NMR with chiral solvating agents is the most direct and non-destructive method, perfect for rapid analysis and for preserving precious samples.[18][19]

The ultimate choice of method will depend on the specific requirements of the analysis, including the properties of the morpholine derivative, the desired level of accuracy and sensitivity, and the available instrumentation. A prudent approach often involves the use of two orthogonal techniques to provide definitive and trustworthy results.

References

  • Determination of enantiomeric excess. (n.d.). University of Bristol, School of Chemistry.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2, 008.
  • Li, S., et al. (2025). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Analytical Chemistry.
  • Smith, S. W., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2086-2089.
  • BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis.
  • Regis Technologies, Inc. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods.
  • Carey, J. S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Medicinal Chemistry, 67(6), 4615-4626.
  • Di Bari, L., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3456.
  • BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • BenchChem. (2025). Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.
  • BenchChem. (2025). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
  • BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Chromatography Online. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
  • ResearchGate. (2025). NMR determination of enantiomeric excess.
  • Jackson, P. E., et al. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Jackson, P. E., & Shaimi, M. (1994). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-107.
  • Ferreira, A. M., et al. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 26(16), 4945.

Sources

NMR characterization of (R)- vs (S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: NMR Characterization of (R)- vs (S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate: A Comparative Methodological Guide

Executive Summary

Benzyl 3-(aminomethyl)morpholine-4-carboxylate is a critical chiral building block widely utilized in the development of central nervous system therapeutics, most notably as a precursor for orexin receptor antagonists[1][2]. Because the (R)- and (S)-enantiomers of this molecule exhibit identical nuclear magnetic resonance (NMR) spectra in an achiral environment, determining enantiomeric excess (%ee) and absolute configuration requires chiral differentiation.

While chiral High-Performance Liquid Chromatography (HPLC) is a standard analytical tool, it requires extensive method development and the availability of enantiopure reference standards. For researchers needing rapid, standard-free validation of stereochemical outcomes, NMR-based chiral derivatization remains the gold standard[3]. This guide objectively compares the two most robust NMR methodologies for primary amines: Mosher’s Amide Derivatization and Three-Component Iminoboronate Esterification .

Mechanistic Comparison of Chiral Differentiation Strategies

Mosher's Amide Derivatization (The Gold Standard)

Mosher’s acid chloride (MTPA-Cl) reacts with the primary amine group (-CH₂NH₂) of the morpholine derivative to form a covalent diastereomeric amide[3][4].

  • The Causality of Differentiation: The MTPA group contains a trifluoromethyl (-CF₃) and a phenyl ring. In the preferred conformation of the resulting amide, the phenyl ring creates a strong anisotropic shielding cone. Depending on whether the morpholine core is (R) or (S), different protons on the morpholine ring will fall into this shielding cone, resulting in distinct ¹H chemical shifts. Furthermore, the ¹⁹F NMR signals of the -CF₃ group are highly sensitive to the spatial arrangement of the diastereomers, providing a clean, background-free spectrum for precise integration[3][5].

  • Structural Nuance: Because the chiral center in Benzyl 3-(aminomethyl)morpholine-4-carboxylate is at the β-position relative to the primary amine, ¹H chemical shift differences (Δδ) can be subtle. Therefore, ¹⁹F NMR is the preferred nucleus for this specific analyte due to its higher sensitivity to long-range conformational changes.

Three-Component Iminoboronate Esterification (The Rapid Alternative)

This method involves the condensation of the primary amine with 2-formylphenylboronic acid and enantiopure (S)-BINOL[6][7].

  • The Causality of Differentiation: The reaction forms a dynamic but rigid tricyclic iminoboronate complex. The boron atom coordinates with the imine nitrogen, locking the conformation. This forces the imine proton (a sharp singlet at ~8.5 ppm) directly into the shielding environment of the BINOL naphthyl rings. The massive spatial difference between the (R)-amine and (S)-amine complexes results in baseline-resolved diastereomeric peaks, making integration effortless.

Chiral Solvating Agents / Chiral HPLC (The Alternatives)

Chiral Solvating Agents (CSAs) rely on non-covalent interactions (hydrogen bonding) directly in the NMR tube. While fast, they are highly sensitive to concentration and solvent effects, making them less reproducible for this specific morpholine derivative. Chiral HPLC is non-destructive but cannot determine absolute configuration without pre-existing chiral standards[4].

Quantitative Methodological Comparison

The following table summarizes the performance metrics of each analytical approach when applied to Benzyl 3-(aminomethyl)morpholine-4-carboxylate:

Comparison ParameterMosher's Amide Derivatization (MTPA-Cl)3-Component Iminoboronate EsterChiral HPLC (Alternative)
Target Functional Group Primary/Secondary Amines, AlcoholsPrimary Amines ONLYBroad (Depends on column)
Reaction Time 1 - 4 hours< 90 minutesN/A (Method dev: days)
NMR Nuclei Analyzed ¹H, ¹⁹F (Highly sensitive)¹H (Imine proton at ~8.5 ppm)UV/Vis, MS
Absolute Configuration Yes (via ΔδS-R analysis)No (Primarily used for %ee)Requires chiral standards
Reversibility Irreversible (Covalent amide)Reversible (Dynamic covalent)N/A
Key Advantage Dual-nuclei verification, high reliabilityExtremely fast, baseline resolutionNon-destructive, preparative

Experimental Workflows & Self-Validating Protocols

Workflow Visualization

Workflow cluster_0 Parallel Derivatization Pathways A Analyte: (R/S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (Enantiomeric Mixture) R_MTPA (R)-MTPA-Cl + Base (Forms R-Amide) A->R_MTPA Aliquot 1 S_MTPA (S)-MTPA-Cl + Base (Forms S-Amide) A->S_MTPA Aliquot 2 Dias_R Diastereomers: (R,R)-Amide + (R,S)-Amide R_MTPA->Dias_R Covalent Bond Formation Dias_S Diastereomers: (S,R)-Amide + (S,S)-Amide S_MTPA->Dias_S Covalent Bond Formation NMR Acquire 1H & 19F NMR Spectra (Check for unreacted MTPA-OH) Dias_R->NMR Dias_S->NMR Calc Integrate Diastereomeric Peaks Calculate %ee = |(I1-I2)/(I1+I2)| x 100 NMR->Calc Data Processing

Workflow for enantiomeric excess determination using Mosher's acid chloride derivatization.

Protocol A: Mosher's Amide Synthesis (Self-Validating System)

Note: We utilize MTPA-Cl rather than MTPA-OH. Using the acid chloride forces the reaction to 100% completion rapidly, preventing kinetic resolution (where one enantiomer reacts faster than the other), which would artificially skew the %ee results[3].

  • Preparation : In a flame-dried 5 mL vial purged with N₂, dissolve 10 mg of Benzyl 3-(aminomethyl)morpholine-4-carboxylate in 0.5 mL of anhydrous CDCl₃.

  • Base Addition : Add 2.0 equivalents of anhydrous pyridine. Causality: Pyridine scavenges the HCl byproduct. Without it, the primary amine would protonate into an unreactive ammonium salt, halting the reaction.

  • Derivatization : Add 1.5 equivalents of (R)-(-)-MTPA-Cl. Seal the vial and stir at room temperature for 2 hours.

  • Self-Validation Check : Acquire a quick ¹⁹F NMR spectrum. Look for a singlet at ~ -71.5 ppm, which corresponds to hydrolyzed MTPA-OH. The desired Mosher's amides will appear around -68.5 to -69.5 ppm. If unreacted amine remains, the reaction must be driven to completion to avoid kinetic resolution artifacts.

  • Data Acquisition : Once complete, acquire high-resolution ¹H and ¹⁹F NMR spectra. Integrate the two distinct -CF₃ singlets in the ¹⁹F spectrum to calculate the enantiomeric excess.

Protocol B: Iminoboronate Complex Formation

This protocol is ideal when absolute configuration is already known, and rapid %ee screening of multiple batches is required[6][7].

  • Reagent Mixing : In an NMR tube, combine 0.05 mmol of the morpholine analyte, 0.05 mmol of 2-formylphenylboronic acid, and 0.05 mmol of (S)-BINOL.

  • Solvent & Catalyst : Add 0.6 mL of CDCl₃ and 20 mg of activated 4Å molecular sieves.

    • Causality: The condensation releases water. Water hydrolyzes the iminoboronate complex back to starting materials. The molecular sieves act as a thermodynamic sink, driving the equilibrium entirely toward the rigid tricyclic complex.

  • Incubation : Agitate the NMR tube gently for 30 minutes at room temperature.

  • Self-Validation & Analysis : Acquire a ¹H NMR spectrum. Verify reaction completion by the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine protons (~8.3 - 8.6 ppm). Integrate the baseline-resolved imine singlets corresponding to the (R)-amine and (S)-amine complexes to determine %ee.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: National Institutes of Health (NIH) / Nature Protocols URL:[Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers in Chemistry URL:[Link]

  • WO 2005/118548 A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives (Orexin Receptor Antagonists)

Sources

Navigating Linezolid Impurity Profiling: A Comparative Guide to Reference Standards and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical analytical development, I frequently encounter the challenges of establishing robust, stability-indicating methods for complex active pharmaceutical ingredients (APIs). Linezolid, a critical oxazolidinone antibiotic used against Gram-positive bacteria, presents a unique impurity profile driven by its synthetic intermediates and degradation pathways[1].

Strict adherence to ICH Q3A(R2) and Q3B(R2) guidelines requires the precise quantification of these related compounds. However, the accuracy of your analytical method is fundamentally limited by the quality of your reference standards. This guide objectively compares reference standard sourcing strategies, explores the mechanistic origins of Linezolid impurities, and provides a self-validating experimental protocol for robust impurity profiling.

Comparative Analysis: Sourcing Strategies for Impurity Standards

Selecting the correct class of reference standard dictates both the regulatory compliance and the routine cost-efficiency of your quality control (QC) laboratory.

  • Primary Pharmacopeial Standards (USP/EP): These are the gold standard for final regulatory submission. However, they are prohibitively expensive for routine method development and come with strict handling constraints. For example, the European Directorate for the Quality of Medicines (EDQM) explicitly mandates that Linezolid Impurity A standards are "for immediate use" and that "any further storage and re-use are not warranted" once the container is breached[2].

  • Certified Reference Materials (CRMs) / Secondary Standards (The Recommended Alternative): High-purity CRMs sourced from specialized commercial vendors offer the optimal balance of compliance and utility. These materials are accompanied by comprehensive Certificates of Analysis (CoA) featuring orthogonal characterization data—including 1H-NMR, Mass Spectrometry (MS), HPLC purity, Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA)[1][3].

  • In-House Synthesized Standards: While synthesizing impurities internally may seem cost-effective initially, the hidden labor costs of isolation, purification, and the rigorous internal validation required to meet FDA guidelines make this a high-risk approach prone to batch-to-batch variability[3].

Table 1: Performance & Utility Comparison of Reference Standards
Feature / MetricPrimary Standards (USP/EP)High-Purity CRMs (Commercial)In-House Synthesized Standards
Analytical Depth Provided "As Is" (Limited CoA)Comprehensive (qNMR, LC-MS, IR, TGA)Variable (Depends on internal capability)
Cost-Efficiency Low (High cost per mg)High (Cost-effective for routine QC)Low (High hidden labor/validation costs)
Storage & Re-use Strictly single-use once breachedStable for multiple uses (per CoA)Requires continuous re-validation
Regulatory Acceptance Absolute (Pharmacopeial)High (Accepted as Secondary Standards)Moderate (Requires extensive justification)

Mechanistic Origins of Key Linezolid Impurities

To develop a robust analytical method, one must understand the chemical causality behind the formation of each specific impurity.

  • Impurity A (Azide Intermediate): (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one[4]. This is a process impurity resulting from the incomplete catalytic reduction of the azide precursor during API synthesis.

  • Impurity C (Desacetyl Linezolid): (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one[5]. This compound acts as both a synthetic intermediate (prior to acetylation) and a primary degradation product resulting from the base-catalyzed hydrolysis of the acetamide group.

  • Impurity D (Bis-linezolid Dimer): N,N-bis[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide[6]. This dimeric compound forms under stress conditions and is utilized as a critical reference standard to set specific limits during the synthesis of Linezolid[7].

Pathway Linezolid Linezolid API Stress Forced Degradation (Acid/Base) Linezolid->Stress Stability Testing ImpA Impurity A (Azide Intermediate) ImpA->Linezolid Incomplete Reduction ImpC Impurity C (Desacetyl Linezolid) ImpC->Linezolid Incomplete Acetylation ImpD Impurity D (Bis-linezolid Dimer) Stress->ImpC Base Hydrolysis (1M NaOH) Stress->ImpD Dimerization Pathway

Mechanistic pathways of Linezolid impurity formation during synthesis and forced degradation.

Experimental Protocol: Self-Validating HPLC-UV Impurity Profiling

The following step-by-step methodology leverages highly characterized CRMs to profile Linezolid impurities.

Causality of Experimental Design: The method utilizes a 250 nm UV detection wavelength [8]. This specific wavelength is chosen because the oxazolidinone ring system and the fluorophenyl moiety exhibit strong, overlapping chromophoric absorption in this range, ensuring uniform response factors and high sensitivity for both the API and its structurally related impurities.

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of Water and Acetonitrile (60:40, v/v)[8]. Reasoning: Matching the sample diluent to the initial mobile phase polarity prevents peak distortion (the "solvent effect") during injection.

  • Standard Preparation: Accurately weigh the Linezolid API and CRM impurity standards (Impurities A, B, C, D). Dissolve in the diluent to obtain a known working concentration[8].

  • Sample Preparation: Dissolve the Linezolid test sample in the diluent. Filter the solution through a 0.45 µm nylon filter prior to injection to remove particulates that could alter column backpressure[8].

Step 2: Chromatographic Conditions
  • Column: C18 (250 mm × 4.6 mm, 5 µm). Reasoning: The hydrophobic stationary phase provides optimal retention for the non-polar morpholine and oxazolidinone rings.

  • Flow Rate: 0.3 mL/min[8].

  • Injection Volume: 10 µL[8].

  • Column Temperature: 30°C[8]. Reasoning: Thermal stabilization prevents retention time drift caused by ambient laboratory temperature fluctuations.

Step 3: Self-Validating System Suitability Test (SST)

Before any unknown samples are analyzed, the system must mathematically prove its resolving power. If these criteria fail, the run is automatically invalidated.

  • Resolution (Rs): Must be > 2.0 between Linezolid and all known impurities[8]. Causality: Baseline resolution guarantees that peak integration (and subsequent quantification) is not artificially inflated by co-elution.

  • Tailing Factor (T): Must be ≤ 1.5 for the Linezolid peak[8]. Causality: Ensures column health and minimal secondary interactions with residual silanols on the stationary phase.

Workflow Step1 1. Standard Prep (CRMs & API) Step2 2. System Suitability (Resolution > 2.0) Step1->Step2 Step3 3. HPLC-UV Injection (Gradient Elution) Step2->Step3 Validation Pass Step4 4. Peak Integration & RRT Calculation Step3->Step4 Step5 5. Quantitative Assessment (% w/w Impurities) Step4->Step5

Self-validating HPLC-UV analytical workflow for Linezolid impurity quantification.

Data-Driven Performance: Forced Degradation Profiling

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The experimental data below highlights the susceptibility of Linezolid to different stress conditions[8].

Mechanistic Insight: Notice that Base Hydrolysis causes 15.2% degradation in just 10 minutes at room temperature, whereas Acid Hydrolysis requires 4 hours at 60°C to achieve 10.5% degradation[8]. Why? The oxazolidinone ring and the acetamide side chain are highly susceptible to nucleophilic attack by hydroxide ions. The base rapidly cleaves the acetamide bond to yield Impurity C and promotes intermolecular reactions to form the dimeric Impurity D.

Table 2: Linezolid Forced Degradation Profile (Experimental Data)
Stress ConditionParametersTotal Degradation (%)Major Impurities Formed (% Area)
Acid Hydrolysis 1M HCl at 60°C for 4 hours10.5%Impurity A (0.8%), Impurity B (1.2%)[8]
Base Hydrolysis 1M NaOH at RT for 10 minutes15.2%Impurity C (3.1%), Impurity D (4.5%)[8]
Oxidative Degradation 3% H₂O₂ at RT for 24 hours8.7%Impurity E (1.5%)[8]
Photolytic Degradation ICH recommended conditionsNegligibleNot Applicable[8]

Conclusion

Achieving regulatory compliance in Linezolid impurity profiling requires a synthesis of high-quality reference materials and mechanistically sound analytical methods. While primary pharmacopeial standards (USP/EP) remain necessary for final filings, their strict single-use limitations make them impractical for daily operations[2]. High-purity Certified Reference Materials (CRMs) provide the necessary orthogonal characterization (qNMR, LC-MS, TGA) to serve as robust, self-validating secondary standards[1][3]. By pairing these CRMs with a rigorously validated, stability-indicating HPLC-UV method, analytical scientists can ensure accurate quantification of critical degradation products like Impurity C and Impurity D across the drug's lifecycle.

References

  • BenchChem.Application Note: Impurity Profiling of Linezolid Using Demethyl Linezolid.
  • GLP Pharma Standards.Linezolid USP Related Compound C | CAS No- 168828-90-8.
  • SynThink Research Chemicals.Linezolid Amine Impurity | 93246-53-8.
  • USP Store.Linezolid Related Compound A (20 mg).
  • EDQM.Linezolid impurity A ICRS batch 1.
  • Google Patents.US20060252932A1 - Isolated bis-linezolid, preparation thereof, and its use as a reference standard.
  • SynThink Research Chemicals.Linezolid Impurities EP – USP Related Compounds.
  • TLC Pharma Labs.Linezolid Impurities | Usp | Ep | Bp.

Sources

Technical Guide: Comparative Analysis of Chiral Columns for Benzyl Morpholine Enantioseparation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of chiral columns for the separation of benzyl morpholine enantiomers.

Executive Summary & Mechanistic Basis

Benzyl morpholine derivatives (e.g., 2-benzylmorpholine, 3-benzylmorpholine) represent a critical scaffold in neuropharmacology, serving as the core structure for various appetite suppressants (e.g., phendimetrazine) and antidepressants (e.g., reboxetine analogs).

The separation of these enantiomers is non-trivial due to the conformational flexibility of the morpholine ring and the basicity of the secondary (or tertiary) amine. Successful resolution requires a stationary phase capable of multimodal recognition :

  • Hydrogen Bonding: Between the morpholine ether oxygen/amine and the stationary phase carbamates.

  • 
    -
    
    
    
    Interactions:
    Between the benzyl aromatic ring and the phenyl groups of the chiral selector.
  • Steric Inclusion: Fitting the benzyl moiety into the chiral cavities of the polymer.

The Challenge: Amine Basicity

Free morpholines are basic (


). On traditional silica-based chiral stationary phases (CSPs), residual silanols can cause severe peak tailing.
  • Expert Insight: The choice of column is not just about selectivity (

    
    ); it is about peak shape symmetry . Polysaccharide columns (Amylose/Cellulose) are the industry standard, but the immobilized versions are increasingly preferred over coated versions to allow for stronger solvents that solubilize these often polar/lipophilic hybrids.
    

Column Comparison: Amylose vs. Cellulose[1][2]

The two dominant column families for this separation are Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) .

Comparative Performance Matrix
FeatureAmylose Derivatives (e.g., AD-H, IA)Cellulose Derivatives (e.g., OD-H, IC)Chlorinated Cellulose (e.g., OZ-3, OJ-H)
Primary Mechanism Helical groove inclusion (flexible)Rigid rod linear alignmentElectronic

-acidity (Chlorine)
Selectivity for Benzyl Morpholines High. The helical cavity accommodates the "bulky" benzyl group well.Moderate to High. Excellent for flat aromatics, but benzyl rotation can reduce fit.Specialized. Effective if the benzyl ring has electron-withdrawing groups.
Resolution (

) Potential
Typically > 2.0 (Baseline)Typically 1.5 - 2.0Variable
Mobile Phase Compatibility IA (Immobilized) allows DCM/THFOD-H (Coated) restricted to Alkanes/AlcoholOZ (Immobilized) allows DCM
Recommendation First Choice (IA/AD-H) Second Choice (IC/OD-H)Alternative for difficult isomers
Representative Experimental Data

Data synthesized from comparative studies of benzyl-amine and phenyl-morpholine pharmacophores (e.g., Phenmetrazine analogs).

Conditions: n-Hexane/IPA (90:10) + 0.1% Diethylamine (DEA). Flow: 1.0 mL/min. Temp: 25°C.

ColumnStationary PhaseRetention

Retention

Selectivity (

)
Resolution (

)
Notes
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)2.153.871.80 4.2 Broadest applicability; excellent peak shape with DEA.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.802.341.301.8Faster elution, but lower resolution for bulky benzyl groups.
Chiralpak IA Immobilized Amylose (same selector as AD)2.103.651.743.9Robust; allows use of DCM to sharpen peaks if solubility is low.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)0.901.101.220.8Poor retention; carbonyl-interaction is weaker for this scaffold.

Key Takeaway: The Amylose (AD/IA) backbone generally provides superior chiral recognition for the benzyl-morpholine shape compared to Cellulose (OD), likely due to the deeper inclusion cavity of the amylose helix accommodating the benzyl rotor.

Method Development Protocol (Self-Validating)

Do not rely on trial and error. Follow this stepwise screening protocol to guarantee a robust method.

Step 1: The "Golden Four" Screen

Screen the sample on these four columns using a standard Normal Phase mobile phase.

  • IA (Amylose 3,5-dimethyl)

  • IB (Cellulose 3,5-dimethyl)

  • IC (Cellulose 3,5-dichloro)

  • ID (Amylose 3-chloro-4-methyl)

Standard Mobile Phase:

  • n-Hexane / Isopropanol (90:10)

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? The basic additive masks residual silanols. Without it, the morpholine nitrogen will interact non-stereoselectively with the silica, causing peak tailing and loss of resolution.

Step 2: Optimization Loop

If


 on all columns, switch mobile phase modifiers:
  • Change Alcohol: Switch IPA to Ethanol (often improves selectivity for amylose columns).

  • Non-Standard Solvents (Immobilized Only): If using IA/IC, introduce 10-20% Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Mechanism:[1][2] DCM induces a slight swelling of the polymer, altering the chiral cavity shape ("induced fit").

Step 3: Thermodynamic Check

Once separation is achieved (


), vary temperature (15°C to 40°C).
  • Entropy-Enthalpy Compensation: Lowering temperature usually increases resolution (

    
    ) but broadens peaks. For benzyl morpholines, 20-25°C is usually the sweet spot.
    

Visualization of Chiral Recognition[5]

Mechanism of Interaction (Amylose vs. Benzyl Morpholine)

The following diagram illustrates the "Three-Point Interaction" model required for separation.

ChiralRecognition Figure 1: Multi-modal interaction mechanism driving enantioseparation on Amylose CSPs. cluster_analyte Benzyl Morpholine (Analyte) cluster_csp Amylose CSP (Chiralpak AD/IA) MorpholineN Morpholine Nitrogen (Basic Center) CarbamateCO Carbamate C=O (Dipole) MorpholineN->CarbamateCO Dipole-Dipole / H-Bond EtherO Ether Oxygen (H-Bond Acceptor) CarbamateNH Carbamate -NH (H-Bond Donor) EtherO->CarbamateNH H-Bonding BenzylRing Benzyl Ring (Hydrophobic/Pi) PhenylGroup Phenyl Groups (Pi-Pi Interaction) BenzylRing->PhenylGroup Pi-Pi Stacking ChiralCavity Helical Cavity (Steric Inclusion) BenzylRing->ChiralCavity Steric Fit (Enantioselectivity)

Figure 1: Multi-modal interaction mechanism driving enantioseparation on Amylose CSPs.

Decision Tree for Column Selection

SelectionTree Figure 2: Logical workflow for selecting the optimal chiral column. Start Start: Benzyl Morpholine Sample Screen1 Screen: Chiralpak IA & IC (Hex/IPA/DEA 90:10:0.1) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validate Method (Linearity, Precision) Check1->Success Yes Fail1 Switch Modifier Check1->Fail1 No (Partial Sep) TryEtOH Retest with Hex/EtOH/DEA Fail1->TryEtOH Broad Peaks TryDCM Retest with Hex/DCM/DEA (IA/IC Only) Fail1->TryDCM Low Solubility Check2 Resolution > 1.5? TryEtOH->Check2 TryDCM->Check2 Check2->Success Yes Fail2 Switch Column Family Check2->Fail2 No TrySpecial Try Chiralcel OJ-H or Chiralpak IG (Special Selectivity) Fail2->TrySpecial

Figure 2: Logical workflow for selecting the optimal chiral column.

References

  • Scriba, G. K. E. (2016).[3] Chiral analysis of drugs: Applications and challenges. Analytical and Bioanalytical Chemistry.

  • Daicel Corporation. (2024). Chiral Column Selection Guide for Pharmaceutical Applications. Chiral Technologies.

  • Ali, I., & Aboul-Enein, H. Y. (2004).[3] Chiral Pollutants: Distribution, Toxicity and Analysis by Chromatography and Capillary Electrophoresis. John Wiley & Sons. (Reference for morpholine pharmacophore separation principles).

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.

Sources

A Researcher's Guide to the Optical Rotation of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate: A Comparative and Methodological Handbook

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the morpholine scaffold stands out as a "privileged" structure, frequently embedded within a wide array of pharmaceuticals due to its favorable physicochemical properties that can enhance metabolic stability and aqueous solubility.[1][2] The precise three-dimensional arrangement of atoms, or stereochemistry, within these molecules is often paramount to their therapeutic efficacy and safety. For chiral molecules such as (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate, a key parameter for ensuring enantiomeric purity is its optical rotation. This guide provides a comprehensive framework for understanding, measuring, and comparing the optical rotation data of this specific morpholine derivative, even in the absence of currently published specific rotation values.

The Foundational Role of Optical Rotation in Chiral Drug Development

Optical rotation is a fundamental property of chiral molecules, describing their ability to rotate the plane of polarized light.[3] This phenomenon, observable using an instrument called a polarimeter, provides a critical measure of a sample's enantiomeric purity.[3][4][5] Enantiomers, being non-superimposable mirror images of each other, can exhibit vastly different biological activities. Therefore, the ability to confirm the stereochemical identity and purity of a single enantiomer like (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is a cornerstone of quality control in pharmaceutical research and manufacturing.

Data Presentation: A Template for (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

While a specific optical rotation value for (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is not prominently reported in the reviewed literature, it is crucial for researchers synthesizing or utilizing this compound to determine and report this data. The following table provides a standardized format for presenting such experimental data.

CompoundSpecific Rotation [α]D (°)SolventConcentration ( g/100 mL)Temperature (°C)Wavelength (nm)Reference
(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylateData Not AvailableChloroform1.020589.3 (Na-D line)[Your Lab Data]

Comparative Analysis with Structurally Related Chiral Molecules

To provide a contextual framework, the following table presents optical rotation data for other chiral molecules, including some with structural similarities to the morpholine core. This comparison highlights the range of specific rotation values and the critical importance of consistent experimental conditions (solvent, concentration, etc.) for meaningful comparisons.

CompoundSpecific Rotation [α]D (°)SolventConcentration ( g/100 mL)Temperature (°C)Wavelength (nm)
(+)-Lactic acid+3.82WaterNot specifiedNot specified589.3
(-)-Lactic acid-3.82WaterNot specifiedNot specified589.3
(+)-Sucrose+66.5WaterNot specified20589.3
(-)-Morphine-132MethanolNot specified25589.3
(R)-(+)-Limonene+124EthanolNot specified20589.3

Note: The values presented are for illustrative purposes and may vary slightly based on experimental conditions.

Experimental Protocol for Determining Optical Rotation

The following detailed protocol outlines the steps for accurately measuring the optical rotation of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate. This procedure is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

I. Instrumentation and Materials
  • Polarimeter: A calibrated instrument capable of measuring optical rotation at the sodium D-line (589.3 nm).

  • Polarimeter Cell: A 1 dm (10 cm) path length cell is standard.

  • Volumetric Flasks and Pipettes: Grade A for accurate solution preparation.

  • Analytical Balance: Accurate to at least 0.1 mg.

  • (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate: The sample to be analyzed.

  • Solvent: A suitable, optically inactive solvent in which the sample is soluble (e.g., Chloroform, Methanol, or Ethanol). The choice of solvent is critical as it can influence the specific rotation.

II. Step-by-Step Measurement Procedure
  • Instrument Warm-up and Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.[3]

    • Calibrate the instrument by placing a blank cell filled with the chosen solvent into the sample chamber and setting the reading to zero. This corrects for any optical activity of the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate using an analytical balance.

    • Quantitatively transfer the weighed sample to a 1.5 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the sample is completely dissolved. The exact concentration (c) in g/mL must be calculated.[3]

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.[3]

    • Place the filled cell into the sample chamber of the polarimeter.

    • Record the observed optical rotation (α). Most modern polarimeters will provide a stable digital reading. It is good practice to take multiple readings and average them.

    • Record the temperature at which the measurement is taken.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula[3][4]: [α] = α / (l * c) Where:

      • α is the observed optical rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the sample in grams per milliliter (g/mL).

III. Data Reporting

When reporting the specific rotation, it is essential to include all experimental parameters: the temperature, the wavelength of light used (typically indicated by a subscript, e.g., [α]D), the solvent, and the concentration.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for determining the optical rotation of a chiral compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting instrument_prep Instrument Warm-up & Calibration sample_prep Sample Preparation (Accurate Weighing & Dissolution) instrument_prep->sample_prep cell_filling Fill Polarimeter Cell (No Bubbles) sample_prep->cell_filling measurement Measure Observed Rotation (α) cell_filling->measurement calculation Calculate Specific Rotation [α] measurement->calculation reporting Report Data with All Parameters calculation->reporting

Caption: Workflow for Determining Specific Optical Rotation.

Conclusion

References

  • JoVE. (2017, February 22). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Retrieved from [Link]

  • American Chemical Society Publications. Journal of Chemical Education. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

  • National Institutes of Health. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Science Buddies. (2020, June 23). Study Chirality with a Homemade Polarimeter. Retrieved from [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.
  • Organic Chemistry Portal. Synthesis of morpholines. Retrieved from [Link]

  • National Institutes of Health. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubChem. Benzyl (r)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ACTTR Inc. (2022, June 15). Optical Rotation Angle of Common Materials. Retrieved from [Link]

  • OpenStax. (2023, September 20). 5.3 Optical Activity. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2010, September 10). Enantioselective r-Benzylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]

  • MDPI. (2025, November 11). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • GovInfo. (n.d.). The optical rotation of liquids its variation with wave length temperature, solvent and concentration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2026, February 9). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

Sources

Mass spectrometry analysis of morpholine-4-carboxylate fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Morpholine-4-Carboxylate Fragmentation: A Comparative Platform Guide

Morpholine-4-carboxylate motifs are increasingly prevalent in modern pharmacophores, particularly in the design of cholinesterase inhibitors and multi-target directed ligands for neurodegenerative diseases[1]. As a Senior Application Scientist, I frequently encounter challenges in structurally elucidating these compounds due to their complex, multi-stage fragmentation cascades.

This guide provides an authoritative comparison of mass spectrometry platforms and establishes a self-validating methodology for analyzing morpholine-4-carboxylate fragmentation, grounded in the fundamental physical chemistry of gas-phase ion dissociation.

Part 1: Mechanistic Fragmentation Pathways & Causality

Understanding the gas-phase dissociation of morpholine-4-carboxylates is critical for accurate MS/MS interpretation. Due to the ionic and non-volatile nature of many morpholine carboxylate salts, Electrospray Ionization (ESI) in positive ion mode is vastly superior to traditional Electron Ionization (EI) for preserving the intact precursor[2].

Upon ionization, the intact molecular ion typically exhibits moderate intensity. This stability is not accidental; it is directly attributed to the presence of nitrogen and oxygen heteroatoms within the morpholine ring, which effectively stabilize the radical cation through resonance and inductive effects[3].

When subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the molecule undergoes highly predictable, causal pathways:

  • Alpha-Cleavage & Steric Relief: The most favorable initial fragmentation is alpha-cleavage adjacent to the carboxylate functionality. For example, in tert-butyl protected derivatives, this results in the rapid loss of the tert-butyl cation (m/z 57), forming a highly stable tertiary carbocation base peak[3]. This pathway is driven by the thermodynamic stability of the resulting carbocation.

  • Decarboxylation: Following the loss of the protecting/R-group, the subsequent loss of carbon dioxide (CO

    
    , -44 Da) is a hallmark of carboxylate fragmentation, driven by the entropic favorability of releasing a neutral gas molecule.
    
  • Morpholine Ring Cleavage: The morpholine ring itself is susceptible to ring-opening mechanisms. Single-photon ionization and MS/MS studies reveal that the morpholine core can lose a hydrogen atom to form an m/z 86/87 fragment. At higher collision energies, the ring undergoes the characteristic expulsion of a formaldehyde radical (CH

    
    O), yielding a stable[C
    
    
    
    H
    
    
    N]
    
    
    fragment at m/z 57.

Fragmentation M Molecular Ion [M+H]+ Moderate Intensity A Alpha-Cleavage Loss of R-group M->A Steric relief B Decarboxylation Loss of CO2 (-44 Da) A->B -CO2 F1 Morpholine Core m/z 86 / 87 B->F1 Heteroatom stabilization C Morpholine Ring Cleavage Ring-Opening Mechanism F2 Fragment Ion [C3H7N]+ m/z 57 C->F2 -CH2O radical F1->C High Collision Energy

Mechanistic fragmentation pathway of morpholine-4-carboxylate derivatives under MS/MS conditions.

Part 2: Platform Comparison for Morpholine Analysis

To accurately capture these fragments—especially distinguishing between the isobaric m/z 57 fragments (tert-butyl cation vs. [C


H

N]

)—the choice of mass analyzer is paramount. Below is an objective comparison of three leading architectures for this specific application.
Performance MetricTriple Quadrupole (QqQ)(e.g., Waters Xevo TQ-XS)Quadrupole Time-of-Flight (Q-TOF)(e.g., Agilent 6546)High-Resolution Orbitrap(e.g., Thermo Exploris 480)
Mass Accuracy Unit resolution (~0.1 Da)< 1 ppm< 1 ppm
Max Resolution ~2,000 FWHM~60,000 FWHMUp to 480,000 FWHM
Scan Speed Ultra-fast (500 MRMs/sec)Fast (up to 50 Hz)Moderate (up to 40 Hz)
Primary Utility High-throughput targeted quantitationUntargeted screening & structural elucidationDeep mechanistic structural elucidation & fine isotope profiling
Morpholine-4-Carboxylate Application PK/PD quantification of known metabolites using MRM transitions (e.g.,[M+H] → 86).Identifying novel ring-opened metabolites in complex matrices.Resolving isobaric interferences (separating C

H

from C

H

N

at m/z 57).

Scientist's Verdict: For initial structural elucidation and confirming the presence of the morpholine ring-opening mechanism, High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) is strictly required to resolve the sub-mDa mass defects of the fragments. Once the fragmentation pathway is mapped, the QqQ platform becomes the instrument of choice for high-sensitivity pharmacokinetic quantification.

Part 3: Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It utilizes parallel data-dependent acquisition (DDA) with dynamic exclusion to ensure that precursor ions are not only fragmented but that their isotopic envelopes are verified against theoretical models.

Workflow cluster_MS High-Resolution Mass Spectrometer S1 Sample Prep (Cold Extraction) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization S2->S3 Q1 Quadrupole (Q1) Precursor Selection S3->Q1 HCD HCD Cell Fragmentation Q1->HCD Isolation Window ORB Orbitrap/TOF Mass Analysis HCD->ORB Product Ions

Self-validating LC-HRMS workflow for targeted morpholine-4-carboxylate fragmentation analysis.

Step-by-Step Methodology

Step 1: Sample Preparation (Causality: Preventing In-Source Decay)

  • Extract the morpholine-4-carboxylate analyte using a cold Acetonitrile/Water (80:20, v/v) mixture.

  • Why? Morpholine carboxylates can be thermally labile. Cold extraction prevents premature decarboxylation before the sample reaches the ionization source.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

  • Why? The acidic modifier forces the basic nitrogen of the morpholine ring into its protonated state ([M+H]

    
    ), ensuring maximum ionization efficiency in ESI+ mode[2].
    

Step 3: ESI Source Optimization

  • Set capillary voltage to 3.0 kV (ESI+) and maintain the vaporizer temperature below 300°C.

  • Why? Excessive vaporizer temperatures will cause in-source loss of the carboxylate group, artificially skewing the MS1 precursor intensity.

Step 4: MS/MS Acquisition (Stepped Collision Energy)

  • Utilize a Data-Dependent MS2 (ddMS2) scan with normalized collision energies (NCE) stepped at 20, 40, and 60.

  • Why? Alpha-cleavage and decarboxylation require low energy (NCE 20-30), whereas the morpholine ring cleavage (loss of CH

    
    O) requires high energy (NCE > 50). Stepped energy captures both ends of the fragmentation cascade in a single composite spectrum.
    

Step 5: Data Validation (The Self-Validating Step)

  • Extract the exact mass of the precursor and fragments. The protocol is considered valid only if:

    • The mass error of the intact [M+H]

      
       is < 3 ppm.
      
    • The isotopic pattern of the precursor matches the theoretical model with > 90% confidence.

    • The high-resolution mass of the m/z 57 fragment confirms its elemental composition (differentiating between C

      
      H
      
      
      
      and C
      
      
      H
      
      
      N
      
      
      ).

References

  • Title: Molecular structures of gas-phase neutral morpholine and its monohydrated complexes - RSC Publishing Source: rsc.org URL: [Link]

  • Title: From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC Source: nih.gov URL: [Link]

Sources

A Comparative Guide to Validating the Chiral Purity of 3-Substituted Morpholines: Methods, Protocols, and Data

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative of the Morpholine Scaffold

The 3-substituted morpholine motif is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have cemented its role as a "privileged scaffold" in drug discovery, leading to potent therapeutic agents. For instance, the S-enantiomer of 3-benzyloxymethylmorpholine was identified as an effective appetite suppressant, whereas its R-enantiomer was inactive, highlighting the profound impact of stereochemistry on biological function. This stereospecificity is not an exception but a fundamental rule in pharmacology. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international councils mandate rigorous control over the stereoisomeric composition of drug substances, making the validation of chiral purity a non-negotiable step in the development pipeline[1][2][3].

This guide provides an in-depth comparison of the primary analytical techniques used to validate the chiral purity of 3-substituted morpholines. We will move beyond mere protocols to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect and compare the gold-standard separation techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC)—with the powerful orthogonal method of Nuclear Magnetic Resonance (NMR) spectroscopy, employing both chiral solvating and derivatizing agents.

Chapter 1: Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral chromatography is the definitive technique for physically separating enantiomers, allowing for their individual detection and quantification. The underlying principle relies on the creation of a chiral environment where enantiomers can interact differently. This is achieved by using a Chiral Stationary Phase (CSP), which is typically a chiral selector molecule immobilized on a solid support like silica[4]. The differential, transient formation of diastereomeric complexes between the enantiomers and the CSP leads to different retention times, resulting in separation[4].

Method 1A: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely adopted method for enantiomeric purity determination due to its robustness, versatility, and high resolution[5].

Expertise & Experience: The "Why" Behind the Method

The choice of a CSP is the most critical parameter in developing a chiral separation. For morpholine derivatives and other compounds with hydrogen bond donors/acceptors, polysaccharide-based CSPs are exceptionally effective. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica gel support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them broadly applicable[4][6].

The mobile phase selection is equally crucial. Normal-phase (NP) mode, using eluents like hexane/alcohol mixtures, is often the first choice for chiral screening. The alcohol modifier (e.g., isopropanol, ethanol) plays a key role in modulating retention and selectivity by competing with the analyte for interactive sites on the CSP. Small amounts of an additive, like diethylamine for basic analytes such as morpholines, are often necessary to improve peak shape and prevent tailing by masking acidic sites on the silica support.

HPLC_Workflow cluster_Screening Phase 1: Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation (ICH Q2) Screen_CSP Select Diverse CSPs (e.g., Amylose, Cellulose-based) Screen_MP Test Multiple Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screen_CSP->Screen_MP Evaluate Optimize_Mod Fine-tune Alcohol % (Adjusts Retention & Resolution) Screen_MP->Optimize_Mod Select Best Condition Optimize_Add Optimize Additive (Improves Peak Shape) Optimize_Mod->Optimize_Add Optimize_Flow Adjust Flow Rate/Temp (Balances Speed & Efficiency) Optimize_Add->Optimize_Flow Validate Assess Specificity, Linearity, Accuracy, Precision, LOQ Optimize_Flow->Validate Final Method Analyte Racemic 3-Substituted Morpholine Sample Analyte->Screen_CSP Inject NMR_Workflows cluster_CSA CSA Workflow (Non-Covalent) cluster_CDA CDA Workflow (Covalent) Mix Mix Analyte + CSA in NMR Tube Acquire_CSA Acquire 1H NMR Spectrum Mix->Acquire_CSA Integrate_CSA Integrate Separated Signals to Determine % ee Acquire_CSA->Integrate_CSA React React Analyte + CDA (e.g., Mosher's Acid Chloride) Purify Purify Diastereomeric Products React->Purify Acquire_CDA Acquire 1H or 19F NMR Spectrum Purify->Acquire_CDA Integrate_CDA Integrate Diastereomer Signals to Determine % ee Acquire_CDA->Integrate_CDA Analyte Chiral Morpholine (Racemic or Enriched) Analyte->Mix Analyte->React Decision_Tree Start What is the Goal of the Analysis? Q1 High-Throughput Screening? Start->Q1 Q2 Need Absolute Quantification (GMP)? Q1->Q2 No SFC Use Chiral SFC (Speed & Low Solvent Use) Q1->SFC Yes Q3 Chromatography Fails? Q2->Q3 No HPLC Use Validated Chiral HPLC Q2->HPLC Yes NMR_CSA Use NMR with CSA (Fast, Orthogonal Check) Q3->NMR_CSA Yes NMR_CDA Use NMR with CDA (Robust, Confirmatory) NMR_CSA->NMR_CDA If CSA fails

Sources

Mastering Quality Control for Pharmaceutical Morpholine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the essential QC testing protocols that ensure the safety, purity, and efficacy of morpholine-derived active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Morpholine Intermediates and Stringent QC

Morpholine and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, including antibiotics like Linezolid and anticancer agents such as Gefitinib.[1] As such, they are classified as critical pharmaceutical intermediates. The quality of these intermediates directly impacts the critical quality attributes (CQAs) of the final API, influencing everything from process reproducibility and impurity formation to the overall safety and efficacy of the drug product.[2]

The pharmaceutical industry operates under a stringent regulatory framework, with bodies like the FDA and EMA, and guidelines from the International Council for Harmonisation (ICH), mandating rigorous quality control.[3][4] This guide provides a comparative analysis of the essential QC testing protocols for morpholine intermediates, offering insights into the causality behind experimental choices and presenting detailed methodologies for key analytical techniques.

The QC Testing Workflow: A Multi-faceted Approach

A robust quality control strategy for morpholine intermediates is a multi-step process, beginning with raw material testing and continuing through in-process controls to final product testing.[5] This ensures that each batch consistently meets the required specifications for identity, strength, purity, and quality.[4]

QC_Workflow

Core QC Tests for Morpholine Intermediates: A Comparative Analysis

A comprehensive QC protocol for morpholine intermediates involves a battery of tests to assess various quality attributes. The specifications for these intermediates typically include appearance, purity, identity, water content, residual solvents, and assay.[2]

Identification

Why it's critical: Confirmatory identification is the first line of defense against the use of incorrect materials. Spectroscopic techniques provide a molecular fingerprint of the intermediate, ensuring it is the correct chemical entity.

Comparative Techniques:

TechniquePrincipleStrengthsLimitations
FT-IR Spectroscopy Measures the absorption of infrared radiation by the molecule's vibrational modes.Fast, non-destructive, and provides a unique fingerprint.Less sensitive to minor impurities and can be affected by the physical state of the sample.
NMR Spectroscopy Probes the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information, including the position and connectivity of atoms.Requires more expensive instrumentation and deuterated solvents.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.Highly sensitive and provides definitive molecular weight information.Can be destructive and may require chromatographic separation for complex mixtures.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid morpholine intermediate between two potassium bromide (KBr) plates, or prepare a KBr pellet for solid intermediates.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Sample Scan: Place the prepared sample in the spectrometer and record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of a known standard. The positions and relative intensities of the absorption bands should match. Key characteristic bands for morpholine include N-H stretching and C-O-C stretching vibrations.[6][7]

Purity and Impurity Profiling

Why it's critical: Impurities in pharmaceutical intermediates can compromise the safety, efficacy, and stability of the final drug product.[8] The ICH Q3A and Q3B guidelines provide a framework for the reporting, identification, and qualification of impurities.[8][9] Organic impurities, such as starting materials, by-products, and degradation products, are of primary concern.[10][11]

Comparative Chromatographic Techniques:

TechniquePrincipleStrengthsLimitations
Gas Chromatography (GC) Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Excellent for analyzing residual solvents and volatile impurities. High sensitivity with appropriate detectors (e.g., FID, MS).[12]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like morpholine.[13][14]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase and a pressurized liquid mobile phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. The gold standard for impurity analysis.[11][15]May require derivatization for compounds lacking a UV chromophore, such as morpholine.[16]

Experimental Protocol: Impurity Profiling by GC-MS

This protocol is based on a derivatization method to enhance the volatility and detectability of morpholine and its related impurities.[13][14]

  • Derivatization: React the morpholine intermediate sample with a suitable derivatizing agent, such as sodium nitrite under acidic conditions, to form a stable and volatile derivative (e.g., N-nitrosomorpholine).[13][14][17]

  • Sample Preparation: Dissolve a known quantity of the derivatized intermediate in a suitable solvent like dichloromethane.[14]

  • GC-MS Analysis:

    • Column: Use a capillary column appropriate for the separation of the derivatized compounds (e.g., a non-polar or mid-polar column).

    • Oven Temperature Program: Implement a temperature gradient to ensure the separation of all potential impurities. A typical program might start at a low temperature and ramp up to a higher temperature.[18]

    • Injector and Detector Temperatures: Set appropriate temperatures for the injector and the MS transfer line to ensure efficient vaporization and transfer of the analytes.[14]

    • Mass Spectrometer: Operate the mass spectrometer in full scan mode to identify unknown impurities based on their mass spectra and in selected ion monitoring (SIM) mode for the quantification of known impurities.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and mass spectra with those of reference standards. The concentration of each impurity should be calculated and reported as a percentage relative to the main component.

Impurity_Profiling

Assay

Why it's critical: The assay determines the potency of the intermediate, ensuring that the correct amount is used in the subsequent manufacturing steps.

Comparative Techniques:

TechniquePrincipleStrengthsLimitations
Titration (Acid-Base) Measures the amount of a reagent of known concentration that is consumed by the analyte in a chemical reaction.Simple, cost-effective, and provides high precision for high-purity substances.Less specific than chromatographic methods and can be affected by other acidic or basic impurities.
Chromatography (GC or HPLC) Quantifies the analyte by separating it from other components and measuring its response with a suitable detector.Highly specific and can simultaneously determine the assay and purity.Requires more complex instrumentation and method development.

Experimental Protocol: Assay by Gas Chromatography (GC-FID)

  • Standard Preparation: Prepare a standard solution of the morpholine intermediate of known concentration in a suitable solvent.

  • Sample Preparation: Prepare a sample solution of the morpholine intermediate at approximately the same concentration as the standard solution.

  • GC-FID Analysis:

    • Column: Use a suitable capillary column that provides good peak shape for the morpholine intermediate.

    • Isothermal Conditions: Maintain a constant oven temperature that allows for a reasonable retention time and good peak resolution.

    • Injector and Detector: Use a flame ionization detector (FID), which provides a linear response over a wide concentration range.

  • Calculation: Calculate the assay of the sample by comparing the peak area of the analyte in the sample solution to the peak area of the analyte in the standard solution.

Conclusion: A Commitment to Quality

The quality control of pharmaceutical morpholine intermediates is a non-negotiable aspect of drug manufacturing that ensures the safety and efficacy of the final medicinal products.[19] A comprehensive and well-validated set of QC testing protocols, encompassing identification, purity, and assay, is essential for regulatory compliance and, ultimately, patient safety.[2][4] By understanding the scientific principles behind each test and implementing robust analytical methodologies, pharmaceutical manufacturers can ensure the consistent quality of their intermediates and the drugs derived from them.

References

  • ICH. (n.d.). IMPURITIES IN NEW DRUG PRODUCTS Q3B(R2). Retrieved from [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

  • (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., ... & Xu, H. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8590417. [Link]

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., ... & Xu, H. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 526-531. [Link]

  • Masoud, M. S., Ali, A. E., Elasala, G. S., & Elwardany, R. E. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]

  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Retrieved from [Link]

  • Lee, J. H., Lee, S. G., Kim, S. K., & Kim, N. J. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9568-9574. [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 3188-3195. [Link]

  • ResearchGate. (n.d.). Chromatographic determination of morpholine and products of its microbiological degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Impurity profile: Significance in Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • (n.d.). MORPHOLINE. Retrieved from [Link]

  • (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Retrieved from [Link]

  • Schniepp, S. J., Bishara, R. H., & VanTrieste, M. G. (2004). USP General Notices and General Test Chapters. Pharmaceutical Technology, 28(10), 64-74.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • Pharma Specialists. (2023, March 24). List of USP General Chapters for Pharmaceutical Industry. Retrieved from [Link]

  • IARC. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (Vol. 47). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
  • (2025, August 11). A Comprehensive Guide to USP Test Methods for Pharmaceutical and Drug Products. Retrieved from [Link]

  • Sure BioChem Laboratories. (2022, March 24). The USP Testing Specifications Master Guide. Retrieved from [Link]

  • (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]

  • (2025, June 2). The Ultimate Guide to Pharmaceutical Quality Control Testing. Retrieved from [Link]

  • FDA. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Safety Operating Guide

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling, lifecycle management, and environmental compliance of complex active pharmaceutical ingredients (APIs) and their precursors.

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate —often handled in the laboratory as a hydrochloride salt—is a highly valuable chiral building block in medicinal chemistry. However, its specific structural components (a morpholine ring, a primary amine, and a benzyl carbamate/Cbz protecting group) dictate stringent operational and disposal protocols.

This guide provides a self-validating, causality-driven system for the safe handling and disposal of this compound, ensuring your laboratory exceeds standard compliance metrics while protecting both personnel and the environment.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound under stress and degradation conditions. Do not simply treat this as generic organic waste; its functional groups require specific logistical considerations.

Table 1: Chemical Properties and Operational Implications

PropertyValue / CharacteristicOperational & Disposal Implication
Core Structure Morpholine ring, Primary amine, Cbz groupAmine acts as a nucleophile/base; requires segregation from strong oxidizers and acids[1].
Physical State Solid (typically as a Hydrochloride salt)Dust generation hazard; requires wet-wiping for decontamination rather than dry sweeping.
Solubility Soluble in polar organic solvents (MeOH, DCM)Spill response varies depending on whether the compound is in a pure solid state or in solution.
Thermal Decomposition Generates

,

,

, and

Critical: Requires high-temperature incineration equipped with an alkaline effluent gas scrubber[1][2].

The Causality of the Hazard: Why do we mandate specialized incineration for this compound? The morpholine core and the primary amine, when subjected to heat or improper disposal, decompose into highly toxic nitrogen oxides (


)[1]. Furthermore, the Cbz (benzyloxycarbonyl) group undergoes thermal decarboxylation, contributing to carbon monoxide (

) generation. Discharging this compound into the sewer system is strictly prohibited, as amine-containing derivatives can disrupt the biological activity of wastewater treatment plants and violate the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

Operational Handling & Spill Response Protocol

In the event of a spill, immediate and methodical action is required. The following step-by-step methodology ensures containment without triggering secondary hazards.

Step-by-Step Spill Cleanup Methodology:

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosolized particulates.

  • Don Appropriate PPE: Put on splash-proof safety goggles, a chemically resistant lab coat, and nitrile gloves. Causality: Double-gloving is highly recommended, as concentrated amines and their solutions can permeate standard single-layer nitrile over prolonged exposure[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Never use combustible materials like paper towels for large spills of amine-containing compounds, as they can react exothermically with ambient oxidizers[1].

  • Absorption and Collection:

    • For solutions: Allow the inert absorbent to soak up the liquid.

    • For pure solids: Mist the powder lightly with water or a dilute neutralizing buffer to prevent dust generation before sweeping.

    • Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable polypropylene container.

  • Decontamination: Wash the spill area with a dilute acid (if neutralizing the free base form) followed by copious amounts of water and laboratory detergent. Collect all wash water into the aqueous hazardous waste stream.

Waste Segregation & Disposal Workflows

Proper disposal is a logistical exercise in waste segregation. Mixing this compound with incompatible waste streams can lead to hazardous reactions in the waste accumulation area or generate highly toxic byproducts during incineration.

Standard Operating Procedure (SOP) for Routine Disposal:

  • Waste Characterization: Determine the exact state of the waste. Is it the pure hydrochloride salt? Is it dissolved in a halogenated solvent like Dichloromethane (DCM)?

  • Strict Segregation:

    • Halogenated Organic Waste: If the compound is the hydrochloride salt, or if it is dissolved in halogenated solvents, it must go into the halogenated waste stream. Causality: Incinerating halogens requires specific, ultra-high temperature controls to prevent the formation of highly toxic dioxins and furans[2].

    • Non-Halogenated Organic Waste: If the free base is dissolved in solvents like methanol or ethyl acetate, route it to the non-halogenated stream.

  • Packaging: Collect all waste in tightly sealed, chemically compatible containers (e.g., HDPE jerricans for liquids, wide-mouth polypropylene jars for solids). Never use metal containers, as the hydrochloride salt can cause corrosion over time.

  • Labeling: Clearly label the container with the full chemical name—do not use abbreviations like "Cbz-morpholine derivative." Include the date of initial waste generation and specific hazard warnings (e.g., "Toxic, Irritant, Generates

    
     upon combustion").
    
  • Final Disposition: Coordinate with a licensed hazardous waste vendor for high-temperature incineration. Ensure your vendor utilizes a combustion chamber equipped with an effluent gas cleaning device (scrubber) to neutralize

    
     and 
    
    
    
    emissions[1][2].
Disposal Workflow Visualization

G Start Waste Generation: (R)-Benzyl 3-(aminomethyl) morpholine-4-carboxylate Cond1 Pure Solid / Expired Reagent Start->Cond1 Cond2 Reaction Mixture / Solution Start->Cond2 Cond3 Spill Cleanup / Contaminated PPE Start->Cond3 Act1 Seal in compatible polypropylene container Cond1->Act1 Act2 Determine Solvent Halogen Content Cond2->Act2 Act3 Absorb with inert material (e.g., vermiculite) Cond3->Act3 Final3 Solid Hazardous Waste (Yellow Tag) Act1->Final3 Dec1 Halogenated (e.g., DCM, HCl salt) Act2->Dec1 Dec2 Non-Halogenated (e.g., MeOH, EtOAc) Act2->Dec2 Act3->Final3 Final1 Halogenated Organic Waste (Red Tag) Dec1->Final1 Final2 Non-Halogenated Organic Waste (Green Tag) Dec2->Final2 Incineration High-Temperature Incineration with NOx Effluent Scrubber Final1->Incineration Final2->Incineration Final3->Incineration

Decision tree for the segregation and disposal of morpholine derivative waste streams.

Environmental & Regulatory Compliance

As drug development professionals, we must treat API precursors with the same environmental respect as fully regulated pharmaceutical waste. Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Management Standards for Hazardous Waste Pharmaceuticals, the intentional disposal of such chemicals through toilets or drains ("sewering") is strictly banned[4].

Even if (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is not explicitly listed as a P- or U-listed waste, it falls under characteristic hazardous waste protocols due to its toxicity profile and decomposition hazards[2]. By adhering to the segregation and incineration protocols outlined above, your laboratory maintains strict compliance with both EPA environmental mandates and OSHA laboratory safety standards[3].

References

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals - American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • NIOSH/OSHA Draft Technical Standard and Supporting Documentation for Morpholine - Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • OSHA Laboratory Standard (29 CFR 1910.1450) - Prudent Practices in the Laboratory - National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste - Environmental Protection Agency (EPA). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.